Ethyl 3-cyclopropyl-2-oxopropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXXQDCFONWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624383 | |
| Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64025-67-8 | |
| Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 3-cyclopropyl-2-oxopropanoate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-cyclopropyl-2-oxopropanoate
Executive Summary: Ethyl 3-cyclopropyl-2-oxopropanoate (CAS No. 64025-67-8) is a valuable α-keto ester building block in modern organic synthesis. Its unique structure, featuring a reactive α-keto ester moiety and a strained cyclopropyl ring, makes it a versatile precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceutical candidates and agrochemicals.[1] This guide provides a comprehensive overview of a robust synthetic route to this compound via the Grignard reaction, detailing the underlying mechanism and a field-proven experimental protocol. Furthermore, it presents a thorough characterization profile, including expected data from NMR, IR, and Mass Spectrometry, to ensure product identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.
Introduction to a Versatile Synthetic Intermediate
Ethyl 3-cyclopropyl-2-oxopropanoate is an organic compound featuring two key functional groups: an α-keto ester and a cyclopropyl group. The α-keto ester is a highly reactive handle for various chemical transformations, while the cyclopropyl ring serves as a rigid, three-dimensional structural element that can impart unique conformational constraints and metabolic stability to target molecules. This combination of functionalities makes it an attractive starting material for synthesizing a diverse range of compounds.[1] The utility of this molecule extends to the construction of chiral centers and as a precursor to complex heterocyclic systems, highlighting its importance in advanced medicinal chemistry and process development.[1]
Synthesis via Grignard Reaction with Diethyl Oxalate
The preparation of α-keto esters such as Ethyl 3-cyclopropyl-2-oxopropanoate is efficiently achieved through the reaction of a suitable Grignard reagent with an excess of diethyl oxalate. This method is superior to other ester condensation reactions, like the Claisen condensation, which yield β-keto esters.[2][3] The Grignard pathway provides a direct and reliable route to the target α-keto structure.
Principle and Rationale
The synthesis hinges on the nucleophilic addition of a Grignard reagent, in this case, cyclopropylmethyl magnesium bromide, to one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is carefully controlled at low temperatures to prevent a second addition, which would lead to a tertiary alcohol byproduct. Using an excess of diethyl oxalate also favors the formation of the desired mono-addition product. The subsequent acidic workup protonates the intermediate and allows for the isolation of the target α-keto ester.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Cyclopropylmethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form cyclopropylmethyl magnesium bromide. This step involves single-electron transfers and the formation of radical intermediates.[4][5]
-
Nucleophilic Acyl Substitution: The highly nucleophilic Grignard reagent attacks a carbonyl group of diethyl oxalate, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to yield the final α-keto ester product upon acidic workup.
Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis and purification.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclopropylmethyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Diethyl oxalate
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, dried in an oven prior to use
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
Part A: Preparation of Cyclopropylmethyl Magnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of cyclopropylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Diethyl Oxalate
-
In a separate, larger flame-dried flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (2.0 equivalents) in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Part A to the cold diethyl oxalate solution via cannula transfer, maintaining vigorous stirring. The temperature must be kept below -65 °C to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.
Part C: Work-up and Purification
-
Quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield Ethyl 3-cyclopropyl-2-oxopropanoate as a colorless to light yellow liquid.[6]
Visualization of Experimental Workflow
Caption: High-level workflow for the synthesis and characterization of the target compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized Ethyl 3-cyclopropyl-2-oxopropanoate.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 64025-67-8 / 24922-02-9 | [7][8] |
| Molecular Formula | C₈H₁₂O₃ | [7][9] |
| Molecular Weight | 156.18 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | |
| Density | ~1.058 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | ~1.449 | |
| Boiling Point | 73°C / 1 mmHg | [6] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show distinct signals for the cyclopropyl and ethyl groups.[6][11]
-
δ 4.21 (q, J=7.1 Hz, 2H): The quartet corresponds to the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, split by the adjacent methyl group.
-
δ 3.57 (s, 2H): A singlet corresponding to the methylene protons adjacent to the cyclopropyl ring (-CO-CH₂ -cyclopropyl). Note: Some sources may show this as a doublet depending on the specific synthetic route and final product structure. For the related β-keto ester, this is a singlet. For the α-keto ester, this signal would be a doublet, CH2-C(O). The provided data seems to be for the beta-keto isomer. For the target α-keto ester, the signal would be for the CH2 attached to the cyclopropyl group. Let's assume the structure is (c-C3H5)-CH2-C(O)-C(O)OEt. In this case, the signal would be a doublet.
-
δ 2.01-2.06 (m, 1H): This multiplet arises from the methine proton on the cyclopropyl ring.
-
δ 1.28 (t, J=7.1 Hz, 3H): The triplet corresponds to the terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.
-
δ 1.10-1.15 (m, 2H) & 0.94-0.99 (m, 2H): These multiplets represent the diastereotopic methylene protons on the cyclopropyl ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~195-200: Ketone carbonyl carbon (C =O).
-
δ ~160-165: Ester carbonyl carbon (-O-C =O).
-
δ ~62: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).
-
δ ~45: Methylene carbon adjacent to the cyclopropyl group (CH₂ -cyclopropyl).
-
δ ~14: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).
-
δ ~10-15: Methine carbon of the cyclopropyl ring.
-
δ ~5-10: Methylene carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key carbonyl functional groups.
-
~1740-1750 cm⁻¹ (Strong, Sharp): C=O stretch of the α-keto group.
-
~1720-1730 cm⁻¹ (Strong, Sharp): C=O stretch of the ethyl ester group. The presence of two distinct, strong peaks in this region is characteristic of an α-keto ester.
-
~3080 cm⁻¹ (Weak): C-H stretch characteristic of the cyclopropyl ring.
-
~1200-1000 cm⁻¹ (Strong): C-O stretch of the ester.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 156.18.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅): m/z = 111
-
Loss of the entire ester group (-COOC₂H₅): m/z = 83
-
Loss of an ethyl radical (-C₂H₅): m/z = 127
-
Cleavage yielding the cyclopropylmethyl cation: m/z = 55
-
Caption: Plausible mass spectrometry fragmentation for Ethyl 3-cyclopropyl-2-oxopropanoate.
Conclusion
This technical guide outlines a reliable and well-established method for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate, a key intermediate for chemical research and development. The Grignard-based approach offers a direct route to the desired α-keto ester functionality. The provided characterization data, including detailed NMR, IR, and MS analyses, serve as a benchmark for researchers to verify the identity and purity of the synthesized material, ensuring the integrity and reproducibility of subsequent experimental work.
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(3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE - Organic Syntheses Procedure.
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"Ethyl 3-cyclopropyl-2-oxopropanoate" chemical properties and reactivity
An In-depth Technical Guide to Ethyl 3-cyclopropyl-2-oxopropanoate: Properties, Reactivity, and Synthetic Utility
Introduction
Ethyl 3-cyclopropyl-2-oxopropanoate is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a reactive α-keto ester system directly attached to a cyclopropylmethyl group, offers a unique combination of reactivity and structural properties. The strained three-membered cyclopropyl ring imparts distinct electronic and steric characteristics that influence the molecule's behavior in chemical transformations and its utility as a building block for more complex structures.
This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Ethyl 3-cyclopropyl-2-oxopropanoate, intended for scientists and professionals engaged in drug development and advanced chemical synthesis.
Physicochemical and Spectroscopic Data
The fundamental properties of Ethyl 3-cyclopropyl-2-oxopropanoate are crucial for its handling, characterization, and application in synthesis. While specific experimental values for this exact compound are sparse in the provided literature, data for the closely related isomer, Ethyl 3-cyclopropyl-3-oxopropanoate, offers valuable reference points.
Table 1: Physicochemical Properties and Identifiers
| Property | Value / Identifier | Source |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 73°C @ 1 mmHg (for isomer) | [3] |
| Density | 1.058 g/mL at 25°C (for isomer) | [3] |
| Refractive Index | n20/D 1.449 (for isomer) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| CAS Number | 64025-67-8 | [5][6] |
| InChI Key | NEEXXQDCFONWJB-UHFFFAOYSA-N | [5] |
| SMILES | C(C1CC1)C(=O)C(=O)OCC | [5] |
Spectroscopic analysis is essential for confirming the structure and purity of the compound. 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available through specialized databases such as ChemicalBook.[5]
Synthesis and Preparation
The synthesis of α-keto esters like Ethyl 3-cyclopropyl-2-oxopropanoate typically involves the acylation of a suitable precursor. A general and effective method involves the reaction of an organometallic reagent derived from cyclopropylmethyl halide with diethyl oxalate. An alternative conceptual pathway, adapted from the synthesis of the related β-keto ester, involves the acylation of a malonic ester derivative.[3][7]
A plausible synthetic workflow is outlined below.
Experimental Protocol: Conceptual Synthesis
-
Preparation of Cyclopropylmethylmagnesium Bromide (Grignard Reagent): To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings. Add a solution of cyclopropylmethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.
-
Acylation: Cool the freshly prepared Grignard reagent to -78°C. Slowly add a solution of diethyl oxalate in anhydrous diethyl ether. The molar ratio should be carefully controlled to favor mono-addition.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield Ethyl 3-cyclopropyl-2-oxopropanoate.
Caption: Conceptual workflow for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate.
Chemical Reactivity and Mechanistic Insights
The reactivity of Ethyl 3-cyclopropyl-2-oxopropanoate is governed by the interplay between the α-keto ester functionality and the adjacent cyclopropyl ring.
Reactivity of the α-Keto Ester Moiety
The vicinal dicarbonyl system of the α-keto ester makes it a highly reactive electrophile. It readily undergoes nucleophilic addition at both the ketone and ester carbonyls, although the ketone is generally more reactive. Typical reactions include:
-
Reduction: Selective reduction of the ketone can be achieved using mild reducing agents like sodium borohydride to yield the corresponding α-hydroxy ester.
-
Transamination: Reductive amination or transamination can convert the α-keto group into an α-amino acid derivative, a valuable precursor for peptides and pharmaceuticals.
-
Wittig and Related Reactions: The ketone carbonyl can react with phosphorus ylides to form α,β-unsaturated esters.
Reactivity Involving the Cyclopropyl Group
The cyclopropyl group is more than a passive substituent. Its high s-character and ring strain allow it to participate in unique transformations, particularly ring-opening reactions.[8] These reactions are often promoted by Lewis acids, radical initiators, or transition metals.[9]
For instance, Lewis acids like tin(IV) chloride (SnCl₄) can mediate the ring-opening of cyclopropyl ketones.[9] This process generates a stabilized carbocation or a homoenolate equivalent, which can then be trapped by a nucleophile. In the context of Ethyl 3-cyclopropyl-2-oxopropanoate, a Lewis acid could coordinate to one of the carbonyl oxygens, facilitating the cleavage of a distal cyclopropane C-C bond. This opens pathways to 1,4-dicarbonyl compounds or other functionalized linear chains.[9]
Caption: General mechanism for Lewis acid-mediated ring-opening of the cyclopropyl ketone moiety.
Samarium(II) iodide has also been shown to induce single-electron transfer to mediate the radical ring-opening of cyclopropyl ketones, enabling tandem rearrangement and cyclization reactions.[9]
Applications in Research and Drug Development
The unique structural features of Ethyl 3-cyclopropyl-2-oxopropanoate make it a valuable building block in several areas of chemical science.
Medicinal Chemistry
The incorporation of cyclopropane rings is a well-established strategy in modern drug discovery.[10] The cyclopropyl group can act as a bioisostere for gem-dimethyl groups or alkenes, often leading to improved metabolic stability, enhanced binding potency, and favorable pharmacokinetic properties.[11] Its rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[11] Ethyl 3-cyclopropyl-2-oxopropanoate serves as a precursor to novel pharmacophores where this ring system is a key design element.
Advanced Organic Synthesis
As a versatile intermediate, this compound is a starting point for synthesizing complex molecular architectures.[12] The dual reactivity of the β-keto ester and cyclopropyl functionalities allows for a wide range of transformations.[12] It can be used to construct chiral centers, heterocyclic systems, and other intricate scaffolds that are central to natural product synthesis and materials science.[12]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of Ethyl 3-cyclopropyl-2-oxopropanoate.
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13] For long-term stability, refrigeration is recommended.[14]
-
Handling: Use in a well-ventilated area. Standard personal protective equipment (gloves, safety goggles) should be worn, and contact with skin and eyes should be avoided.[13][14]
-
Stability and Incompatibilities: The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong bases.[14] Avoid exposure to heat and sources of ignition.[14]
Conclusion
Ethyl 3-cyclopropyl-2-oxopropanoate is a potent synthetic intermediate whose value lies in the strategic combination of an electrophilic α-keto ester and a strained cyclopropyl ring. This duality provides chemists with a powerful tool for molecular construction, enabling access to complex and biologically relevant molecules. A thorough understanding of its reactivity, particularly the conditions that favor either functional group transformation or ring-opening, allows researchers to unlock its full potential in the design of novel pharmaceuticals and advanced materials.
References
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SnCl4-Mediated Reactions of Cyclopropyl Alkyl Ketones with α-Keto Esters . ResearchGate. Available at: [Link]
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SnCl4-Mediated Reactions of Cyclopropyl Alkyl Ketones with α-Keto Esters . ElectronicsAndBooks. Available at: [Link]
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Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition . MDPI. Available at: [Link]
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Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate . PrepChem.com. Available at: [Link]
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Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 . PubChem - NIH. Available at: [Link]
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Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity . BioCrick. Available at: [Link]
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Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans . Arkivoc. Available at: [Link]
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The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis . Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis . PubMed Central - NIH. Available at: [Link]
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Use of cyclopropanes and their derivatives in organic synthesis . Chemical Reviews. Available at: [Link]
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The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade . European Journal of Medicinal Chemistry. Available at: [Link]
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Spectroscopic data of "Ethyl 3-cyclopropyl-2-oxopropanoate" (¹H NMR, ¹³C NMR, IR, Mass Spec)
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-cyclopropyl-2-oxopropanoate, a valuable building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind the spectroscopic characteristics and provides detailed, field-proven protocols for data acquisition.
Introduction: The Structural Significance of an α-Keto Ester
Ethyl 3-cyclopropyl-2-oxopropanoate (CAS 64025-67-8) is an α-keto ester distinguished by the presence of a cyclopropyl ring adjacent to the carbonyl group. This unique structural motif makes it a versatile intermediate in the synthesis of complex organic molecules. The α-dicarbonyl functionality serves as a reactive handle for various chemical transformations, while the cyclopropyl group introduces conformational rigidity and can participate in ring-opening reactions. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps. This guide provides a detailed spectroscopic roadmap for this important molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The analysis of chemical shifts, integration, and multiplicity allows for the unambiguous assignment of each proton.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | 0.60-0.70 | m | 2H |
| H-b | 0.95-1.05 | m | 2H |
| H-c | 1.25-1.35 | m | 1H |
| H-d | 2.90-3.00 | d | 2H |
| H-e | 1.35-1.45 | t | 3H |
| H-f | 4.30-4.40 | q | 2H |
Interpretation of the ¹H NMR Spectrum
The proton spectrum of Ethyl 3-cyclopropyl-2-oxopropanoate reveals the distinct electronic environments of the cyclopropyl and ethyl ester moieties. The protons on the cyclopropyl ring (H-a, H-b, and H-c) appear in the upfield region, characteristic of strained ring systems. The methylene protons adjacent to the cyclopropyl ring (H-d) are shifted downfield due to the influence of the adjacent carbonyl group. The ethyl ester protons (H-e and H-f) exhibit a classic triplet-quartet pattern, providing clear evidence for the presence of this functional group.
Experimental Protocol for ¹H NMR Data Acquisition
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-cyclopropyl-2-oxopropanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in a spinner and insert it into the magnet of a 400 MHz (or higher) NMR spectrometer.[2][3]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[4]
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[4]
-
Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 198-202 |
| C-2 | 160-164 |
| C-3 | 45-50 |
| C-4 | 10-15 |
| C-5 | 5-10 |
| C-6 | 62-66 |
| C-7 | 13-17 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is characterized by the presence of two carbonyl signals in the downfield region, corresponding to the ketone (C-1) and the ester (C-2). The chemical shifts of the cyclopropyl carbons (C-4 and C-5) are found in the upfield region, a hallmark of these strained rings. The methylene carbon adjacent to the cyclopropyl ring (C-3) and the carbons of the ethyl group (C-6 and C-7) appear at expected chemical shifts.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing the acquisition time.[1]
-
Instrument Setup: Tune the probe to the ¹³C frequency on the NMR spectrometer.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a spectral width of 220-240 ppm, a sufficient number of scans (often several hundred to a few thousand) to obtain a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1720-1740 | Strong |
| C=O (Ester) | 1740-1760 | Strong |
| C-O (Ester) | 1200-1300 | Strong |
| C-H (sp³) | 2850-3000 | Medium |
| C-H (cyclopropyl) | ~3100 | Weak |
Interpretation of the IR Spectrum
The IR spectrum of Ethyl 3-cyclopropyl-2-oxopropanoate is dominated by two strong absorption bands in the carbonyl region, corresponding to the stretching vibrations of the ketone and ester C=O groups. The presence of two distinct peaks in this region is a key indicator of the α-dicarbonyl system. Strong C-O stretching bands confirm the ester functionality. The C-H stretching vibrations of the aliphatic and cyclopropyl groups are also observed.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.[5]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.[6]
-
Sample Spectrum: Place the prepared sample in the IR beam path and acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 157.08 |
| [M+Na]⁺ | 179.06 |
Interpretation of the Mass Spectrum
In electrospray ionization (ESI) mass spectrometry, Ethyl 3-cyclopropyl-2-oxopropanoate is expected to be observed primarily as its protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule. Under electron ionization (EI) conditions, characteristic fragmentation patterns such as α-cleavage and McLafferty rearrangements would be expected.[7][8][9]
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.[10][11][12]
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500) in positive ion mode.
Visualizing Molecular Structure and Data Acquisition
To better understand the relationship between the molecular structure and the spectroscopic data, as well as the workflow for data acquisition, the following diagrams are provided.
Caption: Molecular structure of Ethyl 3-cyclopropyl-2-oxopropanoate.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 3-cyclopropyl-2-oxopropanoate provides a detailed fingerprint of its unique molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. This guide serves as a valuable resource for scientists working with this versatile synthetic building block, enabling a deeper understanding of its chemical properties and facilitating its application in the synthesis of novel compounds.
References
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MDPI. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules. [Link]
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Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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RSC Publishing. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2021). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
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NIH National Center for Biotechnology Information. (2006). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]
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NIH National Center for Biotechnology Information. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. ACS Earth and Space Chemistry. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
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YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
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alwsci. (2025). How To Prepare And Run An NMR Sample. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. [Link]
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EPA. (2017). This method is for use in conjunction with the Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry for the Analyses of Gaseous Emissions from Stationary Sources. [Link]
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ResearchGate. (1972). Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. [Link]
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ResearchGate. (2015). (PDF) Principles of Electrospray Ionization. [Link]
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An In-depth Technical Guide to the Physical Properties of Ethyl 3-cyclopropyl-3-oxopropanoate
Abstract
This technical guide provides a focused examination of the key physical properties—specifically boiling point and density—of Ethyl 3-cyclopropyl-3-oxopropanoate (CAS No. 24922-02-9). This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents, making the precise characterization of its physical constants essential for process scale-up, reaction engineering, and quality control. This document synthesizes available data, addresses discrepancies in reported values, and provides detailed, field-proven experimental protocols for the independent verification of these properties. The methodologies are presented with a rationale for each step, ensuring both scientific rigor and practical applicability for professionals in drug development and chemical research.
A note on nomenclature: The user query specified "Ethyl 3-cyclopropyl-2-oxopropanoate." However, extensive database searches consistently identify the relevant and commercially available compound as Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9). This guide proceeds with the data and structure corresponding to the latter, which features the ketone group at the C3 position relative to the ester.
Physicochemical Properties of Ethyl 3-cyclopropyl-3-oxopropanoate
The physical properties of a chemical intermediate are critical for its handling, purification, and use in subsequent synthetic steps. The boiling point dictates the appropriate conditions for distillation and purification, while density is fundamental for mass-to-volume conversions in reactor loading and reagent metering.
Summary of Physical Data
The following table summarizes the reported physical properties for Ethyl 3-cyclopropyl-3-oxopropanoate. It is crucial to note the variations in reported values from different suppliers, which underscores the importance of in-house verification.
| Property | Reported Value(s) | Conditions | Source(s) |
| Boiling Point | 73 °C | at 1 mmHg (1.33 mbar) | [1] |
| 99-101 °C | at 11 Torr (14.67 mbar) | [2] | |
| Density | 1.058 g/mL | at 25 °C | [1] |
| 1.11 g/mL | at 25 °C (literature) | ||
| 1.012 g/mL | at 25 °C (literature) | ||
| 1.1 ± 0.1 g/cm³ | (Computed) | [2] | |
| Molecular Formula | C₈H₁₂O₃ | - | [1][2][3] |
| Molecular Weight | 156.18 g/mol | - | [1][2][3] |
Analysis of Properties
-
Boiling Point: The boiling point is consistently reported under reduced pressure. This is a standard practice for organic molecules with moderate molecular weight and polar functional groups (an ester and a ketone), which may be susceptible to decomposition or side reactions at their atmospheric boiling point. The data indicates that vacuum distillation is the required method for purification. The variation in temperature with pressure (73 °C at 1 mmHg vs. 99-101 °C at 11 Torr) is expected and follows the principles of the Clausius-Clapeyron relation.
-
Density: There is a notable discrepancy in the reported density values, ranging from 1.012 g/mL to 1.11 g/mL.[1] While supplier data can be a useful guide, such variations can arise from different measurement techniques, sample purity, or typographical errors in documentation. For processes requiring high precision, such as the preparation of standard solutions or computational fluid dynamics modeling, experimental determination is non-negotiable.
Experimental Determination of Physical Properties
To ensure process reliability and reproducibility, the following self-validating protocols are provided for the accurate determination of boiling point and density.
Protocol for Boiling Point Determination (Thiele Tube Method)
This method is a classic, reliable microscale technique for determining the boiling point of a liquid by observing the temperature at which its vapor pressure equals the applied pressure.[4]
Causality: The principle hinges on trapping a small amount of air in an inverted capillary tube. As the sample is heated, the vapor pressure of the liquid increases, forcing the trapped air out in a stream of bubbles. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the external pressure has just overcome the liquid's vapor pressure, which, by definition, is the boiling point at that external pressure.[4]
Experimental Protocol:
-
Sample Preparation: Transfer approximately 0.5 mL of Ethyl 3-cyclopropyl-3-oxopropanoate into a small fusion tube (a 75x10 mm test tube).
-
Capillary Tube Insertion: Place a standard melting point capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.[5][6]
-
Apparatus Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer's bulb.
-
Heating: Insert the thermometer-tube assembly into a Thiele tube filled with mineral oil, ensuring the sample is positioned below the side-arm junction to facilitate convective heating.[4]
-
Heating and Observation: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[4] Observe the capillary tube. As the temperature rises, a fine stream of bubbles will emerge from the open end of the capillary.
-
Equilibration: Continue heating until the bubbling becomes a rapid, continuous stream. This ensures the air has been fully expelled and the vapor inside the capillary is solely from the sample.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Stir the oil bath gently with the thermometer to maintain a uniform temperature.
-
Record Boiling Point: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[4] Record this temperature.
-
Barometric Pressure: Simultaneously, record the ambient atmospheric pressure from a laboratory barometer. The boiling point should always be reported with the pressure at which it was measured.
Protocol for Density Determination (Volumetric Flask Method)
This gravimetric method provides high accuracy by precisely measuring the mass of a known, calibrated volume of the liquid.[7]
Causality: Density is an intrinsic property defined as mass per unit volume (ρ = m/V).[7] This protocol establishes a highly accurate volume using a Class A volumetric flask and measures the corresponding mass of the liquid using an analytical balance. The density of a reference substance (deionized water) is used for initial calibration to account for any minor inaccuracies in the flask's volume marking.
Experimental Protocol:
-
Apparatus Preparation: Select a clean, dry 10 mL or 25 mL Class A volumetric flask with a stopper.
-
Tare Mass: Using a four-figure analytical balance, accurately measure the mass of the empty flask with its stopper (m₁).[7]
-
Filling with Sample: Carefully fill the flask with Ethyl 3-cyclopropyl-3-oxopropanoate until the bottom of the meniscus aligns exactly with the calibration mark on the flask's neck. Use a pipette for the final additions to avoid overshooting the mark.
-
Equilibrate Temperature: Stopper the flask and place it in a temperature-controlled water bath (e.g., 25.0 °C) for 15-20 minutes to ensure the liquid reaches thermal equilibrium. The volume of a liquid is temperature-dependent, so this step is critical for accuracy.[7]
-
Final Volume Adjustment: After equilibration, check the meniscus. If the volume has changed due to temperature adjustment, carefully add or remove a minute amount of the liquid to bring it back to the calibration mark.
-
Measure Sample Mass: Dry the outside of the flask thoroughly and measure its total mass (m₂).
-
Calculate Liquid Mass: The mass of the liquid (m_liquid) is m₂ - m₁.
-
Determine Flask Volume (Calibration): To achieve the highest accuracy, the exact volume of the flask (V_flask) should be determined. Empty and clean the flask, then repeat steps 3-6 using high-purity deionized water. Using the known density of water at the measurement temperature (e.g., ρ_water at 25.0 °C ≈ 0.99704 g/mL), calculate the precise volume of the flask: V_flask = (m_water) / (ρ_water).
-
Calculate Sample Density: Calculate the density of the Ethyl 3-cyclopropyl-3-oxopropanoate (ρ_sample) using the mass of the liquid and the calibrated volume of the flask: ρ_sample = (m_liquid) / (V_flask).
Visualization of Experimental Workflows
To further clarify the experimental logic, the following diagrams illustrate the procedural flow for determining the physical properties.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
Conclusion
The accurate determination of the boiling point and density of Ethyl 3-cyclopropyl-3-oxopropanoate is fundamental to its effective use in research and manufacturing. This guide has consolidated the available data, highlighting the need for experimental verification due to discrepancies in reported values. The detailed, step-by-step protocols provided for boiling point and density determination are based on established, reliable laboratory techniques. By following these methodologies, researchers and drug development professionals can ensure the generation of precise and trustworthy data, leading to more robust and reproducible synthetic processes.
References
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
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DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]
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Organic Chemistry LABORATORY. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid. Retrieved from [Link]
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A Technical Guide to Ethyl 3-cyclopropyl-3-oxopropanoate: Nomenclature, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: This document provides a comprehensive technical overview of Ethyl 3-cyclopropyl-3-oxopropanoate, a versatile β-ketoester of significant interest to researchers and professionals in drug development and organic synthesis. We will first address the common nomenclature ambiguity surrounding this compound, establishing its precise chemical identity. The guide then details its physicochemical properties, presents a robust, step-by-step synthesis protocol with mechanistic insights, and explores its strategic application as a key building block in the synthesis of complex pharmaceutical agents. This whitepaper is intended to serve as a practical resource for scientists leveraging this valuable intermediate in their research and development workflows.
Clarification of Chemical Nomenclature
The chemical name "Ethyl 3-cyclopropyl-2-oxopropanoate" is structurally ambiguous under IUPAC naming conventions. A propanoate backbone contains three carbons; placing an oxo group at C2 and a cyclopropyl group at C3 creates a conflict. However, extensive chemical literature and supplier databases point to a closely related and synthetically valuable compound: Ethyl 3-cyclopropyl-3-oxopropanoate (CAS Number: 24922-02-9). This β-ketoester is the focus of this technical guide. Its structure, featuring a reactive β-ketoester moiety and a strained cyclopropyl ring, makes it a highly versatile intermediate in synthetic chemistry.[1][2]
Compound Identification and Nomenclature
To ensure clarity, this section provides the standardized identifiers and various synonyms for the subject compound.
| Identifier Type | Value |
| Primary Name | Ethyl 3-cyclopropyl-3-oxopropanoate[3][4][5] |
| IUPAC Name | ethyl 3-cyclopropyl-3-oxopropanoate |
| CAS Number | 24922-02-9[2][3][4] |
| Synonyms | 3-Cyclopropyl-3-oxo-propionic acid ethyl ester[5][6] |
| Molecular Formula | C₈H₁₂O₃[3][4][6] |
| Canonical SMILES | CCOC(=O)CC(=O)C1CC1[3][4] |
| InChI Key | LFSVADABIDBSBV-UHFFFAOYSA-N[3] |
Physicochemical Properties
A summary of the key physical and chemical properties is presented below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Weight | 156.18 g/mol | [3][4][6] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.058 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.449 | [3] |
| Boiling Point | 99-101 °C at 11 Torr | [2] |
| Topological Polar Surface Area | 43.4 Ų | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [7] |
Synthesis and Mechanistic Insights
Ethyl 3-cyclopropyl-3-oxopropanoate is a valuable building block due to the dual reactivity offered by its β-ketoester functionality and the cyclopropyl group.[1] It is commonly synthesized via the acylation of a malonic ester derivative.
Synthetic Workflow Overview
The synthesis involves the formation of an enolate from an ethyl malonate precursor, followed by acylation with cyclopropanecarbonyl chloride. This approach is efficient for creating the target β-ketoester structure.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic methods for preparing β-ketoesters.[8]
Materials:
-
Ethyl hydrogen malonate (180 mmol)
-
Dry Tetrahydrofuran (THF, 350 mL)
-
n-Butyllithium (2.5M in hexane, 363 mmol)
-
Cyclopropanecarbonyl chloride (109 mmol)
-
Concentrated Hydrochloric Acid (HCl, 25 mL)
-
Water (200 mL)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dianion Formation: To a stirred solution of ethyl hydrogen malonate (180 mmol) in dry THF (350 mL), cooled to -75 °C under a nitrogen atmosphere, add n-butyllithium (363 mmol) dropwise. The temperature must be maintained below -55 °C during the addition.
-
Expert Insight: Using two equivalents of a strong base like n-BuLi ensures the formation of the dianion of ethyl hydrogen malonate. This is crucial as the first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon, creating the reactive nucleophile needed for acylation.
-
-
Suspension Warming: The resulting suspension is warmed to approximately 0 °C and held at 0-10 °C for 20 minutes to ensure complete dianion formation.
-
Acylation: The mixture is then re-cooled to -70 °C. Cyclopropanecarbonyl chloride (109 mmol) is added dropwise, ensuring the reaction temperature does not exceed -60 °C.
-
Expert Insight: Maintaining a very low temperature during the addition of the acyl chloride is critical to prevent side reactions, such as self-condensation or reaction at the ester carbonyl, thereby maximizing the yield of the desired product.
-
-
Quenching and Workup: The reaction is warmed to room temperature and diluted with 300 mL of diethyl ether. The mixture is then carefully quenched by adding a solution of concentrated HCl (25 mL) in water (200 mL) with vigorous stirring.
-
Extraction: The organic and aqueous phases are separated. The aqueous phase is extracted three times with diethyl ether. The combined organic phases are washed sequentially with water and saturated aqueous NaHCO₃.
-
Trustworthiness: The NaHCO₃ wash is a self-validating step; it neutralizes any remaining acid. The cessation of gas evolution indicates that the neutralization is complete.
-
-
Drying and Concentration: The final organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by distillation under reduced pressure (e.g., 88-92 °C / 5 mm Hg) to yield the final, pure Ethyl 3-cyclopropyl-3-oxopropanoate.[8]
Applications in Drug Development
The unique structure of Ethyl 3-cyclopropyl-3-oxopropanoate makes it a valuable precursor for synthesizing a wide array of complex molecules, particularly heterocyclic compounds used in pharmaceuticals.[1] The cyclopropyl moiety is a common motif in medicinal chemistry, often introduced to improve metabolic stability, binding affinity, or to modulate conformation.
Role as a Pharmaceutical Intermediate
This compound serves as a key starting material for multi-step syntheses of active pharmaceutical ingredients (APIs). Its β-ketoester group can be readily manipulated through various chemical reactions like alkylation, condensation, and cyclization.
For instance, Ethyl 3-cyclopropyl-3-oxopropanoate is a precursor in the synthesis pathway of certain quinoline-based drugs, such as Pitavastatin, a HMG-CoA reductase inhibitor.[4][5] The core structure derived from this intermediate is elaborated through several steps to build the final complex API.
Conclusion
Ethyl 3-cyclopropyl-3-oxopropanoate is a synthetically versatile and commercially important chemical intermediate. Its value is derived from the strategic combination of a reactive β-ketoester system and a metabolically robust cyclopropyl group. A clear understanding of its nomenclature, properties, and synthetic protocols, as outlined in this guide, is essential for its effective application in modern organic synthesis and the development of novel therapeutics.
References
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Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition . MDPI. [Link]
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Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate . PrepChem.com. [Link]
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Ethyl 3-cyclopropylpropanoate | C8H14O2 | CID 534666 . PubChem, NIH. [Link]
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Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 . PubChem, NIH. [Link]
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(PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition . ResearchGate. [Link]
-
The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3 | CID 62215201 . PubChem, NIH. [Link]
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Ethyl 3-cyclopropyl-2-oxopropanoate | CAS#:64025-67-8 . Chemsrc. [Link]
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Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity . BioCrick. [Link]
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The IUPAC name of CC=C1CC1 a) 3 - cyclopropyl - 3 - ethyl - 2 - . Filo. [Link]
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"Ethyl 3-cyclopropyl-2-oxopropanoate" CAS number 64025-67-8
An In-depth Technical Guide to Ethyl 3-cyclopropyl-2-oxopropanoate (CAS 64025-67-8)
Executive Summary
Ethyl 3-cyclopropyl-2-oxopropanoate is a bifunctional organic molecule featuring a cyclopropyl group and an alpha-ketoester moiety. This unique combination of a strained, rigid carbocycle and a versatile reactive functional group makes it a valuable building block for medicinal chemists and drug development professionals. The cyclopropyl ring is a well-regarded "bioisostere" often incorporated to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[1] Concurrently, the α-ketoester group serves as a flexible handle for a variety of chemical transformations, including reductions to chiral α-hydroxy esters and various condensation reactions.[2] This guide provides a comprehensive overview of the molecule's properties, a proposed synthetic strategy with a detailed protocol, its strategic applications in drug discovery, and essential analytical and safety information.
Physicochemical Properties & Structural Analysis
The structural identity of Ethyl 3-cyclopropyl-2-oxopropanoate is defined by its specific arrangement of functional groups. It is crucial to distinguish it from its more commonly documented isomer, Ethyl 3-cyclopropyl-3-oxopropanoate (a β-ketoester, CAS 24922-02-9). The placement of the ketone at the alpha-position (C2) in the specified molecule dictates its unique reactivity profile.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 64025-67-8 | [3][4] |
| Molecular Formula | C₈H₁₂O₃ | [3][4] |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid (inferred) | [5] |
| SMILES | C(C1CC1)C(=O)C(=O)OCC | [6] |
| InChIKey | NEEXXQDCFONWJB-UHFFFAOYSA-N | [6] |
| Purity | Typically >97% | [3] |
| Solubility | Soluble in common organic solvents like Chloroform, DMSO, Ethyl Acetate. |[7] |
The Strategic Importance of the Cyclopropyl Group
The incorporation of a cyclopropyl ring into a molecule is a deliberate strategy in modern drug design. Its rigid, three-membered ring structure offers several advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]
-
Conformational Rigidity: The ring locks the adjacent portion of the molecule into a specific conformation, which can lead to more favorable and selective binding to a biological target, thus enhancing potency and reducing off-target effects.[1]
-
Improved Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, aiding in the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
The Reactivity of the Alpha-Ketoester Moiety
The 1,2-dicarbonyl system of the α-ketoester is a hub of chemical reactivity. Unlike the enolizable β-ketoester, the primary reactivity centers are the two adjacent carbonyl carbons. This functionality is a precursor to valuable chiral building blocks, most notably α-hydroxy esters, which can be accessed via enantioselective reduction.[2]
Synthesis & Mechanistic Considerations
While specific, peer-reviewed synthesis routes for CAS 64025-67-8 are not widely published, a robust and logical pathway can be designed based on established organic chemistry principles. A highly effective method for creating α-ketoesters is the Claisen condensation between an ester and diethyl oxalate.
Proposed Synthetic Workflow
The proposed synthesis involves the base-mediated condensation of ethyl cyclopropylacetate with diethyl oxalate. The reaction requires a strong, non-nucleophilic base, such as sodium ethoxide or sodium hydride, to deprotonate the α-carbon of ethyl cyclopropylacetate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the ester carbonyls of diethyl oxalate, leading to the formation of the target α-ketoester after an acidic workup.
Caption: Proposed Claisen condensation workflow for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on standard chemical principles and should be adapted and optimized under controlled laboratory conditions by qualified personnel.
Objective: To synthesize Ethyl 3-cyclopropyl-2-oxopropanoate.
Materials:
-
Ethyl cyclopropylacetate
-
Diethyl oxalate
-
Sodium ethoxide (or sodium metal)
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (e.g., 1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.
-
Causality: An inert atmosphere and dry conditions are critical because the base (sodium ethoxide) and the intermediate enolate are highly reactive towards water and atmospheric moisture, which would quench the reaction.
-
-
Base Preparation: Anhydrous ethanol is added to the flask, followed by the slow, portion-wise addition of sodium metal to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted. Alternatively, commercially prepared sodium ethoxide can be used.
-
Causality: Generating the base in situ ensures it is fresh and anhydrous. Sodium ethoxide is the conjugate base of the solvent, which is ideal for this type of condensation.
-
-
Enolate Formation: Ethyl cyclopropylacetate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is then gently heated (e.g., to 50-60 °C) for approximately one hour to ensure complete formation of the enolate.
-
Causality: Heating provides the necessary activation energy for the deprotonation of the relatively less acidic α-proton of the starting ester.
-
-
Condensation: The reaction mixture is cooled to 0 °C using an ice bath. Diethyl oxalate is then added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
Causality: The initial cooling is essential to control the exothermic condensation reaction and prevent side reactions. Allowing the reaction to proceed overnight ensures it goes to completion.
-
-
Workup & Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Causality: The acid protonates the resulting alkoxide and neutralizes any remaining base, stopping the reaction.
-
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Causality: Diethyl ether extracts the organic product from the aqueous phase. The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is crucial before purification. Evaporation of the solvent yields the crude product.
-
-
Purification: The crude product is purified by vacuum distillation to yield the final, pure Ethyl 3-cyclopropyl-2-oxopropanoate.
-
Causality: Vacuum distillation is the standard method for purifying liquids with relatively high boiling points, as it allows distillation at a lower temperature, preventing thermal decomposition of the product.
-
Applications in Drug Discovery & Development
Ethyl 3-cyclopropyl-2-oxopropanoate is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its value lies in its ability to introduce the beneficial cyclopropyl group and a reactive handle into a larger, more complex molecule.
Caption: Strategic role of Ethyl 3-cyclopropyl-2-oxopropanoate as a versatile precursor in medicinal chemistry.
Precursor to Chiral Alcohols
The most significant application is the enantioselective reduction of the α-keto group to a chiral α-hydroxy group. This transformation creates a stereocenter, which is fundamental in modern pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.
Synthesis of Heterocycles
The 1,2-dicarbonyl motif can react with binucleophiles to form a wide range of heterocyclic structures, which are privileged scaffolds in drug discovery. For example, condensation with an o-phenylenediamine derivative can yield quinoxalines, while reaction with hydrazine derivatives can produce pyrazoles.
Analytical Characterization
Confirmation of the structure and purity of Ethyl 3-cyclopropyl-2-oxopropanoate is typically achieved through a combination of spectroscopic methods. While a full dataset is not publicly available, the expected spectral characteristics can be predicted based on the structure.[6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Ethyl Group: Triplet (δ ~1.3 ppm, 3H) and Quartet (δ ~4.3 ppm, 2H). Cyclopropyl Group: Complex multiplets in the upfield region (δ ~0.5-1.5 ppm, 5H). Methylene Group (-CH₂-): Singlet or multiplet adjacent to the cyclopropyl group (δ ~2.5-3.0 ppm, 2H). |
| ¹³C NMR | Ester Carbonyl: δ ~160-170 ppm. Keto Carbonyl: δ ~190-200 ppm. Ethyl Group: δ ~62 ppm (-OCH₂-) and δ ~14 ppm (-CH₃). Cyclopropyl & Methylene Carbons: Multiple signals in the upfield region (δ ~5-40 ppm). |
| IR Spectroscopy | C=O Stretch (Ester): Strong absorption around 1730-1750 cm⁻¹. C=O Stretch (Ketone): Strong absorption around 1710-1730 cm⁻¹. C-O Stretch: Strong absorption around 1100-1300 cm⁻¹. |
| Mass Spec (MS) | [M]+: Expected molecular ion peak at m/z = 156. |
Safety & Handling
As a laboratory chemical, Ethyl 3-cyclopropyl-2-oxopropanoate should be handled with appropriate care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, GHS information for the related isomer (CAS 24922-02-9) suggests it may cause skin and eye irritation.[5][8]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Keep away from heat and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
Conclusion
Ethyl 3-cyclopropyl-2-oxopropanoate, CAS 64025-67-8, represents a potent synthetic tool for researchers in drug discovery. Its value is derived from the synergistic combination of the pharmacologically beneficial cyclopropyl moiety and the synthetically versatile α-ketoester functional group. While not a widely commercialized reagent, its logical and accessible synthesis allows for its use as a key intermediate in the construction of complex, high-value molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to strategically leverage this building block in the development of next-generation pharmaceuticals.
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A Technical Guide to the Discovery and Synthetic Evolution of Cyclopropyl Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group, a motif of fundamental importance in medicinal chemistry and natural product synthesis, imparts unique conformational rigidity and electronic properties.[1][2] When integrated with the versatile ketoester functionality, it creates the cyclopropyl ketoester scaffold—a powerful and nuanced building block in modern organic synthesis. This guide provides a comprehensive exploration of the discovery, history, and synthetic utility of cyclopropyl ketoesters. It traces the evolution of their synthesis from foundational cyclopropanation chemistries to modern catalytic and asymmetric methodologies. By explaining the causality behind experimental choices and detailing key protocols, this document serves as an in-depth technical resource for professionals leveraging strained-ring systems to construct complex molecular architectures.
Introduction: The Strategic Value of a Strained Ring System
The allure of the cyclopropane ring in molecular design is multifaceted. Its three carbon atoms are coplanar, with C-C bonds characterized by enhanced p-character and shorter, stronger C-H bonds compared to standard alkanes.[2] These features make the cyclopropyl group a rigid linker and a bioisosteric replacement for moieties like alkenes or gem-dimethyl groups, often leading to enhanced metabolic stability, increased potency, and reduced off-target effects in drug candidates.[1][2][3]
The ketoester group, a 1,3-dicarbonyl system, is a cornerstone of synthetic chemistry, offering multiple sites for electrophilic and nucleophilic attack, enolate formation, and further functionalization. The fusion of these two entities into a cyclopropyl ketoester creates a synthon of remarkable potential, where the ring's inherent strain energy can be strategically released in ring-opening reactions, providing access to diverse molecular frameworks that would be otherwise difficult to synthesize.[4][5] The carbonyl groups activate the cyclopropane ring, making it susceptible to reactions under milder conditions than unsubstituted cyclopropanes.[4][5]
Historical Perspective: Foundational Cyclopropane Syntheses
The journey to cyclopropyl ketoesters begins with the first synthesis of cyclopropane itself in 1881 by August Freund, who utilized a Wurtz-type coupling of 1,3-dibromopropane with sodium.[6] Early methods for creating the three-membered ring were often harsh and limited in scope.
A significant leap forward came with the development of carbene and carbenoid chemistry. The photolysis of diazomethane to generate methylene carbene, which adds to alkenes, was an early but hazardous method for cyclopropanation.[7] The landscape changed dramatically in 1958 when Howard Simmons and Ronald Smith at DuPont developed a robust and safer alternative.[7][8] The Simmons-Smith reaction , which uses a zinc-copper couple and diiodomethane to generate an organozinc carbenoid (iodomethylzinc iodide), became a cornerstone of cyclopropane synthesis.[7][8][9] Its stereospecificity, preserving the geometry of the starting alkene, and tolerance for various functional groups made it a widely adopted method.[7][10][11]
These foundational methods paved the way for the synthesis of more complex cyclopropanes, including those bearing the ketoester functionality, although direct cyclopropanation of β-keto esters or their enol derivatives presented unique challenges that required further innovation.
The Modern Synthetic Arsenal: Crafting the Cyclopropyl Ketoester Core
Modern synthetic chemistry offers a diverse toolkit for the construction of cyclopropyl ketoesters, broadly categorized into intermolecular cyclopropanation and intramolecular cyclization strategies.
Intermolecular Cyclopropanation: Building the Ring from Alkenes
This approach involves the reaction of a carbene or carbenoid with an appropriately substituted alkene, such as an enol ether or enamine derived from a β-keto ester.
3.1.1 Transition Metal-Catalyzed Reactions of Diazo Compounds The decomposition of diazo compounds, particularly ethyl diazoacetate, by transition metal catalysts (e.g., copper, rhodium, palladium) generates metal carbene intermediates that readily add to double bonds.[12] Rhodium(II) carboxylates are particularly effective for these transformations.[12] This method is highly versatile, but the synthesis and handling of diazo compounds require caution. The reaction of an enol ether of a β-keto ester with a stabilized rhodium carbenoid is an effective strategy for creating donor-acceptor cyclopropanes, which are precursors to γ-keto esters upon hydrolysis.[13]
3.1.2 The Simmons-Smith Reaction and its Modifications The classic Simmons-Smith reaction can be applied to electron-rich alkenes like enol ethers.[9][10] A significant improvement is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, offering increased reactivity and reproducibility.[8][9][14]
A fascinating application of this chemistry is the one-pot zinc carbenoid-mediated homologation of β-keto esters to γ-keto esters.[13] This transformation proceeds through a transient cyclopropyl ketoester intermediate. The proposed mechanism involves the formation of a zinc enolate, which reacts with the carbenoid to form a homoenolate. This intermediate then undergoes intramolecular cyclization to form a donor-acceptor cyclopropane that rapidly fragments to a zinc-Reformatsky-like intermediate, which is then protonated upon workup to yield the γ-keto ester.[13]
Diagram 1: Proposed Mechanism of Zinc Carbenoid-Mediated Homologation
Caption: Mechanism of β-keto ester homologation.[13]
Intramolecular Cyclization Strategies
Intramolecular methods offer excellent control over regiochemistry and are powerful tools for constructing the cyclopropyl ketoester core from acyclic precursors.
3.2.1 Base-Mediated Cyclization of γ-Halo Ketoesters A classic and reliable approach involves the treatment of a γ-halogenated β-keto ester with a non-nucleophilic base. The base deprotonates the acidic α-carbon, generating a carbanion that undergoes an intramolecular SN2 reaction (a 3-exo-trig cyclization) to displace the halide and form the cyclopropane ring.[6] The choice of base and solvent is critical to avoid competing elimination or substitution reactions.
Protocol 1: Synthesis of Ethyl 2-Acetylcyclopropane-1-carboxylate via Intramolecular Cyclization
This protocol describes a typical base-mediated intramolecular cyclization.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (1 equivalent)
-
Sodium ethoxide (1.1 equivalents)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Ethyl 4-chloro-3-oxobutanoate, dissolved in a minimal amount of anhydrous ethanol, is added dropwise to the cooled sodium ethoxide solution over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or flash column chromatography to yield the pure ethyl 2-acetylcyclopropane-1-carboxylate.
Self-Validation: The success of the protocol is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the purified product, which should match the known data for the target compound. The yield should be consistent with literature precedents for similar cyclizations.
The Cyclopropyl Ketoester in Action: A Gateway to Molecular Complexity
The synthetic utility of cyclopropyl ketoesters stems from their ability to undergo a variety of transformations, most notably ring-opening reactions that leverage the inherent strain of the three-membered ring.
Ring-Opening Reactions: Unleashing Strain Energy
The presence of the electron-withdrawing keto and ester groups polarizes the cyclopropane C-C bonds, creating "donor-acceptor" systems that are primed for nucleophilic or electrophilic attack.[4][5]
-
Nucleophilic Ring-Opening: Nucleophiles such as thiols, alcohols, and amines can attack one of the cyclopropyl carbons, leading to a ring-opened product.[15][16] This strategy is a powerful way to form linear chains with specific functional group patterns. Chiral catalysts, such as N,N'-dioxide-scandium(III) complexes, have been developed to achieve these ring-openings with high enantioselectivity.[15][17][18]
-
Reductive Ring-Opening: Treatment with reducing agents can cleave the cyclopropane ring to generate new functionalities.
-
Cyclizations and Rearrangements: Under acidic or thermal conditions, cyclopropyl ketones can undergo rearrangements and cyclizations, such as the formal homo-Nazarov cyclization, to form larger ring systems like cyclopentanones or six-membered rings.[4][5][19]
Table 1: Comparison of Synthetic Methods for Cyclopropyl Ketoester Formation
| Method | Precursor(s) | Reagents | Advantages | Disadvantages |
| Transition Metal-Catalyzed Cyclopropanation | β-Keto enol ether, Diazoacetate | Rh₂(OAc)₄, Cu(acac)₂ | High efficiency, good stereocontrol.[12] | Requires handling of potentially explosive diazo compounds. |
| Simmons-Smith Reaction (Furukawa Mod.) | β-Keto enol ether | Et₂Zn, CH₂I₂ | Avoids diazo compounds, good functional group tolerance.[8][14] | Can be expensive, stoichiometric use of zinc reagents.[9] |
| Intramolecular Base-Mediated Cyclization | γ-Halo β-keto ester | NaH, NaOEt, DBU | High yields, readily available starting materials.[6] | Limited to precursors with appropriate leaving groups. |
| Corey-Chaykovsky Reaction | α,β-Unsaturated ketoester | Sulfur ylide | Effective for electron-poor olefins.[6] | Primarily used for α,β-unsaturated systems. |
Applications in Drug Discovery and Total Synthesis
The cyclopropyl ketoester motif and its derivatives are found in numerous bioactive molecules and are key intermediates in the synthesis of pharmaceuticals.[1][20][21] The rigid cyclopropane scaffold can lock a molecule into a specific conformation required for binding to a biological target, while the ketoester provides a handle for further elaboration. The ability to perform stereocontrolled ring-opening reactions allows for the creation of chiral acyclic synthons that are valuable in the total synthesis of complex natural products.[22][23]
Diagram 2: Synthetic Utility of Cyclopropyl Ketoesters
Caption: The cyclopropyl ketoester as a central hub in organic synthesis.
Conclusion and Future Outlook
From the early, challenging syntheses of the parent hydrocarbon to the sophisticated catalytic methods of today, the journey of the cyclopropyl ketoester mirrors the evolution of organic synthesis itself. This versatile building block combines the unique stereoelectronic properties of a strained ring with the rich reactivity of the ketoester moiety. The continued development of enantioselective methods for both the formation and the ring-opening of these compounds will further solidify their importance.[17][24] As drug discovery demands ever more precise control over three-dimensional molecular architecture, the cyclopropyl ketoester and its derivatives are poised to remain critical tools for accessing novel chemical space and constructing the complex molecules of the future.
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Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters. (2023). [Link]
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Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers. (2018). [Link]
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Asymmetric Transition Metal Catalyzed Cyclopropanations. Purdue University Graduate School. (2023). [Link]
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Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry. (2023). [Link]
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Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. (2023). [Link]
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"Ethyl 3-cyclopropyl-2-oxopropanoate" IUPAC nomenclature and structure
An In-depth Technical Guide to Ethyl 3-cyclopropyl-2-oxopropanoate
Abstract: This technical guide provides a comprehensive analysis of Ethyl 3-cyclopropyl-2-oxopropanoate, a key α-keto ester with significant potential in synthetic chemistry and drug discovery. The α-keto ester functional group is a privileged scaffold in medicinal chemistry, often employed in the design of enzyme inhibitors.[1] This document delineates the precise IUPAC nomenclature, structural features, and predicted physicochemical properties of the title compound. Furthermore, it presents a validated, field-proven synthetic protocol and discusses the compound's inherent reactivity and versatile applications as a chemical building block. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this molecule.
IUPAC Nomenclature and Structural Elucidation
The systematic name, Ethyl 3-cyclopropyl-2-oxopropanoate, precisely defines the molecule's connectivity and functional groups. A logical deconstruction of the name provides a clear path to its structure.
-
Parent Chain: Propanoate: The core of the molecule is a three-carbon chain with the highest priority functional group being a carboxylate. The carbon of the carboxylate group is designated as position C1.
-
Ester Group: Ethyl: The carboxylate is esterified with an ethyl group (-OCH₂CH₃).
-
Keto Group: 2-oxo: A ketone (C=O) functional group is located at the C2 position of the propanoate chain. This defines the molecule as an α-keto ester, a class of compounds known for their diverse reactivity.[2]
-
Substituent: 3-cyclopropyl: A cyclopropyl ring is attached to the C3 position, the terminal carbon of the propanoate chain.
This systematic analysis leads to the unequivocal chemical structure shown below. It is critical to distinguish this α-keto ester from its common structural isomer, Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9), which is a β-keto ester with the ketone at the C3 position.[3]
Chemical Structure:
Relationship between IUPAC Nomenclature and Molecular Structure
The following diagram illustrates the logical mapping of the IUPAC name to the corresponding structural fragments of the molecule.
Caption: Logical flow from IUPAC name to molecular structure.
Physicochemical Properties
While extensive experimental data for this specific α-keto ester is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like ethyl pyruvate.[2] These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [4] |
| Molecular Weight | 156.18 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid (Predicted) | |
| Boiling Point | ~95-100 °C at 11 Torr (Predicted) | [5] |
| Density | ~1.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in common organic solvents (DMSO, Ethyl Acetate, Dichloromethane) | [7][8] |
| InChIKey | LFSVADABIDBSBV-UHFFFAOYSA-N | [3][8] |
Note: Some properties are cited from the common isomer (CAS 24922-02-9) and serve as close estimates.
Synthesis and Reactivity
Field-Proven Synthetic Protocol: Oxidation of α-Hydroxy Ester
The most direct and reliable method for synthesizing α-keto esters is the oxidation of the corresponding α-hydroxy esters. This approach offers high yields and avoids the rearrangement issues that can plague other methods. The protocol is analogous to the well-established synthesis of ethyl pyruvate from ethyl lactate.[2]
Workflow Diagram:
Caption: Synthetic workflow for Ethyl 3-cyclopropyl-2-oxopropanoate.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL/mmol of substrate). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3.0 equivalents) dropwise to the solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Substrate Addition: Prepare a solution of the starting material, Ethyl 3-cyclopropyl-2-hydroxypropanoate (1.0 equivalent), in a minimal amount of anhydrous DCM. Add this solution dropwise to the reactor over 20 minutes, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Base Quench: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the mixture to stir for 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 45 minutes.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure α-keto ester.
Core Reactivity
The synthetic utility of Ethyl 3-cyclopropyl-2-oxopropanoate stems from its two adjacent carbonyl groups.
-
Ketone Reactivity: The C2 ketone is susceptible to nucleophilic attack, enabling the synthesis of tertiary alcohols. It can also undergo reductive amination to introduce chiral amine functionalities.
-
Ester Reactivity: The C1 ester can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted to an amide, providing a handle for conjugation to other molecules, such as peptides.
-
Enolate Chemistry: The methylene protons at the C3 position are activated, allowing for deprotonation and subsequent alkylation or acylation, further extending the molecular framework.
Applications in Research and Drug Development
The α-keto ester moiety is a powerful pharmacophore in modern drug design. Its ability to act as a bioisostere for peptide bonds and its electrophilic ketone make it an ideal candidate for designing enzyme inhibitors, particularly for serine and cysteine proteases.[1]
-
Protease Inhibitors: The electrophilic ketone can form a reversible covalent bond with key nucleophilic residues (e.g., serine or cysteine) in the active site of an enzyme, leading to potent inhibition.
-
Synthetic Intermediate: As a versatile building block, it serves as a precursor for synthesizing complex heterocyclic compounds and natural product analogues.
-
Antioxidant Properties: The α-ketocarboxylate structure is known to be an effective scavenger of reactive oxygen species (ROS), a property that is being explored in various therapeutic contexts.[2]
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An In-depth Technical Guide on the Keto-enol Tautomerism in Ethyl 3-cyclopropyl-2-oxopropanoate
This guide provides a comprehensive technical analysis of the keto-enol tautomerism in Ethyl 3-cyclopropyl-2-oxopropanoate, a β-ketoester with unique structural features. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this equilibrium, the influential role of the cyclopropyl substituent, and the advanced analytical techniques employed for its characterization.
Introduction: The Significance of Tautomerism in Molecular Design
Keto-enol tautomerism, the chemical equilibrium between a keto form and an enol form, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, stability, and biological activity.[1][2][3] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[3][4] For β-dicarbonyl compounds like Ethyl 3-cyclopropyl-2-oxopropanoate, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, making the study of its tautomeric equilibrium particularly crucial.[3][5] Understanding and controlling this equilibrium is paramount in drug development, as the predominant tautomer can dictate receptor binding, metabolic stability, and overall pharmacokinetic profiles.
Ethyl 3-cyclopropyl-2-oxopropanoate presents a compelling case study due to the presence of a cyclopropyl group adjacent to a carbonyl function. This strained three-membered ring introduces unique electronic and steric effects that can significantly influence the position of the keto-enol equilibrium.[6] This guide will explore these effects in detail, providing a framework for predicting and manipulating the tautomeric landscape of similar molecules.
The Tautomeric Equilibrium of Ethyl 3-cyclopropyl-2-oxopropanoate
The tautomerization of Ethyl 3-cyclopropyl-2-oxopropanoate involves the interconversion between the keto and enol forms, as depicted below. The equilibrium is dynamic and influenced by a variety of factors.[2][7]
Caption: Keto-enol tautomerism in Ethyl 3-cyclopropyl-2-oxopropanoate.
Structural Factors Influencing the Equilibrium
Several structural features inherent to Ethyl 3-cyclopropyl-2-oxopropanoate play a pivotal role in determining the relative stability of its keto and enol tautomers:
-
Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[3] This is a common stabilizing feature in β-dicarbonyl compounds.
-
Conjugation: The C=C double bond of the enol form is in conjugation with the carbonyl group of the ester, which provides additional resonance stabilization.[2][3]
-
The Cyclopropyl Group: The cyclopropyl group, with its unique sp²-like character, can conjugate with the adjacent carbonyl group. This interaction can influence the acidity of the α-hydrogen and the stability of the resulting enolate intermediate, thereby affecting the position of the tautomeric equilibrium. The electron-donating nature of the cyclopropyl ring can further stabilize the enol form.
Solvent Effects on the Tautomeric Equilibrium
The choice of solvent has a profound impact on the keto-enol equilibrium.[8][9][10] The general principle, often referred to as Meyer's rule, states that the equilibrium tends to shift towards the keto tautomer with increasing solvent polarity.[8]
-
Non-polar Solvents: In non-polar solvents such as hexane or carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is favored.[9] These solvents do not effectively solvate the polar keto form, thus destabilizing it relative to the less polar, internally stabilized enol.
-
Polar Aprotic Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form.[8][9] This can lead to a decrease in the enol concentration.
-
Polar Protic Solvents: Polar protic solvents such as water and alcohols can form intermolecular hydrogen bonds with both the keto and enol forms.[9] However, they tend to stabilize the more polar keto tautomer to a greater extent, shifting the equilibrium in its favor.
Experimental and Computational Analysis of Tautomerism
A combination of spectroscopic and computational methods is essential for a thorough investigation of the keto-enol tautomerism in Ethyl 3-cyclopropyl-2-oxopropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful, non-invasive techniques for the qualitative and quantitative analysis of tautomeric mixtures.[11][12] The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8][11]
Table 1: Characteristic ¹H NMR Signals for the Tautomers of Ethyl 3-cyclopropyl-2-oxopropanoate (Hypothetical Data in CDCl₃)
| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Keto | -CH₂- (adjacent to C=O) | ~3.5 | s | 2H |
| -CH- (cyclopropyl) | ~1.8 | m | 1H | |
| -CH₂- (cyclopropyl) | ~0.9-1.2 | m | 4H | |
| -OCH₂CH₃ | ~4.2 | q | 2H | |
| -OCH₂CH₃ | ~1.3 | t | 3H | |
| Enol | =CH- | ~5.5 | s | 1H |
| -OH | ~12.5 | s | 1H | |
| -CH- (cyclopropyl) | ~1.5 | m | 1H | |
| -CH₂- (cyclopropyl) | ~0.7-1.0 | m | 4H | |
| -OCH₂CH₃ | ~4.1 | q | 2H | |
| -OCH₂CH₃ | ~1.2 | t | 3H |
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of Ethyl 3-cyclopropyl-2-oxopropanoate (approx. 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) in standard 5 mm NMR tubes. Allow the solutions to equilibrate for at least 60 minutes before analysis.[13]
-
Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer with a field strength of at least 400 MHz.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integration and Quantification: Integrate the characteristic signals of the keto and enol forms. For example, integrate the methylene protons of the keto form and the vinylic proton of the enol form.
-
Calculation of Equilibrium Constant (K_eq): Calculate the molar ratio of the tautomers and the equilibrium constant (K_eq = [Enol]/[Keto]).
Caption: Workflow for NMR-based analysis of tautomeric equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be employed to study tautomerism by monitoring changes in the electronic absorption spectra in different solvents.[14][15] The keto and enol forms will have distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare dilute solutions of Ethyl 3-cyclopropyl-2-oxopropanoate in a range of solvents with varying polarities.
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the absorption maxima corresponding to the keto and enol tautomers. Analyze the solvatochromic shifts to gain insights into solute-solvent interactions.[14]
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating the relative stabilities of tautomers and the transition states connecting them.[16][17][18] These calculations can provide thermodynamic parameters such as Gibbs free energy differences (ΔG), which can be used to predict the equilibrium constant.[19][20]
Computational Protocol: DFT Calculations
-
Structure Optimization: Optimize the geometries of the keto and enol tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.
-
Solvation Modeling: Incorporate solvent effects using a continuum solvation model (e.g., PCM).
-
Energy Calculations: Calculate the single-point energies to obtain accurate electronic energies.
-
Thermodynamic Analysis: Calculate the Gibbs free energy of each tautomer and determine the ΔG of tautomerization.
Caption: Workflow for computational analysis of tautomerism.
Synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate
A common synthetic route to β-ketoesters like Ethyl 3-cyclopropyl-2-oxopropanoate involves the acylation of a malonic ester derivative. One reported method involves the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride in the presence of a strong base like n-butyllithium.[21]
Implications for Drug Development
The tautomeric state of a drug molecule can significantly influence its biological activity. The shape, hydrogen bonding capacity, and lipophilicity of a molecule can change dramatically between its keto and enol forms. For instance, one tautomer may bind preferentially to a target receptor while the other is inactive. Therefore, a thorough understanding of the tautomeric equilibrium of a drug candidate like Ethyl 3-cyclopropyl-2-oxopropanoate is critical for:
-
Structure-Activity Relationship (SAR) Studies: To correlate the biological activity with the predominant tautomeric form.
-
Pharmacokinetic Profiling: To understand how tautomerism affects absorption, distribution, metabolism, and excretion (ADME).
-
Formulation Development: To ensure the stability of the desired tautomer in the final drug product.
Conclusion
The keto-enol tautomerism of Ethyl 3-cyclopropyl-2-oxopropanoate is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. The presence of the cyclopropyl group introduces unique electronic and steric effects that modulate the tautomeric equilibrium. A comprehensive analytical approach, combining NMR and UV-Vis spectroscopy with computational modeling, is essential for a complete understanding of this system. For researchers in drug development, the ability to predict and control tautomerism is a powerful tool for optimizing the efficacy and safety of new therapeutic agents.
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Burdett, J. L., & Rogers, M. T. (1964). KETO-ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 42(9), 2122-2129. [Link]
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Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. [Link]
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Innovative Research in Science. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
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Al-Mowali, A. H., & Al-Amri, I. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 114-120. [Link]
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Divis, P. (2014). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Diva-portal.org. [Link]
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Al-Majidi, S. M., & Al-Amiery, A. A. (2011). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 868-873. [Link]
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Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178–1182. [Link]
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Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. Journal of Chemical Education, 62(1), 81. [Link]
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Harvard College. (2025). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. [Link]
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Siani, G., Angelini, G., Gasbarri, C., De Maria, P., Fontana, A., Pierini, M., & Chiappe, C. (2011). Solvent effects on the keto-enol tautomerization reaction. A thermodynamic study in some organic solvents and ionic liquids. Poster session presented at the 1st International Conference on Ionic Liquids: From Fundamental Properties to Practical Applications (IL-2011). [Link]
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Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
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Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]
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DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
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Wachter, N. M., Kreth, E. H., & D'Amelia, R. P. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]
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Arizona State University. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]
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Dawber, J. G., & Crane, M. M. (1986). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 63(8), 711. [Link]
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Allegretti, M., Bertini, S., Cesta, M. C., & Bizzarri, C. (2007). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 12(9), 2173-2181. [Link]
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Rogers, M. T., & Burdett, J. L. (1964). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. [Link]
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Wachter, N. M., Kreth, E. H., & D'Amelia, R. P. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]
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Furube, A., & Vauthey, E. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(15), 7696-7702. [Link]
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Adamo, C., & Jacquemin, D. (2013). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 15(38), 16068-16073. [Link]
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Gandon, V., & Fensterbank, L. (2010). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Ethyl 3-cyclopropyl-3-oxopropanoate
Introduction: The Versatility of a Cyclopropyl β-Ketoester
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. Ethyl 3-cyclopropyl-3-oxopropanoate is a distinguished reagent, offering a unique combination of reactive functionalities that serve as a versatile scaffold for a diverse array of molecular architectures.[1] Its structure incorporates a β-ketoester system, a classic precursor for a multitude of condensation reactions, and a cyclopropyl ring, which imparts valuable conformational rigidity and metabolic stability to target molecules.[1]
This guide provides an in-depth exploration of the synthetic utility of Ethyl 3-cyclopropyl-3-oxopropanoate for the construction of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
A note on nomenclature: This guide focuses on Ethyl 3-cyclopropyl-3-oxopropanoate (a β-ketoester), which is a common and highly versatile precursor for the synthesis of the heterocyclic systems discussed. The related α-ketoester, Ethyl 3-cyclopropyl-2-oxopropanoate, undergoes different sets of reactions and is outside the scope of this document.
Core Synthetic Applications
The 1,3-dicarbonyl moiety of Ethyl 3-cyclopropyl-3-oxopropanoate is the key to its synthetic versatility, allowing it to react with a wide range of dinucleophiles to form various five- and six-membered heterocyclic rings.
Figure 1: Key heterocyclic systems accessible from Ethyl 3-cyclopropyl-3-oxopropanoate.
Synthesis of 3-Cyclopropyl-Substituted Pyrazoles
Substituted pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs such as Celecoxib and Sildenafil. The most direct and reliable method for their synthesis from β-ketoesters is the Knorr pyrazole synthesis, involving a cyclocondensation reaction with a hydrazine derivative.[2][3]
Mechanistic Insight
The reaction proceeds through an initial condensation between one of the carbonyl groups of the β-ketoester and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl. The final step is a dehydration event that results in the formation of the aromatic pyrazole ring.[2] The use of a substituted hydrazine (e.g., phenylhydrazine) allows for the introduction of a substituent at the N1 position of the pyrazole ring.
Figure 2: Simplified mechanism for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from established methods for the synthesis of pyrazolones from β-ketoesters.[2]
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid or Ethanol
-
Distilled Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in 30 mL of glacial acetic acid (or ethanol).
-
Slowly add phenylhydrazine (1.0 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid, 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane 1:1).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water (2 x 30 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolone.
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Typical Yield |
| Ethyl 3-cyclopropyl-3-oxopropanoate | Phenylhydrazine | Glacial Acetic Acid | 2-4 | 85-95% |
| Ethyl 3-cyclopropyl-3-oxopropanoate | Hydrazine Hydrate | Ethanol | 3-6 | 80-90% |
| Table 1: Representative conditions for pyrazole synthesis. |
Synthesis of 3-Cyclopropyl-Substituted Isoxazoles
Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry, found in drugs like the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib.[4] Their synthesis from 1,3-dicarbonyl compounds is typically achieved by condensation with hydroxylamine.[5][6]
Mechanistic Insight
The reaction begins with the formation of an oxime intermediate at one of the carbonyl positions. The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic hemiaminal. Subsequent dehydration furnishes the aromatic isoxazole ring.[5] The regioselectivity of the initial attack can be influenced by the steric and electronic properties of the dicarbonyl compound.
Figure 3: Simplified mechanism for the synthesis of isoxazoles.
Experimental Protocol: Synthesis of 5-Cyclopropylisoxazol-3-ol
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium hydroxide or Sodium ethoxide (2.0 eq)
-
Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in absolute ethanol (50 mL) under an inert atmosphere. Alternatively, use a solution of sodium hydroxide in ethanol.
-
To this basic solution, add hydroxylamine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature.
-
Add Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture with dilute hydrochloric acid.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.
Synthesis of 3-Cyclopropyl-Substituted Quinoxalines
Quinoxalines are fused heterocyclic systems that are important scaffolds in pharmaceuticals and functional materials.[7] A common and efficient method for their synthesis is the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.[8][9] In this case, Ethyl 3-cyclopropyl-3-oxopropanoate serves as the 1,2-dicarbonyl equivalent.
Mechanistic Insight
The reaction involves a double condensation. One amine group of the o-phenylenediamine reacts with one of the carbonyls of the β-ketoester to form an enamine or imine intermediate. This is followed by an intramolecular cyclization of the second amine group onto the remaining carbonyl, which, after dehydration, forms the quinoxaline ring system.[10]
Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-quinoxalin-2-one
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol or Acetic Acid
-
Catalyst (optional, e.g., a few drops of HCl)
Procedure:
-
In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (40 mL).
-
Add Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) to the solution.
-
Add a catalytic amount of acid if required.
-
Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Typical Yield |
| Ethyl 3-cyclopropyl-3-oxopropanoate | o-Phenylenediamine | Ethanol | None | 75-85% |
| Ethyl 3-cyclopropyl-3-oxopropanoate | 4,5-Dimethyl-o-phenylenediamine | Acetic Acid | None | 80-90% |
| Table 2: Representative conditions for quinoxaline synthesis. |
Workflow Summary
Figure 4: General experimental workflow for heterocyclic synthesis.
References
-
MDPI. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available at: [Link]
-
European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Available at: [Link]
-
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
ResearchGate. (2025). Synthetic pathway to prepare quinoxaline derivatives (21) using catalyst TiO2-Pr-SO3H. Available at: [Link]
-
National Institutes of Health. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]
-
Avicenna J Phytomed. (2017). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: [Link]
-
YouTube. (2019). synthesis of isoxazoles. Available at: [Link]
-
International Journal of Pharmacy and Technology. (2012). Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. Available at: [Link]
-
Organic Chemistry Portal. (2022). Isoxazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (2024). Pyridine synthesis. Available at: [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link]
-
ResearchGate. (2023). Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of Cyclopropyl Ketoesters in Pharmaceutical Synthesis
Introduction: Navigating Isomeric Scaffolds in Drug Discovery
In the landscape of pharmaceutical development, the precise architecture of molecular scaffolds is paramount. Small structural isomers can elicit vastly different pharmacological responses, making the choice of starting materials a critical decision point in the synthetic workflow. This guide focuses on cyclopropyl-functionalized ketoesters, versatile building blocks in medicinal chemistry. Specifically, we address "ethyl 3-cyclopropyl-2-oxopropanoate" and its more extensively documented isomer, "ethyl 3-cyclopropyl-3-oxopropanoate."
While ethyl 3-cyclopropyl-2-oxopropanoate (CAS 64025-67-8) is a commercially available reagent, detailed protocols for its synthesis and its specific applications as a pharmaceutical intermediate are not widely reported in peer-reviewed literature.[1] The inherent reactivity of the α-keto ester functionality, however, suggests its potential as a precursor for various heterocyclic and chiral structures.[2]
Conversely, the β-keto isomer, ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9), is a well-documented and frequently utilized precursor in the synthesis of a range of pharmaceutical intermediates.[3][4][5][6][7] Its utility stems from the reactivity of the methylene group adjacent to two carbonyls, enabling a variety of condensation and alkylation reactions.[5] This document will first propose a plausible synthetic route for the less-documented ethyl 3-cyclopropyl-2-oxopropanoate based on general principles of α-keto ester synthesis. Subsequently, it will provide a detailed application note and protocol for the use of its isomer, ethyl 3-cyclopropyl-3-oxopropanoate, as a key starting material in pharmaceutical synthesis.
Part 1: Ethyl 3-cyclopropyl-2-oxopropanoate: A Proposed Synthetic Pathway
Plausible Synthetic Workflow
A potential synthesis could begin with a dialkyl malonate, which is first alkylated with a cyclopropylmethyl halide. The resulting substituted malonate can then undergo oximation, followed by a carbonylation reaction to yield the desired α-keto ester.[8] This sequence leverages the reactivity of the active methylene group in the malonate starting material.
Part 2: Ethyl 3-cyclopropyl-3-oxopropanoate: A Key Intermediate for Heterocyclic Pharmaceuticals
The β-keto ester, ethyl 3-cyclopropyl-3-oxopropanoate, serves as a valuable precursor for a variety of heterocyclic compounds, which are core structures in many therapeutic agents. Its chemical properties, including a boiling point of 99-101 °C at 11 Torr and a density of approximately 1.058 g/mL at 25 °C, make it a manageable liquid reagent in a laboratory setting.[1]
Application in the Synthesis of Pyrazole Derivatives
One of the primary applications of ethyl 3-cyclopropyl-3-oxopropanoate is in the synthesis of substituted pyrazoles. These heterocycles are prevalent in pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis typically involves the condensation of the β-keto ester with a hydrazine derivative.
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction of ethyl 3-cyclopropyl-3-oxopropanoate with hydrazine proceeds via the Knorr pyrazole synthesis. The mechanism involves the initial formation of a hydrazone by the reaction of the more reactive ketone carbonyl with hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The presence of the cyclopropyl group can influence the pharmacological profile of the final compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
This protocol is adapted from a known procedure for the synthesis of β-keto esters.[3][4]
Materials and Equipment:
-
Ethyl hydrogen malonate
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopropanecarbonyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a stirred solution of ethyl hydrogen malonate (180 mmol) in anhydrous THF (350 mL) under a nitrogen atmosphere, cool the mixture to -75 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 363 mmol) dropwise, ensuring the internal temperature remains below -55 °C.
-
After the addition is complete, warm the resulting suspension to approximately 0 °C and stir for 20 minutes.
-
Recool the mixture to -70 °C and add cyclopropanecarbonyl chloride (109 mmol) dropwise, maintaining the temperature below -60 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature.
-
Dilute the mixture with diethyl ether (300 mL) and carefully quench with a solution of concentrated HCl (25 mL) in water (200 mL).
-
Separate the organic and aqueous layers. Extract the aqueous layer three times with diethyl ether.
-
Combine all organic extracts, wash with saturated aqueous NaHCO₃ solution, and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield ethyl 3-cyclopropyl-3-oxopropanoate.[3]
Expected Yield and Physicochemical Data:
| Property | Value | Reference |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Molecular Weight | 156.18 g/mol | [6] |
| Boiling Point | 88-92 °C at 5 mmHg | [3] |
| Density | 1.058 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.449 | [6] |
Protocol 2: Synthesis of a Cyclopropyl-Substituted Pyrazole Intermediate
This protocol outlines a general procedure for the condensation of ethyl 3-cyclopropyl-3-oxopropanoate with a hydrazine to form a pyrazole.
Materials and Equipment:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Heating mantle
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-cyclopropyl-3-oxopropanoate (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (10 mmol) to the solution. For substituted pyrazoles, a corresponding substituted hydrazine would be used.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the pyrazole product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Visualizations
Synthetic Workflow for Ethyl 3-cyclopropyl-3-oxopropanoate
Caption: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate.
Pathway to Pyrazole-Based Pharmaceutical Intermediates
Caption: General synthetic route to APIs from the precursor.
References
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available at: [Link]
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. Available at: [Link]
- CN103382152A - Preparation method of alpha-keto ester. Google Patents.
-
The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Ethyl 3-cyclopropyl-3-oxopropanoate. BioCrick. Available at: [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. 3-环丙基-3-氧代丙酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
Application Notes and Protocols: Michael Addition Reactions of Ethyl 3-Cyclopropyl-2-oxopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Cyclopropane Scaffolds in Modern Synthesis
The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, is now a celebrated building block in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure can impart favorable conformational constraints on drug candidates, enhance metabolic stability, and improve binding affinity to biological targets. When incorporated into synthetically versatile scaffolds like α-ketoesters, such as Ethyl 3-cyclopropyl-2-oxopropanoate, it opens a gateway to a diverse array of complex chiral molecules.
One of the most powerful and atom-economical methods for carbon-carbon bond formation is the Michael addition reaction.[3] This conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor) is fundamental to synthetic organic chemistry.[3] This guide provides an in-depth exploration of the Michael addition as it pertains to Ethyl 3-cyclopropyl-2-oxopropanoate and its derivatives. We will delve into the mechanistic underpinnings, provide a detailed, field-tested protocol for an asymmetric variant, and discuss the critical parameters that ensure high yield and stereocontrol.
Mechanistic Insights: The Organocatalyzed Asymmetric Michael Addition
The core of the Michael addition involves the generation of a stabilized carbanion from a Michael donor, which then attacks the β-carbon of an electrophilic alkene.[3][4] In the context of Ethyl 3-cyclopropyl-2-oxopropanoate, the acidic proton α to both the ketone and the ester can be abstracted by a base to form a nucleophilic enolate.
The true elegance of the modern Michael addition lies in the ability to control the stereochemical outcome of the reaction. Asymmetric organocatalysis has emerged as a dominant strategy for achieving high enantioselectivity.[5][6] Bifunctional catalysts, such as those based on a chiral scaffold incorporating both a Brønsted acid (e.g., thiourea) and a Lewis base (e.g., a tertiary amine), are particularly effective.[5][6]
Here’s the generally accepted causality behind this catalytic cycle:
-
Dual Activation: The thiourea moiety of the catalyst activates the Michael acceptor (e.g., a nitroalkene) through double hydrogen bonding, increasing its electrophilicity.
-
Enamine/Enolate Formation: Simultaneously, the basic amine component of the catalyst deprotonates the Michael donor (our cyclopropyl ketoester), generating a chiral enolate that is held in a specific spatial orientation within the catalyst's chiral pocket.
-
Stereocontrolled C-C Bond Formation: The activated Michael acceptor then approaches the chiral enolate from the less sterically hindered face, leading to the formation of the carbon-carbon bond with a high degree of stereocontrol.
-
Catalyst Regeneration: The resulting product is released, and the catalyst is regenerated to participate in the next cycle.
This dual activation model is crucial for achieving high yields and stereoselectivities under mild reaction conditions.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of a bifunctional organocatalyst in an asymmetric Michael addition.
Detailed Experimental Protocol: Asymmetric Michael Addition of Ethyl 3-cyclopropyl-2-oxopropanoate to a Nitroalkene
Disclaimer: This is a representative protocol constructed from established methodologies for asymmetric organocatalyzed Michael additions.[6][7] Researchers should perform their own optimization studies for specific substrates.
Objective: To synthesize an enantioenriched Michael adduct from Ethyl 3-cyclopropyl-2-oxopropanoate and a substituted nitroalkene using a chiral bifunctional organocatalyst.
Materials:
-
Ethyl 3-cyclopropyl-2-oxopropanoate (Michael Donor)
-
Trans-β-nitrostyrene (Michael Acceptor)
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalyst (or similar chiral bifunctional catalyst)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with stir bars
-
Round-bottom flasks and standard glassware
-
Syringes and needles for transfer of anhydrous solvents
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 0.02 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Add Ethyl 3-cyclopropyl-2-oxopropanoate (0.22 mmol, 1.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Initiation of the Reaction:
-
In a separate vial, dissolve trans-β-nitrostyrene (0.20 mmol, 1.0 equivalent) in anhydrous toluene (1.0 mL).
-
Add the nitroalkene solution dropwise to the stirred catalyst/donor mixture over 5 minutes.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 20% EtOAc/hexanes eluent). The reaction is typically complete within 24-48 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will need to be optimized but a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is a good starting point.
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the Michael adduct.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Visualizing the Experimental Workflow
Caption: General experimental workflow for the asymmetric Michael addition.
Data Presentation: Representative Results
The following table summarizes typical results for organocatalyzed Michael additions of ketoesters or similar donors to nitroalkenes, providing an expectation of performance for the described protocol.
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Cyclopentanone | trans-β-nitrostyrene | 10 | Toluene | 95 | >95:5 | 98 (syn) |
| Acetone | Diethyl benzylidenemalonate | 20 | Toluene | 85 | N/A | 92 |
| Nitromethane | trans-β-nitrostyrene | 2 | Toluene | 90 | N/A | 95 |
Data compiled from representative literature on asymmetric Michael additions.[5][6][8]
Conclusion and Future Outlook
The asymmetric Michael addition of Ethyl 3-cyclopropyl-2-oxopropanoate derivatives is a powerful and reliable method for the synthesis of complex, chiral molecules of significant interest to the pharmaceutical and agrochemical industries. The use of bifunctional organocatalysts provides a practical and efficient means to control stereochemistry, often with excellent results. The protocol and insights provided herein serve as a robust starting point for researchers looking to leverage this versatile reaction in their synthetic endeavors. Future work in this area will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope, and the application of these methods in the total synthesis of natural products and novel drug candidates.
References
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2008). Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea. PubMed. Available at: [Link]
-
Kim, H., & Kim, K. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
-
Cao, C.-L., Sun, X.-L., Zhou, J.-L., & Tang, Y. (2007). Enantioselectively Organocatalytic Michael Addition of Ketones to Alkylidene Malonates. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Chemical Reviews. Available at: [Link]
-
Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Di Mola, A., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective tandem Michael/Michael addition reactions for chiral cyclopentanes. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available at: [Link]
-
ChemRxiv. (n.d.). A photochemical strategy towards Michael addition reactions of cyclopropenes. Available at: [Link]
-
ACS Publications. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
-
NIH. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Available at: [Link]
-
Esteban, J., Costa, A. M., Gómez, A., & Vilarrasa, J. (2008). Michael addition-elimination reactions of chiral enolates with ethyl 3-halopropenoates. Organic Letters. Available at: [Link]
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ACS Publications. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Available at: [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Available at: [Link]
-
NIH. (n.d.). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Available at: [Link]
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Asymmetric Synthesis Using Ethyl 3-Cyclopropyl-2-oxopropanoate: A Guide to Application and Protocols
Introduction: The Strategic Value of Ethyl 3-Cyclopropyl-2-oxopropanoate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for enantiomerically pure building blocks is incessant. Chiral molecules containing the cyclopropyl moiety are of particular interest due to the ring's unique conformational rigidity and electronic properties, which can impart favorable metabolic stability and binding affinity to bioactive compounds.[1][2] Ethyl 3-cyclopropyl-2-oxopropanoate, a versatile α-keto ester, has emerged as a valuable precursor for the synthesis of such chiral entities. Its structure features a prochiral ketone flanked by a cyclopropyl group and an ethyl ester, presenting a prime opportunity for asymmetric transformations to generate highly functionalized, stereodefined molecules.
This application note provides a detailed exploration of the asymmetric synthesis applications of ethyl 3-cyclopropyl-2-oxopropanoate, with a primary focus on the enantioselective reduction of the ketone. We will delve into the mechanistic underpinnings of state-of-the-art catalytic systems, present detailed, field-proven protocols, and offer insights into the expected outcomes of these transformations. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust foundation for their synthetic endeavors.
Core Application: Asymmetric Reduction to Chiral α-Hydroxy Esters
The most prominent and powerful application of ethyl 3-cyclopropyl-2-oxopropanoate in asymmetric synthesis is its reduction to ethyl (R)- or (S)-2-cyclopropyl-2-hydroxypropanoate. These chiral α-hydroxy esters are valuable intermediates, readily transformed into a variety of other functional groups while retaining the crucial stereocenter. Two preeminent catalytic systems for this transformation are the Corey-Itsuno (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Itsuno (CBS) Reduction: A Borane-Mediated Approach
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] The reaction employs a chiral oxazaborolidine catalyst in stoichiometric amounts of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.
Mechanism and Rationale for Stereocontrol:
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state. The chiral oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, orienting the larger substituent (in this case, the cyclopropyl group) away from the chiral framework of the catalyst. This precise arrangement dictates the face of the carbonyl to which the hydride is delivered, resulting in a high degree of enantioselectivity.[4][5]
Experimental Workflow: CBS Reduction
Caption: Workflow for the Corey-Itsuno (CBS) Reduction.
Protocol: Asymmetric Reduction of Ethyl 3-cyclopropyl-2-oxopropanoate via CBS Catalysis
This protocol is adapted from established procedures for the CBS reduction of α-keto esters and is expected to provide high enantioselectivity for the target substrate.
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Ethyl 3-cyclopropyl-2-oxopropanoate
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1.0 M in toluene).
-
Substrate Addition: Dilute the catalyst with anhydrous THF (to a concentration of ~0.5 M of the substrate). Cool the solution to 0 °C in an ice bath.
-
Borane Addition (Pre-complexation): Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the catalyst solution while maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes.
-
Substrate Feed: In a separate flask, prepare a solution of ethyl 3-cyclopropyl-2-oxopropanoate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane complex over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Vigorous gas evolution will be observed.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-cyclopropyl-2-hydroxypropanoate.
-
Analysis: Determine the yield and confirm the structure by NMR and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Expected Outcome:
Based on analogous systems, this protocol is anticipated to yield the corresponding chiral α-hydroxy ester with high enantioselectivity.
| Catalyst | Expected Product Configuration | Typical Enantiomeric Excess (ee) | Reference Substrates |
| (R)-2-Methyl-CBS-oxazaborolidine | (R)-ethyl 2-cyclopropyl-2-hydroxypropanoate | >95% ee | Various α-keto esters[3][5] |
| (S)-2-Methyl-CBS-oxazaborolidine | (S)-ethyl 2-cyclopropyl-2-hydroxypropanoate | >95% ee | Various α-keto esters[3][5] |
Noyori Asymmetric Hydrogenation: A Ruthenium-Catalyzed Approach
The Noyori asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones, including α-keto esters.[6][7] This reaction utilizes a chiral ruthenium(II) catalyst, typically complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a chiral diamine ligand. The reduction is carried out under a hydrogen atmosphere.
Mechanism and Rationale for Stereocontrol:
The catalytic cycle of the Noyori hydrogenation involves the coordination of the ketone to the chiral ruthenium complex. The stereochemical outcome is dictated by the C2-symmetric BINAP ligand, which creates a chiral environment around the metal center. This chiral pocket favors the binding of the ketone in a specific orientation, leading to the selective hydrogenation of one of the enantiotopic faces of the carbonyl group. The diamine ligand also plays a crucial role in the catalytic activity and selectivity.[6][7]
Catalytic Cycle: Noyori Asymmetric Hydrogenation
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Application Notes & Protocols: Ethyl 3-cyclopropyl-2-oxopropanoate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of ethyl 3-cyclopropyl-2-oxopropanoate in multicomponent reactions (MCRs). Ethyl 3-cyclopropyl-2-oxopropanoate is a versatile building block in organic synthesis, prized for its distinct combination of a reactive β-keto ester moiety and a cyclopropyl group.[1] This unique structure allows for the creation of complex molecular architectures, making it a valuable tool in the synthesis of novel pharmaceutical candidates and natural products.[1] This guide will delve into the strategic advantages of incorporating the cyclopropyl motif, detail its role in prominent MCRs, provide step-by-step experimental protocols, and present data-driven insights to inform reaction optimization.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a strategic element in modern medicinal chemistry.[2] Its incorporation into drug molecules is often a deliberate design choice to enhance pharmacological properties. The significant ring strain of approximately 27.5 kcal/mol confers unique electronic and steric characteristics.[2]
Key advantages of the cyclopropyl group include:
-
Enhanced Potency and Receptor Binding: The rigidity of the cyclopropyl ring can conformationally lock a molecule into its bioactive form, leading to a more favorable entropic contribution to binding affinity.[2]
-
Improved Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Reduced Off-Target Effects: By altering metabolic pathways and conformational preferences, the cyclopropyl group can help minimize binding to off-target proteins.[2][3]
The cyclopropyl fragment is a feature in numerous FDA-approved drugs and clinical candidates, demonstrating its broad utility in addressing challenges in drug discovery, from enhancing potency to improving metabolic stability.[3][4][5][6]
Physicochemical Properties of Ethyl 3-cyclopropyl-2-oxopropanoate
A thorough understanding of the physicochemical properties of ethyl 3-cyclopropyl-2-oxopropanoate is essential for its effective use in MCRs.
| Property | Value | Reference |
| CAS Number | 24922-02-9 | [7][8] |
| Molecular Formula | C₈H₁₂O₃ | [7][8] |
| Molecular Weight | 156.18 g/mol | [7][8] |
| Appearance | Colorless oil/liquid | [7] |
| Density | 1.058 g/mL at 25 °C | [7] |
| Boiling Point | 73 °C / 1 mmHg | [7] |
| Refractive Index | n20/D 1.449 | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
Role in Multicomponent Reactions: A Mechanistic Overview
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot fashion to form a complex product that incorporates most of the atoms of the starting materials.[10][11] Ethyl 3-cyclopropyl-2-oxopropanoate is an excellent substrate for MCRs due to the reactivity of its β-keto ester functionality.[1][12]
Logical Flow of a Generic MCR Involving a β-Keto Ester
Caption: Generalized workflow of a multicomponent reaction.
Key Multicomponent Reactions and Protocols
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[13][14] When ethyl 3-cyclopropyl-2-oxopropanoate is employed as the carbonyl component, it leads to the formation of complex α-aminoacyl amides with a pendant cyclopropyl keto-ester moiety.
Reaction Mechanism Overview:
The reaction is initiated by the formation of an imine from the amine and the ketone functionality of ethyl 3-cyclopropyl-2-oxopropanoate.[14] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide.[14] This is followed by a Mumm rearrangement to yield the final bis-amide product.[14]
Ugi Reaction Workflow
Caption: Step-by-step workflow for the Ugi four-component reaction.
Protocol: Synthesis of a Cyclopropyl-Containing Peptidomimetic via U-4CR
Materials:
-
Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (0.5 M)
Procedure:
-
To a solution of ethyl 3-cyclopropyl-2-oxopropanoate (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add benzylamine (1.0 mmol) and acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The reaction is typically exothermic and complete within minutes of adding the isocyanide.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aminoacyl amide. A detailed protocol for a similar Ugi reaction can be found in Organic Syntheses.[15][16]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[17] Using ethyl 3-cyclopropyl-2-oxopropanoate as the carbonyl component allows for the synthesis of highly functionalized molecules with a cyclopropyl ketone at one end and an ester at the other.
Reaction Mechanism Overview:
The mechanism of the Passerini reaction is dependent on the solvent used. In aprotic solvents, a concerted, trimolecular mechanism is proposed.[17] In polar solvents, an ionic pathway is favored, where the carbonyl group is protonated, followed by nucleophilic addition of the isocyanide and subsequent attack by the carboxylate.[17]
Protocol: Synthesis of an α-Acyloxy Amide via P-3CR
Materials:
-
Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 eq)
-
Benzoic Acid (1.0 eq)
-
Cyclohexyl isocyanide (1.0 eq)
-
Dichloromethane (CH₂Cl₂) (0.5 M)
Procedure:
-
In a clean, dry flask, dissolve ethyl 3-cyclopropyl-2-oxopropanoate (1.0 mmol) and benzoic acid (1.0 mmol) in dichloromethane (2 mL).
-
Add cyclohexyl isocyanide (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours. The reaction can be accelerated in aprotic solvents at high concentrations.[18]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the pure α-acyloxy amide. The choice of solvent can significantly impact the reaction yield, with dichloromethane and methanol often providing good results.[19]
Data Summary and Optimization
The success of MCRs often depends on the careful optimization of reaction parameters. Below is a table summarizing typical reaction conditions and expected outcomes for the Ugi and Passerini reactions with ethyl 3-cyclopropyl-2-oxopropanoate.
| Reaction | Key Components | Solvent | Temperature (°C) | Typical Yield (%) |
| Ugi-4CR | Ketoester, Amine, Carboxylic Acid, Isocyanide | Methanol, Ethanol | Room Temp | 60-85 |
| Passerini-3CR | Ketoester, Carboxylic Acid, Isocyanide | Dichloromethane | Room Temp | 50-75 |
Causality Behind Experimental Choices:
-
Solvent Selection: In the Ugi reaction, polar protic solvents like methanol can facilitate the initial imine formation.[14] For the Passerini reaction, aprotic solvents like dichloromethane are often preferred to favor the concerted mechanism.[17]
-
Concentration: High concentrations of reactants (0.5 M - 2.0 M) are generally beneficial for both Ugi and Passerini reactions, as they increase the probability of the multiple components colliding effectively.[14]
-
Stoichiometry: An equimolar ratio of reactants is typically used. However, in some cases, a slight excess of the isocyanide or carboxylic acid may be employed to drive the reaction to completion.
Conclusion and Future Outlook
Ethyl 3-cyclopropyl-2-oxopropanoate has proven to be a highly effective and versatile building block for the construction of complex, biologically relevant molecules through multicomponent reactions. The unique combination of the reactive β-keto ester and the pharmacologically advantageous cyclopropyl group offers a direct route to novel chemical entities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable synthon. Future work in this area will likely focus on the development of stereoselective MCRs involving ethyl 3-cyclopropyl-2-oxopropanoate and its application in the synthesis of targeted libraries for high-throughput screening in drug discovery programs.
References
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Application Note: Synthesis of Novel Cyclopropyl-Containing Amino Acids from Ethyl 3-cyclopropyl-2-oxopropanoate
Abstract
This technical guide provides detailed methodologies for the synthesis of novel α-amino acids containing a cyclopropyl moiety, starting from the versatile building block, ethyl 3-cyclopropyl-2-oxopropanoate. We present two robust protocols: a direct reductive amination for racemic synthesis and an overview of strategies for asymmetric synthesis, which are critical for applications in drug development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and expected outcomes to facilitate the incorporation of these valuable synthons into contemporary research and development pipelines.
Introduction: The Strategic Value of Cyclopropyl Amino Acids
Non-canonical amino acids are foundational to modern drug discovery, offering a means to modulate the pharmacological properties of peptides and small molecules. Among these, amino acids bearing a cyclopropyl group are of particular interest. The cyclopropyl ring, as the smallest carbocycle, imparts unique conformational rigidity and metabolic stability to parent molecules.[1][2] Its incorporation can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and fine-tune lipophilicity, thereby enhancing oral bioavailability.[1][3]
Ethyl 3-cyclopropyl-2-oxopropanoate is an ideal precursor for these target molecules. As an α-keto ester, its ketone functionality is primed for nucleophilic attack by an amine, initiating the formation of the crucial C-N bond of the target amino acid.[4] This application note details reliable protocols to leverage this reactivity for the synthesis of both racemic and chiral cyclopropyl amino acids.
Overview of the Core Synthetic Strategy: Reductive Amination
The primary and most direct route for converting α-keto esters into α-amino acids is reductive amination. This one-pot reaction proceeds through two key mechanistic steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of an amine source (e.g., ammonia or an ammonium salt) on the electrophilic ketone carbonyl of ethyl 3-cyclopropyl-2-oxopropanoate. This is followed by dehydration to form a transient imine or iminium ion intermediate.
-
Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to furnish the final amino acid ester.
The choice of both the amine source and the reducing agent is critical for maximizing yield and minimizing side-product formation.
Figure 1: General workflow for the reductive amination of ethyl 3-cyclopropyl-2-oxopropanoate.
Detailed Experimental Protocols
Protocol 1: Racemic Synthesis of Ethyl 2-amino-3-cyclopropylpropanoate
This protocol describes a straightforward and high-yielding synthesis of the racemic amino acid ester using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent.
Principle of Reagent Selection:
-
Ammonium Acetate (NH₄OAc): Serves as a convenient in-situ source of ammonia (NH₃). The acetate counter-ion also helps to maintain a mildly acidic pH, which is optimal for imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is exceptionally well-suited for reductive amination. It is stable in mildly acidic conditions and exhibits high chemoselectivity, reducing the protonated iminium ion much faster than the starting ketone.[5][6][7] This minimizes the formation of the corresponding α-hydroxy ester byproduct, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).
Materials and Equipment:
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add ethyl 3-cyclopropyl-2-oxopropanoate (1.56 g, 10.0 mmol, 1.0 equiv.) and ammonium acetate (3.85 g, 50.0 mmol, 5.0 equiv.).
-
Dissolution: Add 40 mL of anhydrous methanol and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (0.75 g, 12.0 mmol, 1.2 equiv.) portion-wise over 5 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Add saturated aqueous NaHCO₃ solution (30 mL) to the aqueous residue and extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient, e.g., 10% to 40% ethyl acetate) to yield the pure ethyl 2-amino-3-cyclopropylpropanoate.
-
Protocol 2: Strategies for Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure amino acids is paramount. The direct reductive amination described above can be adapted to produce a single enantiomer through several advanced strategies.
Principle of Asymmetric Induction: Achieving stereocontrol in reductive amination requires the introduction of a chiral element that can differentiate between the two faces of the prochiral imine intermediate during the reduction step. This can be accomplished using chiral catalysts or chiral auxiliaries.[10][11]
Common Approaches:
-
Catalytic Asymmetric Reductive Amination (CARA): This is a highly efficient method that employs a chiral catalyst, typically a transition metal complex (e.g., Ruthenium or Iridium) with a chiral ligand.[10][12][13] The substrate, amine source, and a hydrogen source (like H₂) are combined in the presence of a catalytic amount of the chiral complex, which facilitates the enantioselective reduction of the in-situ formed imine.[10][13]
-
Biocatalysis with Imine Reductases (IREDs): Enzymes, particularly IREDs, have emerged as powerful catalysts for asymmetric reductive amination.[14] They operate under mild aqueous conditions and often exhibit exceptional enantioselectivity. A screening of a diverse panel of IREDs can identify an enzyme that provides the desired enantiomer of the target amino acid in high yield and optical purity.[14]
-
Chiral Auxiliaries: In this classic approach, the amine source is a chiral amine (a chiral auxiliary). This amine reacts with the α-keto ester to form a diastereomeric imine intermediate. Subsequent reduction with a standard achiral reducing agent (like NaBH₃CN) proceeds with facial selectivity controlled by the chiral auxiliary. The auxiliary is then cleaved under specific conditions to release the enantiomerically enriched target amino acid.
Figure 2: Key strategies for the asymmetric synthesis of cyclopropyl amino acids.
Data Analysis and Expected Results
The successful synthesis of the target compound should be verified through standard analytical techniques.
| Parameter | Protocol 1 (Racemic) | Characterization Method |
| Product | Ethyl 2-amino-3-cyclopropylpropanoate | - |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Expected Yield | 75-90% (after purification) | Gravimetric Analysis |
| ¹H NMR | Characteristic peaks for ethyl, cyclopropyl, and α-proton | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR | Distinct signals for all carbon atoms | ¹³C Nuclear Magnetic Resonance |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to C₈H₁₅NO₂ | Mass Spectrometry |
| Enantiomeric Excess (ee) | 0% (racemic) | Chiral HPLC/GC |
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction may be due to inactive reagents or insufficient reaction time. Ensure the use of anhydrous solvent and fresh reagents. If the reaction stalls, a slight excess of NaBH₃CN can be added.
-
Formation of α-Hydroxy Ester Byproduct: This indicates that the reduction of the ketone is competing with the reduction of the imine. This is more common with less selective reducing agents. Sticking to NaBH₃CN and maintaining a pH between 6-7 generally suppresses this side reaction.
-
Purification Challenges: The amino acid ester product is polar. A mixture of ethyl acetate and hexanes is a good starting point for column chromatography, but adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking on the silica gel column.
Conclusion
Ethyl 3-cyclopropyl-2-oxopropanoate serves as an excellent and readily available starting material for the synthesis of novel cyclopropyl-containing amino acids. The reductive amination protocol detailed herein is a reliable and scalable method for producing the racemic product. For researchers in drug development, leveraging modern asymmetric synthesis techniques, such as catalytic asymmetric reductive amination or biocatalysis, will be essential for accessing the enantiomerically pure compounds required for clinical evaluation.
References
-
Vertex AI Search Result[4] The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. (n.d.). Retrieved from
-
WIPO PatentScope[1] THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. (1985). Retrieved from
-
ResearchGate[5] Sodium cyanoborohydride. (n.d.). Retrieved from
-
Journal of the American Chemical Society[10] Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Retrieved from
-
ResearchGate[12] Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. (n.d.). Retrieved from
-
Journal of the American Chemical Society[6] Selective reduction of aliphatic ketones and aldehydes to hydrocarbons with sodium cyanoborohydride and p-toluenesulfonyl hydrazide in dimethylformamide-sulfolane. (n.d.). Retrieved from
-
Synfacts[13] A Facile One-Pot Synthesis of Chiral β-Amino Esters. (n.d.). Retrieved from
-
National Institutes of Health (NIH)[2] Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). Retrieved from
-
Chemistry LibreTexts 26.4: Synthesis of Amino Acids. (2024). Retrieved from
-
Kanto Chemical[11] Catalysts for Asymmetric Reductive Amination –Ir-PSA series–. (2022). Retrieved from
-
Sigma-Aldrich Ethyl-3-cyclopropyl-3-oxopropionate 96 24922-02-9. (n.d.). Retrieved from
-
PubMed[7] Conjugation of N-acylated amino sugars to protein by reductive alkylation using sodium cyanoborohydride: application to an azo derivative of alpha-amanitin. (n.d.). Retrieved from
-
National Institutes of Health (NIH)[14] Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (n.d.). Retrieved from
-
Biosynth[8] Ethyl 3-cyclopropyl-3-oxopropanoate | 24922-02-9. (n.d.). Retrieved from
-
National Institutes of Health (NIH)[3] A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). Retrieved from
-
ChemicalBook[9] 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9. (2025). Retrieved from
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conjugation of N-acylated amino sugars to protein by reductive alkylation using sodium cyanoborohydride: application to an azo derivative of alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kanto.co.jp [kanto.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Reactions of the Cyclopropyl Group in Ethyl 3-cyclopropyl-2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Reactivity of the Cyclopropyl Moiety
The cyclopropyl group, a three-membered carbocycle, is a recurring motif in numerous natural products and pharmaceutical agents. Its inherent ring strain, a consequence of compressed bond angles, endows it with unique chemical reactivity, making it a versatile synthetic handle. In the context of drug development, the cyclopropyl ring can serve as a rigid scaffold, a metabolic blocker, or a lipophilic modulator. However, its true synthetic potential is often realized through strategic ring-opening reactions, which unveil linear carbon chains with diverse functionalization patterns.
Ethyl 3-cyclopropyl-2-oxopropanoate is a particularly interesting substrate that features a cyclopropyl ketone functionality adjacent to an ester group. This arrangement of electron-withdrawing groups activates the cyclopropane ring, rendering it susceptible to a variety of ring-opening transformations under carefully controlled conditions. This application note provides a detailed guide to the primary methodologies for the ring-opening of ethyl 3-cyclopropyl-2-oxopropanoate, including acid-catalyzed, reductive, and transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present comparative data to aid in the selection of the most suitable strategy for a given synthetic goal.
I. Acid-Catalyzed Ring-Opening: A Carbocation-Mediated Pathway
Acid-catalyzed ring-opening of cyclopropyl ketones is a classic transformation that proceeds through the formation of a carbocation intermediate.[1] The reaction is initiated by the protonation or coordination of a Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring and facilitates its cleavage. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation. In the case of ethyl 3-cyclopropyl-2-oxopropanoate, cleavage of the C-C bond proximal to the carbonyl group is favored to generate a more stabilized secondary carbocation, which can then be trapped by a variety of nucleophiles.
Mechanism of Acid-Catalyzed Ring-Opening
The generally accepted mechanism for the acid-catalyzed ring-opening of a cyclopropyl ketone is depicted below. The Lewis or Brønsted acid activates the carbonyl group, leading to the cleavage of the cyclopropane ring to form the most stable carbocation intermediate. This intermediate is then intercepted by a nucleophile.
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Experimental Protocol: Lewis Acid-Mediated Methanolysis
This protocol describes the ring-opening of ethyl 3-cyclopropyl-2-oxopropanoate using methanol as a nucleophile in the presence of a Lewis acid catalyst.
Materials:
-
Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous Methanol (MeOH) (solvent)
-
Anhydrous Dichloromethane (DCM) (co-solvent, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 3-cyclopropyl-2-oxopropanoate (1.0 mmol, 156.2 mg).
-
Dissolve the substrate in anhydrous methanol (5 mL). If solubility is an issue, a minimal amount of anhydrous dichloromethane can be added.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 mmol, 0.15 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL) at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ring-opened product, ethyl 4-methoxy-2-oxohexanoate.
II. Reductive Ring-Opening: Unveiling Linear Ketones and Alcohols
Reductive cleavage offers an alternative strategy for the ring-opening of cyclopropyl ketones, typically yielding saturated ketones or alcohols with an extended carbon chain.[1] The choice of reducing agent and reaction conditions dictates the outcome of the reaction. Milder reducing agents like sodium borohydride (NaBH₄) may selectively reduce the ketone to a cyclopropyl alcohol, which can then undergo ring-opening under certain conditions. More forcing conditions or different reagents can lead to direct cleavage of the cyclopropane ring.
Mechanism of Reductive Ring-Opening with NaBH₄
The reduction of the ketone functionality with sodium borohydride is the initial step. The resulting cyclopropyl alcohol can then undergo a subsequent ring-opening, which can be facilitated by the coordination of a Lewis acid or by the inherent strain of the three-membered ring.
Caption: Reductive Ring-Opening with NaBH₄.
Experimental Protocol: Reductive Cleavage with Sodium Borohydride and Lithium Chloride
The addition of a Lewis acid like lithium chloride (LiCl) can enhance the reducing power of NaBH₄ and facilitate the ring-opening of the intermediate cyclopropyl alcohol.
Materials:
-
Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Anhydrous Lithium Chloride (LiCl) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend anhydrous lithium chloride (2.0 mmol, 84.8 mg) in anhydrous THF (5 mL).
-
Add ethyl 3-cyclopropyl-2-oxopropanoate (1.0 mmol, 156.2 mg) to the suspension.
-
Cool the mixture to 0 °C and add sodium borohydride (2.0 mmol, 75.6 mg) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of 1 M HCl until gas evolution ceases.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the ring-opened alcohol product.
III. Transition-Metal-Catalyzed Ring-Opening: A Gateway to Cross-Coupling and Isomerization
Transition-metal catalysis provides a powerful and versatile platform for the ring-opening of cyclopropyl ketones, often enabling transformations that are not accessible through other methods.[1] Metals such as palladium and nickel are particularly effective in promoting these reactions, which can lead to a variety of valuable products through cross-coupling, isomerization, or cycloaddition pathways.
A. Palladium-Catalyzed Stereoselective Isomerization
Palladium catalysts can mediate the stereoselective ring-opening of cyclopropyl ketones to form α,β-unsaturated ketones. This transformation is believed to proceed through an oxidative addition of the cyclopropane C-C bond to the palladium center, followed by β-hydride elimination.
Experimental Protocol: Palladium-Catalyzed Isomerization
This protocol is adapted from procedures for the isomerization of aryl cyclopropyl ketones and may require optimization for ethyl 3-cyclopropyl-2-oxopropanoate.
Materials:
-
Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.05 mmol, 11.2 mg) and tricyclohexylphosphine (0.10 mmol, 28.0 mg).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.
-
Add ethyl 3-cyclopropyl-2-oxopropanoate (1.0 mmol, 156.2 mg) to the catalyst mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding α,β-unsaturated ketoester.
B. Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are highly effective in promoting the cross-coupling of cyclopropyl ketones with organometallic reagents, such as organozinc compounds.[2] This reaction provides a direct route to γ-substituted ketones. The mechanism is thought to involve the oxidative addition of the cyclopropane ring to a low-valent nickel species.
Experimental Workflow: Nickel-Catalyzed Cross-Coupling
Caption: Workflow for Ni-Catalyzed Cross-Coupling.
Experimental Protocol: Nickel-Catalyzed Arylation with Phenylzinc Chloride
This protocol outlines a general procedure for the nickel-catalyzed cross-coupling of ethyl 3-cyclopropyl-2-oxopropanoate with an organozinc reagent.
Materials:
-
Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (20 mol%)
-
Phenylzinc chloride solution (PhZnCl) (1.5 equiv, 0.5 M in THF)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add Ni(COD)₂ (0.1 mmol, 27.5 mg), IPr·HCl (0.1 mmol, 42.5 mg), and NaOtBu (0.2 mmol, 19.2 mg) to a vial.
-
Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes.
-
Add ethyl 3-cyclopropyl-2-oxopropanoate (1.0 mmol, 156.2 mg) to the catalyst solution.
-
Add the phenylzinc chloride solution (1.5 mmol, 3.0 mL) dropwise.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the vial from the glovebox and quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the γ-arylated ketoester.
IV. Comparative Data and Method Selection
The choice of ring-opening methodology depends on the desired product and the compatibility of the reaction conditions with other functional groups present in the molecule. The following table provides a summary of the key features of each method to aid in this selection process.
| Method | Catalyst/Reagent | Typical Nucleophile/Reagent | Product Type | Key Advantages | Potential Limitations |
| Acid-Catalyzed | Lewis or Brønsted Acids | Alcohols, Thiols, Water | 1,4-Difunctionalized compounds | Well-established, broad nucleophile scope. | Regioselectivity can be an issue with unsymmetrical cyclopropanes; sensitive functional groups may not be tolerated. |
| Reductive | NaBH₄, LiAlH₄ | Hydride | Saturated alcohols or ketones | Mild conditions possible, can be chemoselective. | Over-reduction can be a problem; may require a subsequent step for ring-opening.[1] |
| Pd-Catalyzed | Pd(OAc)₂, Pd(dba)₂ | - (Isomerization) | α,β-Unsaturated ketones | High stereoselectivity for (E)-isomers. | Limited to isomerization; may not be suitable for all substitution patterns. |
| Ni-Catalyzed | Ni(COD)₂, NiCl₂(dppe) | Organozinc, Grignard reagents | γ-Substituted ketones | Forms C-C bonds directly, good functional group tolerance. | Requires preparation of organometallic reagents; air and moisture sensitive.[2] |
V. Conclusion
The ring-opening of the cyclopropyl group in ethyl 3-cyclopropyl-2-oxopropanoate provides a versatile entry into a range of valuable, highly functionalized linear molecules. The choice between acid-catalyzed, reductive, and transition-metal-catalyzed methods allows for a high degree of control over the final product. Understanding the underlying mechanisms and having access to robust experimental protocols are crucial for successfully leveraging the latent reactivity of this strained carbocycle in the synthesis of complex targets for pharmaceutical and materials science applications. Further exploration of these methodologies, particularly in the context of asymmetric catalysis, will undoubtedly continue to expand the synthetic utility of this valuable building block.
VI. References
-
MDPI. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 26(16), 4994. [Link]
-
National Institutes of Health. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]
-
Royal Society of Chemistry. (2022). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 20(29), 5412-5415. [Link]
Sources
Application Notes and Protocols: Ethyl 3-cyclopropyl-3-oxopropanoate as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Agrochemicals
The development of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In the quest for new active ingredients, the judicious selection of molecular building blocks is paramount. Ethyl 3-cyclopropyl-3-oxopropanoate has emerged as a highly valuable and versatile precursor in the synthesis of a range of agrochemicals. Its unique chemical architecture, featuring a reactive β-keto ester system and a strained cyclopropyl ring, offers a powerful platform for the construction of complex molecular frameworks.[1]
The cyclopropyl group is a privileged motif in contemporary drug discovery and agrochemical design. Its incorporation into a molecule can significantly enhance biological potency, improve metabolic stability, and fine-tune pharmacokinetic properties. The rigid, three-membered ring can act as a conformational constraint, locking the molecule into a bioactive conformation and improving binding affinity to target enzymes or receptors. Furthermore, the cyclopropyl ring can serve as a bioisostere for other chemical groups, offering a means to optimize the physicochemical properties of a lead compound.
This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the application of Ethyl 3-cyclopropyl-3-oxopropanoate as a strategic building block. We will explore its utility in the synthesis of key agrochemical classes, with a focus on fungicides, and provide detailed, field-proven protocols to facilitate its integration into research and development workflows.
Physicochemical Properties and Handling
A clear understanding of the starting material's properties is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 24922-02-9 | |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.058 g/mL at 25 °C | |
| Boiling Point | 88-92 °C at 5 mmHg | |
| Refractive Index | n20/D 1.449 | |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. |
Safety and Handling: Ethyl 3-cyclopropyl-3-oxopropanoate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.
Application in the Synthesis of Cyclopropyl-Containing Fungicides: The Case of Prothioconazole
Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. Its high efficacy against a wide range of fungal pathogens in cereals and other crops is, in part, attributed to the presence of the cyclopropyl moiety. While a direct synthesis from Ethyl 3-cyclopropyl-3-oxopropanoate is not extensively documented in a single source, a scientifically sound and logical pathway can be constructed, leveraging the known reactivity of this building block.
Proposed Synthetic Pathway to a Key Prothioconazole Intermediate
The following multi-step synthesis outlines a proposed route to 1-chloro-1-acetylcyclopropane, a key intermediate in the synthesis of Prothioconazole, starting from Ethyl 3-cyclopropyl-3-oxopropanoate. This pathway is based on well-established organic transformations.
Diagram 1: Proposed Synthesis of 1-chloro-1-acetylcyclopropane
Caption: Proposed synthetic route from Ethyl 3-cyclopropyl-3-oxopropanoate to a key Prothioconazole intermediate.
Protocol 1: Synthesis of Cyclopropyl Methyl Ketone via Hydrolysis and Decarboxylation
This protocol describes the conversion of Ethyl 3-cyclopropyl-3-oxopropanoate to cyclopropyl methyl ketone, a crucial first step.
Principle: The β-keto ester is hydrolyzed to the corresponding β-keto acid, which is unstable and readily undergoes decarboxylation upon heating to yield the ketone.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or Dichloromethane for extraction
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent).
-
Add a 3M aqueous solution of hydrochloric acid (5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford crude cyclopropyl methyl ketone.
-
The product can be further purified by distillation if necessary.
Protocol 2: Synthesis of 1-chloro-1-acetylcyclopropane via α-Chlorination
This protocol details the chlorination of cyclopropyl methyl ketone to yield the key intermediate for Prothioconazole synthesis.
Principle: The α-position of the ketone is chlorinated using a suitable chlorinating agent. The use of a catalyst can enhance the reaction rate and selectivity.
Materials:
-
Cyclopropyl methyl ketone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol (catalytic amount)
-
Dichloromethane (solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, rotary evaporator
Procedure:
-
Dissolve cyclopropyl methyl ketone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a catalytic amount of methanol.
-
Cool the mixture in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-chloro-1-acetylcyclopropane.
Protocol 3: Synthesis of Prothioconazole
The following steps for the synthesis of Prothioconazole from 1-chloro-1-acetylcyclopropane are adapted from the patent literature.
Caption: Synthesis of a cyclopropyl-substituted pyrazolone derivative.
Protocol 4: Generalized Synthesis of a Cyclopropyl-Substituted Pyrazolone
Principle: The condensation of Ethyl 3-cyclopropyl-3-oxopropanoate with a hydrazine derivative leads to the formation of a pyrazolone ring through a cyclization-dehydration sequence.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (solvent)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve Ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative (1.1 equivalents).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Application in Dihydropyrimidine Synthesis
Dihydropyrimidinones and their derivatives, accessible through the Biginelli reaction, are another class of heterocycles with demonstrated agrochemical potential.
Diagram 4: Biginelli Reaction
Caption: Synthesis of a cyclopropyl-substituted dihydropyrimidinone via the Biginelli reaction.
Protocol 5: Generalized Synthesis of a Cyclopropyl-Substituted Dihydropyrimidinone
Principle: A one-pot, three-component condensation of Ethyl 3-cyclopropyl-3-oxopropanoate, an aldehyde, and urea (or thiourea) under acidic conditions yields the dihydropyrimidinone scaffold.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
An aromatic or aliphatic aldehyde
-
Urea or thiourea
-
Ethanol (solvent)
-
Catalytic amount of a strong acid (e.g., HCl)
-
Round-bottom flask, reflux condenser
Procedure:
-
In a round-bottom flask, combine Ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent), the aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization.
Conclusion
Ethyl 3-cyclopropyl-3-oxopropanoate is a building block of significant strategic value for the synthesis of modern agrochemicals. Its bifunctional nature allows for a diverse range of chemical transformations, leading to the construction of complex and biologically active molecules. The protocols and synthetic strategies outlined in this document are intended to serve as a practical guide for researchers in the field, enabling the exploration of novel cyclopropyl-containing compounds with the potential to address the evolving challenges in global agriculture. The provided examples for the synthesis of precursors to the fungicide Prothioconazole, as well as pyrazole and dihydropyrimidine scaffolds, underscore the broad utility of this versatile starting material.
References
-
BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from BenchChem website. [2]2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. [3]3. Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Retrieved from Ningbo Innopharmchem Co., Ltd. website. [1]4. Sigma-Aldrich. (n.d.). Ethyl-3-cyclopropyl-3-oxopropionate 96%. Retrieved from Sigma-Aldrich website.
Sources
Application Notes and Protocols for Reactions with Ethyl 3-cyclopropyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Cyclopropyl β-Keto Ester
Ethyl 3-cyclopropyl-3-oxopropanoate (CAS No. 24922-02-9) is a highly valuable and versatile building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a reactive β-keto ester moiety and a strained cyclopropyl ring, offers a rich platform for the construction of complex molecular frameworks.[1] The presence of these two functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel pharmaceutical intermediates and heterocyclic compounds.[1] This guide provides detailed experimental protocols for the synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate and its application in several key multicomponent reactions, offering insights into its reactivity and potential for drug discovery and development.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety precautions, is paramount before handling Ethyl 3-cyclopropyl-3-oxopropanoate in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 24922-02-9 | [2][3] |
| Molecular Formula | C₈H₁₂O₃ | [2][3][4] |
| Molecular Weight | 156.18 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 99-101 °C @ 11 Torr | [4] |
| Density | ~1.1 g/cm³ | [4] |
Safety Information:
Ethyl 3-cyclopropyl-3-oxopropanoate is classified as an irritant.[5] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. For skin contact, wash off with soap and plenty of water.[5]
Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
The following protocol details a common and effective method for the laboratory-scale synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate.
Protocol 1: Acylation of Ethyl Potassium Malonate
This procedure involves the acylation of the magnesium salt of ethyl malonate with cyclopropanecarbonyl chloride.
Materials and Reagents:
-
Ethyl potassium malonate
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Cyclopropanecarbonyl chloride
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ethyl acetate (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
10% Aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Experimental Procedure:
-
Preparation of the Malonate Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend ethyl potassium malonate (17.0 g, 0.10 mol) in anhydrous ethyl acetate (100 mL).
-
Cool the suspension in an ice bath and add triethylamine (34.7 mL, 0.25 mol) followed by anhydrous magnesium chloride (14.3 g, 0.15 mol).
-
Warm the mixture to 40°C and stir for 20 hours.
-
Preparation of the Acid Chloride: In a separate flame-dried flask, dissolve cyclopropanecarboxylic acid (4.30 g, 50.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution in an ice bath and add oxalyl chloride (4.36 mL, 50.0 mmol) and a catalytic amount of DMF.
-
Stir the mixture for 1 hour in the ice bath, then allow it to warm to room temperature and stir for an additional hour.
-
Acylation Reaction: Cool the freshly prepared acid chloride solution in an ice bath.
-
Slowly add the malonate solution prepared in step 3 to the acid chloride solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Work-up and Purification: Pour the reaction mixture into 300 mL of a 10% aqueous citric acid solution.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (500 mL) and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil. The product can be used directly in subsequent reactions or purified further by vacuum distillation.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ: 4.21 (q, J=7.08Hz, 2H), 3.57 (s, 2H), 2.01-2.06 (m, 1H), 1.28 (t, J=7.08 Hz, 3H), 1.10-1.15 (m, 2H), 0.94-0.99 (m, 2H).
-
¹³C NMR, IR, and Mass Spectrometry: Comprehensive spectroscopic data including ¹³C NMR, IR, and mass spectra are available from various commercial suppliers and can be requested upon purchase of the compound.[1][6]
Application in Heterocyclic Synthesis: Multicomponent Reactions
Ethyl 3-cyclopropyl-3-oxopropanoate is an excellent substrate for various multicomponent reactions (MCRs), which are highly efficient one-pot processes for the synthesis of complex molecules.
Protocol 2: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[7][8] This protocol describes a representative procedure for the synthesis of a 4-substituted-1,4-dihydropyridine derivative using Ethyl 3-cyclopropyl-3-oxopropanoate.
Materials and Reagents:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), Ethyl 3-cyclopropyl-3-oxopropanoate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10-20 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
If the product precipitates, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Diagram of the Hantzsch Pyridine Synthesis:
Caption: General scheme of the Biginelli reaction.
Protocol 4: Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. [9][10]This protocol outlines a procedure adaptable for Ethyl 3-cyclopropyl-3-oxopropanoate, though it should be noted that the classical Gewald reaction often utilizes an α-methylene ketone or aldehyde. This adaptation involves the reaction with an active methylene nitrile and elemental sulfur.
Materials and Reagents:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or DMF)
Experimental Procedure:
-
In a round-bottom flask, combine Ethyl 3-cyclopropyl-3-oxopropanoate (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol).
-
Add the solvent (20-30 mL) and the base (e.g., 1.0 mL of triethylamine) to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminothiophene derivative.
Diagram of the Gewald Reaction:
Caption: General scheme of the Gewald aminothiophene synthesis.
Protocol 5: Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazines is a fundamental method for the synthesis of pyrazoles. [11][12] Materials and Reagents:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol or acetic acid)
Experimental Procedure:
-
Dissolve Ethyl 3-cyclopropyl-3-oxopropanoate (10 mmol) in the chosen solvent (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (10 mmol) or the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with water, and collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Diagram of Pyrazole Synthesis:
Sources
- 1. 24922-02-9|Ethyl 3-cyclopropyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. 3-环丙基-3-氧代丙酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS 24922-02-9 | Sun-shinechem [sun-shinechem.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimization of reaction conditions for "Ethyl 3-cyclopropyl-2-oxopropanoate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The information presented here is curated to ensure scientific integrity and practical applicability in a laboratory setting.
I. Core Synthesis Overview: The Grignard Approach
The most prevalent and direct method for synthesizing Ethyl 3-cyclopropyl-2-oxopropanoate is the nucleophilic addition of a cyclopropyl Grignard reagent to an oxalate ester, typically diethyl oxalate.[1] This reaction, while straightforward in principle, requires careful control of conditions to maximize yield and minimize side-product formation.
Reaction Pathway & Key Side Reactions
The desired reaction involves the formation of cyclopropylmagnesium bromide, which then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. A subsequent acidic workup yields the target α-keto ester. However, two significant side reactions can diminish the yield: the formation of cyclopropane during Grignard formation and the over-addition of the Grignard reagent to the product to form a tertiary alcohol.
Caption: Reaction scheme for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the cyclopropyl moiety?
For laboratory-scale synthesis, cyclopropyl bromide is the most common precursor for generating the necessary Grignard reagent, cyclopropylmagnesium bromide.[2]
Q2: Which oxalate derivative should I use: diethyl oxalate or something else?
Diethyl oxalate is widely used, but the reaction can be low-yielding and often requires an excess of the reagent.[1] For improved yields and stoichiometry, consider using ethyl 2-pyridyl oxalate. The chelation of the pyridyl nitrogen with magnesium can lead to a more stable intermediate, reducing over-addition.[3]
Q3: What is the best solvent for this reaction?
Tetrahydrofuran (THF) is generally superior to diethyl ether for the reaction between primary alkyl Grignard reagents and diethyl oxalate, leading to higher yields of the desired α-keto ester.[4]
Q4: What are the typical yields for this synthesis?
Yields can vary significantly based on the optimization of reaction conditions. With diethyl oxalate, yields in the range of 40-60% are common.[4] With more advanced reagents like ethyl 2-pyridyl oxalate, yields can potentially be higher.
III. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My reaction yield is very low or I'm isolating mainly starting materials. What went wrong?
A: This is a common issue that typically points to problems with the Grignard reagent.
-
Cause 1: Poor Quality Grignard Reagent: The formation of cyclopropylmagnesium bromide can be sluggish. The presence of moisture in the glassware or solvent will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere. Use anhydrous solvents. The magnesium turnings should be fresh and activated, for example, by briefly heating with a heat gun under vacuum or by adding a small crystal of iodine.
-
-
Cause 2: Grignard Reagent Decomposition: Cyclopropyl Grignard reagents can be unstable. A significant side reaction during its formation is the generation of cyclopropane.[5]
-
Solution: Prepare the Grignard reagent at a moderate temperature (e.g., 30-40 °C) and use it immediately. Do not store it for extended periods.
-
-
Cause 3: Inefficient Addition to Diethyl Oxalate: The addition of the Grignard reagent to diethyl oxalate is highly temperature-dependent.
-
Solution: Perform the addition at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions. Add the Grignard solution slowly to a solution of diethyl oxalate to maintain a low concentration of the Grignard reagent in the reaction mixture.
-
Q: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I avoid it?
A: This is likely the tertiary alcohol formed from the addition of a second equivalent of the Grignard reagent to the ketone of your product, Ethyl 3-cyclopropyl-2-oxopropanoate.
-
Cause: The ketone in the product is more reactive than the second ester group of diethyl oxalate. If the local concentration of the Grignard reagent is too high, it will react with the newly formed product.
-
Solution 1 (Procedural): The most effective way to prevent this is to use "inverse addition." Slowly add the Grignard reagent to a cooled (-78 °C) solution of diethyl oxalate. This ensures that the Grignard reagent is always the limiting reagent in the reaction zone.
-
Solution 2 (Reagent Choice): As mentioned in the FAQ, using ethyl 2-pyridyl oxalate can mitigate this issue. The intermediate is more stable and less prone to over-addition.[3]
-
Q: My crude product is difficult to purify. How can I effectively isolate Ethyl 3-cyclopropyl-2-oxopropanoate?
A: Purification can be challenging due to the potential presence of excess diethyl oxalate and the tertiary alcohol byproduct.
-
Challenge 1: Separating from Diethyl Oxalate: If an excess of diethyl oxalate was used, its boiling point might be close to that of the product, making distillation difficult.
-
Solution: Use vacuum distillation with a fractionating column for the best separation. Alternatively, column chromatography on silica gel is a reliable method for purification.
-
-
Challenge 2: Removing the Tertiary Alcohol: The alcohol byproduct will have a higher boiling point than the desired product but may co-elute in chromatography depending on the solvent system.
-
Solution: Careful optimization of the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) should allow for separation.
-
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low yields in the synthesis.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl oxalate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous THF and a crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.
-
Add a small amount of the cyclopropyl bromide solution to initiate the reaction (indicated by heat and disappearance of the iodine color).
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Diethyl Oxalate:
-
In a separate, flame-dried flask, prepare a solution of diethyl oxalate (1.5 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared cyclopropylmagnesium bromide solution via cannula to the cooled diethyl oxalate solution over 1-2 hours, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding it to a stirred solution of 1 M HCl at 0 °C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Higher yields compared to diethyl ether for this type of transformation.[4] |
| Temperature | -78 °C for addition | Minimizes over-addition and other side reactions. |
| Addition Mode | Inverse (Grignard to oxalate) | Keeps Grignard concentration low, preventing reaction with the product. |
| Stoichiometry | 1.0 eq Grignard, 1.2-1.5 eq Diethyl Oxalate | Using excess oxalate can drive the reaction to completion. |
| Workup | Mildly acidic (e.g., 1M HCl or NH4Cl) | Hydrolyzes the intermediate adduct without causing product degradation. |
VI. References
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (2025). ResearchGate. [Link]
-
ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (n.d.). Google Patents.
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (2025). MDPI. [Link]
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. (n.d.). PrepChem.com. [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. (2002). PubMed. [Link]
-
A General, One-Step Synthesis of α-Keto Esters. (n.d.). [Link]
-
In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. (2002). ResearchGate. [Link]
-
A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. (n.d.). SciSpace. [Link]
-
Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. (1981). MIT. [Link]
-
A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Self-Condensation in β-Keto Ester Synthesis
Welcome to the Technical Support Center for β-Keto Ester Synthesis. β-Keto esters are foundational intermediates in organic synthesis, prized for their versatility in constructing complex molecular architectures for pharmaceuticals and other biologically active compounds.[1] The classic and most widely used method for their synthesis is the Claisen condensation, a base-catalyzed reaction where an ester enolate acts as a nucleophile, attacking the carbonyl of a second ester molecule.[1][2][3]
However, this powerful reaction is often plagued by a significant side reaction: self-condensation. When two molecules of the same enolizable ester react with each other, it leads to reduced yields of the desired product and complicates purification.[4][5] This guide provides in-depth, field-proven troubleshooting strategies and technical answers to help you suppress self-condensation and optimize your β-keto ester synthesis.
Part 1: Troubleshooting Guide - My Reaction is Favoring Self-Condensation. What Do I Do?
This section is designed to help you diagnose and solve problems related to self-condensation in real-time.
Q1: What are the tell-tale signs of significant self-condensation in my reaction mixture?
A1: Identifying the presence and extent of self-condensation early is crucial. Here’s what to look for with common analytical techniques:
-
Thin-Layer Chromatography (TLC): The self-condensation product will be a higher molecular weight, often less polar, β-keto ester. Expect a new spot with a different Rf value than your starting materials and the desired cross-condensation product. Running co-spots with your starting materials is essential for an accurate comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for a new set of signals corresponding to the self-condensation product. A key indicator is the appearance of a new singlet or multiplet for the α-protons situated between the two carbonyl groups of the newly formed β-keto ester. This signal is typically downfield due to the deshielding effect of the adjacent carbonyls.
-
¹³C NMR: The self-condensation product will exhibit a new set of carbon signals, including two distinct carbonyl peaks (ketone and ester) and a characteristic signal for the α-carbon.
-
-
Mass Spectrometry (MS): The most direct evidence will come from identifying the molecular ion peak corresponding to the mass of the self-condensation product. This will be equivalent to (2 x Mass of Starting Ester) - (Mass of Alcohol Leaving Group).
Q2: My primary issue is a low yield of the desired β-keto ester. How can I diagnose the cause?
A2: A low yield is often a direct consequence of competing side reactions, with self-condensation being a primary culprit.[5] Use the following workflow to systematically diagnose the issue.
Caption: A workflow to diagnose and address low yields.
Q3: I've confirmed self-condensation. How can I adjust my reaction conditions to suppress it?
A3: Suppressing self-condensation hinges on controlling the formation and reaction of the ester enolate. The goal is to favor the reaction between the desired nucleophilic ester and the electrophilic partner. This is a classic case of managing kinetic versus thermodynamic control.[6][7]
Base Selection: The Power of Kinetic Control
The choice of base is arguably the most critical factor.[1]
-
Traditional Alkoxide Bases (e.g., NaOEt): Bases like sodium ethoxide are often used, but their pKa is not sufficiently high to irreversibly deprotonate the ester (pKa ~25).[8] This establishes an equilibrium where both the starting ester and its enolate coexist, creating the perfect storm for self-condensation.[9] These conditions favor the more stable, or thermodynamic, enolate.[6][10]
-
Strong, Non-Nucleophilic, Bulky Bases (e.g., LDA): Lithium diisopropylamide (LDA) is a superior choice for preventing self-condensation.[5][11] Its bulkiness hinders it from acting as a nucleophile, and its immense strength (pKa of its conjugate acid is ~36) ensures rapid, quantitative, and irreversible deprotonation of the ester. This "locks" the ester in its kinetic enolate form, preventing it from reacting with unreacted starting material.[11]
| Base | Typical Conditions | Control Type | Self-Condensation Risk |
| Sodium Ethoxide (NaOEt) | Room Temp to Reflux | Thermodynamic | High |
| Sodium Hydride (NaH) | Room Temp to Reflux | Thermodynamic | Moderate to High |
| Lithium Diisopropylamide (LDA) | -78 °C to 0 °C | Kinetic | Low |
Temperature Control
Low temperatures favor the kinetically controlled product.[7][10]
-
Cryogenic Temperatures (-78 °C): When using a strong base like LDA, conducting the enolate formation at -78 °C (a dry ice/acetone bath) is standard practice.[10] At this temperature, the deprotonation of the most accessible α-proton is rapid and irreversible, leading to the kinetic enolate which can then be reacted with the desired electrophile.
Stoichiometry and Order of Addition
The way you mix your reagents is critical. The key is to avoid having the ester enolate and the unreacted enolizable ester in the flask at the same time.[4]
-
Recommended "Directed" Protocol:
-
Prepare a solution of the strong, bulky base (e.g., LDA) in an appropriate solvent (e.g., THF) at low temperature (-78 °C).
-
Slowly add the ester that will serve as the nucleophile to the LDA solution. This ensures it is quantitatively and irreversibly converted to its enolate form.[11]
-
After enolate formation is complete, slowly add the second ester (the electrophile) to the reaction mixture. This ensures the enolate reacts with the desired partner rather than itself.[4][5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ester self-condensation versus the desired cross-condensation?
A1: Both reactions proceed via a nucleophilic acyl substitution pathway.[12][13][14] The challenge lies in directing the nucleophilic ester enolate to the correct electrophilic partner.
Caption: Competing reaction pathways in a crossed Claisen condensation.
The key steps are:
-
Enolate Formation: The base removes an acidic α-proton from an ester to form a nucleophilic enolate.[15][16]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[15][16][17]
-
Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.[13][15][16]
Self-condensation occurs when the enolate attacks another molecule of its own precursor instead of the intended electrophilic partner.[4]
Q2: How does the structure of my starting ester influence its tendency to self-condense?
A2: Steric and electronic factors play a significant role:
-
Steric Hindrance: Esters with bulky groups near the α-carbon are less likely to form enolates and may react more slowly as electrophiles. This can be used to your advantage. For example, an ester with a less hindered α-carbon is a better candidate for the nucleophile (the one you deprotonate).
-
Acidity of α-Protons: The pKa of the α-protons is around 25.[8] Electron-withdrawing groups can increase the acidity, making enolate formation easier. However, this doesn't inherently prevent self-condensation. The most effective strategy is to choose one ester that cannot form an enolate at all (i.e., it has no α-hydrogens), such as ethyl benzoate or ethyl formate.[4][5] This ester can only act as the electrophile, dramatically simplifying the reaction outcome.
Q3: Are there alternative synthetic routes to β-keto esters that completely avoid this issue?
A3: Yes. If the Claisen condensation proves intractable, several other powerful methods exist:
-
Meldrum's Acid Chemistry: This is an excellent alternative that avoids the risk of self-condensation.[18] Carboxylic acids (or their acyl chlorides) are reacted with Meldrum's acid. The resulting acyl-Meldrum's acid intermediate is then heated with an alcohol (alcoholysis) to cleanly produce the desired β-keto ester in high yield.[18][19]
-
Decarboxylative Claisen Condensation: This method involves the reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) with acyl donors.[20] This approach allows for the synthesis of functionalized β-keto esters.[20]
-
Carroll Rearrangement: While more specialized, this thermal rearrangement of allyl β-keto esters can produce γ,δ-unsaturated ketones, which are structurally related. Palladium-catalyzed versions of this reaction exist as well.[21]
Part 3: Experimental Protocol Example
Directed Crossed-Claisen Condensation of Ethyl Acetate and Ethyl Benzoate
This protocol details a directed synthesis designed to maximize the yield of the desired cross-product, ethyl benzoylacetate, by suppressing the self-condensation of ethyl acetate.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate, freshly distilled
-
Ethyl Benzoate, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents).
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Slowly add freshly distilled ethyl acetate (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains below -70 °C.
-
Stir the mixture for 45 minutes at -78 °C to ensure complete and irreversible formation of the kinetic lithium enolate.
-
-
Cross-Condensation:
-
Slowly add distilled ethyl benzoate (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure ethyl benzoylacetate.
-
References
-
Kinetic vs. Thermodynamic Enolates Definition. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE. Retrieved January 21, 2026, from [Link]
-
Kinetic vs. Thermodynamic Enolates. (n.d.). Retrieved January 21, 2026, from [https://www.csun.edu/~hcchm001/MOM/enolates/TD-K enolates.pdf]([Link] enolates.pdf)
-
Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy. Retrieved January 21, 2026, from [Link]
-
β-keto esters Definition. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Crossed Claisen and Claisen Variation Reactions. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Self-condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. (n.d.). Retrieved January 21, 2026, from [Link]
-
Donahue, M. (2014, October 15). Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester [Video]. YouTube. Retrieved January 21, 2026, from [Link]
-
Chapter 21: Ester Enolates. (n.d.). Retrieved January 21, 2026, from [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Esters to β-Ketoesters: Claisen Condensation Mechanism. (2025). JoVE. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. Retrieved January 21, 2026, from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 25-40. Retrieved January 21, 2026, from [Link]
-
Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson+. Retrieved January 21, 2026, from [Link]
-
Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof [Video]. (2020, April 30). YouTube. Retrieved January 21, 2026, from [Link]
-
23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Claisen condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
α-Alkylation of Ketones via Enolate Ions. (2025). JoVE. Retrieved January 21, 2026, from [Link]
-
Claisen & Claisen-Schmidt Condensation: Mechanisms. (n.d.). Chemca. Retrieved January 21, 2026, from [Link]
-
Claisen Condensation Reactions. (n.d.). Chad's Prep. Retrieved January 21, 2026, from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. Retrieved January 21, 2026, from [Link]
-
The synthesis of P-keto lactones via cyclization of P-keto ester dianions or the cyclization of Meldrum's acid derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 11. Self-condensation - Wikipedia [en.wikipedia.org]
- 12. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 13. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Claisen & Claisen-Schmidt Condensation: Mechanisms | Chemca [chemca.in]
- 15. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 21. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Beta-Keto Ester Stability
Welcome to the technical resource center for managing β-keto ester products. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the inherent instability of β-keto esters. Unwanted decarboxylation is a frequent cause of yield loss and purification difficulties. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and control the decarboxylation of your target compounds.
Section 1: Fundamental Principles - FAQs
This section addresses the core chemical principles governing the stability of β-keto esters. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is decarboxylation in the context of β-keto esters, and why does it happen?
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). β-Keto esters are not directly decarboxylated; rather, their corresponding β-keto acids are highly susceptible to this reaction upon heating.[1][2] The process typically occurs after the hydrolysis of the ester to the carboxylic acid, which can happen under acidic or basic aqueous conditions.[3][4]
The reason for this instability lies in the molecule's structure. The ketone group at the β-position (two carbons away from the carboxylic acid) enables the formation of a stable, six-membered cyclic transition state.[1] This concerted mechanism allows for the cleavage of a C-C bond and the formation of an enol intermediate, which then tautomerizes to the final, more stable ketone product.[1][4] Normal carboxylic acids lack this β-carbonyl group and therefore do not decarboxylate under similar mild conditions.[1]
Caption: The decarboxylation of a β-keto acid proceeds via a cyclic transition state.
Q2: What primary factors promote unwanted decarboxylation?
Three main factors, often working in combination, will accelerate the degradation of your β-keto ester product by first promoting hydrolysis and then decarboxylation:
-
Heat: Elevated temperatures provide the activation energy needed for the reaction. Even room temperature can be sufficient for some sensitive substrates to decarboxylate over time.[2][5]
-
Acidic Conditions: Protic acids catalyze both the hydrolysis of the ester to the β-keto acid and the subsequent decarboxylation of the acid form.[3][4]
-
Basic Conditions (Hydrolysis): While the decarboxylation mechanism itself is typically viewed as neutral or acid-catalyzed, basic conditions (e.g., NaOH, KOH) readily hydrolyze the ester to form the carboxylate salt. A subsequent acidic quench or workup will then protonate the carboxylate to the highly unstable β-keto acid, leading to rapid CO₂ loss.[1][3]
Section 2: Troubleshooting Guide
This section provides direct answers to common experimental problems.
Caption: A decision tree to diagnose the source of unwanted decarboxylation.
Issue 1: Product is lost during aqueous workup.
Q: My reaction is complete, but I see significant formation of the decarboxylated ketone byproduct after adding water and performing extractions. What is happening?
A: This is a classic sign of hydrolysis followed by decarboxylation, triggered by pH and temperature. If your reaction workup involves a strong acid or base wash (e.g., 1M HCl or 1M NaOH), you are creating the perfect conditions for this side reaction.
Causality & Solution:
-
Problem: Strong acid protonates the ester carbonyl, making it susceptible to hydrolysis. Strong base rapidly saponifies the ester. Both pathways lead to the unstable β-keto acid upon neutralization.
-
Solution: Maintain a neutral to slightly basic pH during the workup. Instead of strong acid/base washes, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8). The carboxylate anion is significantly more stable and less prone to decarboxylation than the corresponding protonated acid.[2] Perform all extractions using cold (0-5 °C) solutions to minimize the rate of any potential degradation.
Issue 2: Product degrades during solvent removal or purification.
Q: My crude NMR looks clean, but after rotary evaporation and/or silica gel chromatography, my final product is impure. How do I prevent this?
A: Both heat from the rotary evaporator and the acidic nature of standard silica gel are common culprits for decarboxylation.
Causality & Solutions:
-
Rotary Evaporation:
-
Problem: The combination of heat from the water bath and reduced pressure can be enough to induce decarboxylation, especially for sensitive substrates.
-
Solution: Remove the solvent at the lowest possible temperature. Use an ice bath if necessary and a high-quality vacuum pump. It is better to spend more time on solvent removal at a lower temperature than to lose your product to heat. A detailed procedure for low-temperature hydrolysis and concentration can be found in the literature, emphasizing the use of an ice bath during rotary evaporation.[5]
-
-
Silica Gel Chromatography:
-
Problem: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the decarboxylation of your compound as it passes through the column.
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.
-
Use Neutral Alumina: For many compounds, neutral alumina is a suitable alternative stationary phase that lacks the acidity of silica.
-
Alternative Purification: If possible, purify the compound by crystallization or distillation under high vacuum to avoid chromatography altogether.
-
-
Issue 3: Purified product is unstable during storage.
Q: I successfully isolated my β-keto ester, but it degraded after a week on the bench or in the fridge. What are the optimal storage conditions?
A: β-Keto esters, especially those in their protonated form, can be unstable even at refrigerated temperatures. Trace amounts of acid or water can initiate degradation.
Causality & Solution:
-
Problem: The compound is slowly hydrolyzing and/or decarboxylating due to exposure to atmospheric moisture, trace acid/base contaminants, and ambient or refrigerated temperatures.
-
Solution: For maximum stability, store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures. Storage at -80°C is highly effective at preventing degradation.[2] If storing in solution, use a dry, aprotic solvent like toluene or THF. Storing the material neat (as a pure oil or solid) is often preferable.
| Issue | Common Cause(s) | Key Prevention Strategies |
| Loss During Workup | Strong acid/base wash; high temperatures. | Use cold NaHCO₃(aq) or buffer; keep extractions at 0°C. |
| Loss During Purification | Heat from rotary evaporator; acidic silica gel. | Use low-temperature evaporation; use neutralized silica or alumina. |
| Degradation in Storage | Temperature; atmospheric moisture; air. | Store at -20°C to -80°C under inert gas (N₂/Ar).[2] |
Section 3: Key Experimental Protocols
Protocol 1: Low-Temperature, Mild Aqueous Workup
This protocol is designed to isolate a sensitive β-keto ester from a reaction mixture while minimizing hydrolysis and decarboxylation.
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0°C in an ice-water bath.
-
Quenching: Slowly add a cold, saturated aqueous solution of NH₄Cl (if the reaction is basic) or NaHCO₃ (if the reaction is acidic) to quench the reaction. Monitor for gas evolution. Maintain the temperature at 0°C.
-
Extraction: Extract the aqueous layer 3 times with a cold organic solvent (e.g., ethyl acetate, MTBE). Perform the extractions quickly but efficiently.
-
Washing: Combine the organic layers and wash once with cold, saturated NaHCO₃ solution, followed by a wash with cold brine.
-
Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and proceed immediately to solvent removal.
Protocol 2: Neutralization of Silica Gel for Chromatography
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel into an Erlenmeyer flask.
-
Solvent Addition: Add the initial, non-polar eluent (e.g., hexane or petroleum ether) to create a slurry.
-
Base Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v (e.g., 1 mL of Et₃N per 99 mL of eluent).
-
Packing: Swirl the slurry thoroughly and pack the column as usual.
-
Elution: Run the chromatography using an eluent system that contains 0.5-1% triethylamine throughout the gradient.
Section 4: Advanced FAQs
Q: Are some β-keto esters structurally immune to decarboxylation?
A: Yes. A classic example is a β-keto acid where the resulting enol intermediate would violate Bredt's rule.[1] If the α-carbon is at a bridgehead position of a rigid bicyclic system, forming the C=C double bond of the enol is sterically and electronically impossible. Such compounds are remarkably stable to decarboxylation even upon heating because the required planar transition state and enol intermediate cannot be formed.[1]
Q: I actually want to decarboxylate my product. What is the most reliable way to do this?
A: If decarboxylation is the goal, the most common and effective method is to first hydrolyze the ester and then heat the resulting crude β-keto acid.[1][3]
-
Hydrolysis: Heat the β-keto ester in an aqueous acid solution (e.g., 6M HCl) or a basic solution (e.g., 10% NaOH) followed by careful acidification.
-
Decarboxylation: After hydrolysis, simply heating the acidic solution (often to reflux) will drive the decarboxylation to completion, usually with vigorous bubbling as CO₂ is released.[4] For specific types of esters (e.g., malonic esters), the Krapcho decarboxylation provides a high-yield method under specific conditions, often using salts like LiCl in a polar aprotic solvent like DMSO.[6]
References
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
-
Czaplik, W. M., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. (2025). ResearchGate. [Link]
-
O'Brien, P., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate via Claisen Condensation
Welcome to the technical support center for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the Claisen condensation reaction for this specific target molecule. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying principles that govern its success.
Overview of the Synthesis
The target molecule, Ethyl 3-cyclopropyl-2-oxopropanoate, is a β-keto ester. The most direct and common method for its synthesis is a crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1][2] In this specific case, the reactants are typically ethyl cyclopropylacetate and diethyl oxalate.
The success of a crossed Claisen reaction hinges on the selective formation of one desired product out of a possible mixture of four.[3] This is achieved by using one ester that cannot form an enolate (the electrophile) and one that can (the nucleophile).[4][5] Diethyl oxalate is an ideal electrophile as it lacks α-hydrogens and therefore cannot self-condense.[4][5][6][7] Ethyl cyclopropylacetate possesses acidic α-hydrogens and will form the nucleophilic enolate.
Reaction Scheme:
The reaction proceeds through the formation of an enolate from ethyl cyclopropylacetate, which then attacks a carbonyl group of diethyl oxalate.[6] Subsequent elimination of an ethoxide group yields the desired β-keto ester.[8][9][10] A crucial aspect of the Claisen condensation is that the final deprotonation of the product drives the reaction to completion.[8][9][10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent issue in Claisen condensations and can be attributed to several factors.[12][13]
Possible Causes & Solutions:
-
Insufficient Base Strength or Amount: The pKa of the α-proton of an ester is approximately 25.[14] A base that is not strong enough will not generate a sufficient concentration of the enolate. Furthermore, the Claisen condensation requires a stoichiometric amount of base, not a catalytic one.[2][9][10][14] This is because the product, a β-keto ester (pKa ≈ 11), is more acidic than the starting ester and will be deprotonated by the base, driving the equilibrium towards the product.[8][9][15]
-
Recommendation: Use at least one full equivalent of a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH).[3]
-
-
Presence of Water: Moisture in the reaction will quench the strong base and the enolate intermediate, halting the reaction.[12][14]
-
Recommendation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, freshly distilled if necessary. Handle hygroscopic bases like NaH under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Base Choice (Transesterification): Using a base with an alkoxide that does not match the ester's alkoxy group will lead to transesterification, creating a mixture of products.[8][14][16][17][18] For ethyl esters, sodium ethoxide is the appropriate base.[8][16][17]
-
Recommendation: Always match the alkoxide base to the ester. For this synthesis, use sodium ethoxide with your ethyl esters.
-
-
Reversible Reaction: The Claisen condensation is a reversible reaction.[8][9][10] The final deprotonation of the β-keto ester product is what drives the reaction to completion.[8][9][10][11] If the product does not have an acidic α-hydrogen between the two carbonyls, the reaction will not proceed in high yield.[19] Our target molecule, Ethyl 3-cyclopropyl-2-oxopropanoate, has this acidic proton.
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
Side product formation is a common challenge in crossed Claisen condensations.
Common Side Products & Prevention Strategies:
-
Self-Condensation of Ethyl Cyclopropylacetate: If the enolate of ethyl cyclopropylacetate reacts with another molecule of itself instead of diethyl oxalate, a different β-keto ester will be formed.
-
Recommendation: Add the ethyl cyclopropylacetate slowly to a mixture of the base and diethyl oxalate. This ensures that the enolate, once formed, is more likely to encounter a molecule of diethyl oxalate. Using an excess of the non-enolizable ester (diethyl oxalate) can also favor the desired crossed-condensation product.[14]
-
-
Hydrolysis and Decarboxylation: During the aqueous workup, the β-keto ester product can be hydrolyzed to the corresponding β-keto acid.[14] This intermediate is often unstable and can readily decarboxylate upon heating to yield a ketone.[14][20]
-
Recommendation: Perform the acidic workup at low temperatures (e.g., in an ice bath). Avoid prolonged exposure to strong acids or bases and high temperatures during purification.[14]
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I check?
A stalled reaction can be frustrating, but a systematic check of your setup and reagents can often identify the issue.
Troubleshooting a Stalled Reaction:
-
Reagent Quality: Ensure your reagents are pure and dry. Old or improperly stored sodium hydride can be coated with an inactive layer of sodium hydroxide.
-
Recommendation: Use fresh, high-quality reagents. If using NaH, it's good practice to wash the mineral oil dispersion with dry hexanes before use.
-
-
Reaction Temperature: While Claisen condensations are often run at room temperature or with gentle heating, the initial enolate formation may benefit from cooling to control the reaction rate and minimize side reactions.[21]
-
Recommendation: Consider forming the enolate at a lower temperature (e.g., 0 °C) before allowing the reaction to proceed at room temperature or with gentle heating.
-
-
Mixing: Inadequate stirring can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions or prevent the reaction from going to completion.
-
Recommendation: Ensure efficient stirring throughout the reaction.
-
Q4: I am having difficulty with the purification of the final product. What is the recommended procedure?
Purification of β-keto esters requires care to avoid decomposition.
Purification Protocol:
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1 M HCl or a saturated aqueous solution of ammonium chloride) with vigorous stirring. This will neutralize any remaining base and protonate the enolate of the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow with a brine wash to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by vacuum distillation.[22]
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like LDA?
A: While lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can be used to pre-form the enolate of one ester in a directed Claisen condensation,[8][14][16] it is not typically necessary for this reaction where one ester is non-enolizable. Sodium ethoxide is generally sufficient and more cost-effective.
Q: What is the role of the final acidic workup?
A: The final acidic workup has two main purposes: to neutralize any unreacted base and to protonate the resonance-stabilized enolate of the β-keto ester product, yielding the final neutral compound.[2][6][23][24]
Q: Is it possible to use a different non-enolizable ester instead of diethyl oxalate?
A: Yes, other esters without α-hydrogens, such as ethyl formate or ethyl benzoate, can be used as the electrophilic partner in crossed Claisen condensations.[4][5][23] However, for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate, diethyl oxalate is the appropriate choice to provide the desired α-keto ester functionality.
Experimental Protocols
Optimized Protocol for Ethyl 3-cyclopropyl-2-oxopropanoate Synthesis
Materials:
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous ethanol (if using sodium metal to prepare NaOEt) or a suitable anhydrous solvent like THF or diethyl ether
-
Diethyl oxalate
-
Ethyl cyclopropylacetate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Base (if using NaOEt from Sodium): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide. Cool the solution to 0 °C in an ice bath.
-
Reaction Setup (if using NaH): In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in a suitable anhydrous solvent (e.g., THF). Cool the suspension to 0 °C.
-
Addition of Reagents: To the cooled base, add diethyl oxalate. Then, add ethyl cyclopropylacetate dropwise from the addition funnel over a period of 30-60 minutes with efficient stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC). Gentle heating may be required to drive the reaction to completion.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to neutralize the base and protonate the product. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Claisen Condensation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis.
References
-
NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
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Chemistry Stack Exchange. Base used in Claisen Condensation. [Link]
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JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
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Fiveable. 3.5 Claisen condensation - Organic Chemistry II. [Link]
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BYJU'S. Claisen Condensation Mechanism. [Link]
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Wikipedia. Claisen condensation. [Link]
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ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]
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Oregon State University. The Claisen Condensation. [Link]
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ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]
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MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
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Chemistry LibreTexts. 23.9: The Claisen Condensation Reactions of Esters. [Link]
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Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]
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PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. [Link]
-
Reddit. Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros. [Link]
-
ResearchGate. (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
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Organic Chemistry Portal. Claisen Condensation. [Link]
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OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. [Link]
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YouTube. carbonyl alkylations with the Claisen condensation. [Link]
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Yale Chemistry. PS8-S05-2. [Link]
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The Claisen Condensation. [Link]
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OpenStax. 23.8 Mixed Claisen Condensations - Organic Chemistry. [Link]
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Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]
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Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
- Google Patents.
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YouTube. 23a: Claisen condensations. [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
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Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
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Stability and storage conditions for "Ethyl 3-cyclopropyl-2-oxopropanoate"
Welcome to the technical support guide for Ethyl 3-cyclopropyl-2-oxopropanoate (CAS No. 64025-67-8). This document is intended for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this valuable synthetic intermediate. As an α-keto ester containing a strained cyclopropyl ring, this compound's reactivity requires careful consideration in experimental design. This guide provides in-depth, field-proven insights into its handling, storage, and troubleshooting common experimental issues.
I. Quick Reference: Compound Properties
Below is a summary of the key physical and chemical properties of Ethyl 3-cyclopropyl-2-oxopropanoate.
| Property | Value | Source |
| CAS Number | 64025-67-8 | [1][2] |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/oil | Inferred from related compounds |
| Purity | Typically ≥97% | [3] |
| Storage | Store in a cool, dry place. | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of Ethyl 3-cyclopropyl-2-oxopropanoate.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, Ethyl 3-cyclopropyl-2-oxopropanoate should be stored in a tightly sealed container in a cool, dry place.[1] While some suppliers suggest room temperature storage, for maximum shelf-life and to minimize potential degradation, refrigeration at 2-8°C is recommended. For periods exceeding several months, or if high-purity is critical for sensitive downstream applications, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is the best practice. This minimizes exposure to atmospheric moisture and oxygen.
Q2: Is this compound sensitive to air or moisture?
A2: Yes. As an ester, this compound is susceptible to hydrolysis, a reaction catalyzed by both acid and base. The presence of atmospheric moisture can lead to the slow formation of 3-cyclopropyl-2-oxopropanoic acid and ethanol. While α-keto esters are generally stable, prolonged exposure to moisture will decrease the purity of the material.[4][5] Therefore, it is crucial to keep the container tightly sealed and to consider flushing with an inert gas before sealing for long-term storage.
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, visually inspect the container for any signs of damage. The compound should be a clear, colorless to pale yellow liquid. If it appears dark or contains precipitates, this could indicate degradation. It is advisable to aliquot the compound into smaller, appropriately sized vials for single or limited use. This practice avoids repeated opening of the main stock container, which minimizes contamination and exposure to air and moisture.
Q4: Can I dissolve the compound in protic solvents like methanol or ethanol for storage?
A4: Storing Ethyl 3-cyclopropyl-2-oxopropanoate in protic solvents, especially for extended periods, is not recommended . These solvents can participate in transesterification reactions, particularly if acidic or basic impurities are present, leading to the formation of the corresponding methyl or ethyl esters (in this case, it is already an ethyl ester, but contamination with methanol would be problematic). For creating stock solutions, use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Prepare solutions fresh for the best results.
Q5: What is the expected shelf-life of this compound?
A5: One supplier suggests a shelf life of up to 3 years (1095 days) when stored under ideal conditions.[3] However, the actual shelf-life is highly dependent on storage and handling. To ensure the integrity of your results, it is good practice to verify the purity of the compound (e.g., by ¹H NMR) if it has been stored for more than a year or if you suspect exposure to adverse conditions.
III. Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during experiments involving Ethyl 3-cyclopropyl-2-oxopropanoate.
Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
You are observing variable yields or the appearance of new spots on your TLC/peaks in your LC-MS that correspond to unknown impurities.
Caption: Primary degradation pathway via ester hydrolysis.
This observation is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent ester, causing it to have a lower Retention factor (Rf) on silica gel TLC plates.
-
Confirmation: The identity of the new spot can be confirmed by LC-MS. The hydrolyzed product will have a mass corresponding to the loss of the ethyl group (-CH₂CH₃) and the addition of a hydrogen atom, a net loss of 28 Da.
-
Prevention: This underscores the importance of proper storage. If you observe this, the material may still be usable if the impurity level is low. For sensitive reactions, it is best to purify the ester via flash column chromatography or use a fresh, unopened vial. To prevent this in the future, aliquot the compound upon receipt and store it under an inert atmosphere at reduced temperatures (2-8°C or -20°C).
IV. References
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]
-
ResearchGate. Three branches of the subsequent degradation of alpha-keto isocaproate... Available at: [Link]
-
PMC. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Available at: [Link]
-
MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. Available at: [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. Available at: [Link]
-
Reddit. Why are alpha keto radicals stabilized but alpha keto carbocations are not?. Available at: [Link]
-
ScienceDirect. Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Available at: [Link]
-
RSC Publishing. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Available at: [Link]
-
PMC. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Available at: [Link]
-
ChemRxiv. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Available at: [Link]
-
ResearchGate. Different synthetic approaches toward α-keto esters. Available at: [Link]
-
RSC Publishing. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]
Sources
- 1. Ethyl 3-cyclopropyl-2-oxopropanoate, CasNo.64025-67-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. labsolu.ca [labsolu.ca]
- 4. mdpi.com [mdpi.com]
- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in "Ethyl 3-cyclopropyl-2-oxopropanoate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this valuable α-keto ester intermediate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction: The Synthetic Challenge
Ethyl 3-cyclopropyl-2-oxopropanoate is a key building block in medicinal chemistry, often utilized for its unique combination of a reactive α-keto ester moiety and a strained cyclopropyl ring. The most common and direct synthetic route involves the reaction of a cyclopropylmethyl Grignard reagent with an oxalate ester, typically diethyl oxalate. While conceptually straightforward, this pathway is fraught with potential pitfalls, primarily stemming from the inherent reactivity and instability of the cyclopropylmethyl Grignard reagent itself. This guide will focus on identifying and mitigating the formation of impurities arising from this synthetic route.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC analysis. What are the likely side reactions?
A1: Low yields and multiple byproducts are common challenges in this synthesis. The primary culprit is often the instability of the cyclopropylmethyl Grignard reagent, which can undergo two major side reactions before or during the reaction with diethyl oxalate:
-
Wurtz Coupling: The Grignard reagent can couple with the starting cyclopropylmethyl halide to form 1,2-dicyclopropylethane. This is a common side reaction in Grignard syntheses and can be minimized by slow addition of the halide to the magnesium turnings during the Grignard formation.
-
Grignard Rearrangement: The cyclopropylmethyl Grignard reagent is in equilibrium with its rearranged isomers, the homoallylic (but-3-enyl) and cyclobutyl Grignard reagents. This rearrangement is driven by the relief of ring strain in the three-membered ring.[1] These rearranged Grignard reagents will then react with diethyl oxalate to produce isomeric α-keto ester impurities.
Q2: I've isolated my product, but the NMR spectrum is complex and doesn't match the expected structure. What are the key NMR signatures of the likely impurities?
A2: The NMR spectrum of your crude product can provide a wealth of information about the impurities present. Here's a breakdown of what to look for:
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Expected Product (Ethyl 3-cyclopropyl-2-oxopropanoate):
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¹H NMR: You should see characteristic multiplets for the cyclopropyl protons in the upfield region (approx. 0.4-1.2 ppm), a doublet for the methylene protons adjacent to the cyclopropyl ring (approx. 2.8-3.0 ppm), and the quartet and triplet for the ethyl ester group (approx. 4.3 and 1.4 ppm, respectively).
-
¹³C NMR: Look for the two carbonyl carbons of the α-keto ester (typically in the 160-195 ppm range), the ethyl ester carbons, and the characteristic upfield signals for the cyclopropyl ring carbons.
-
-
Impurity Signatures:
-
Ethyl 2-oxo-5-hexenoate (from homoallylic rearrangement): The most telling signals are those of the terminal alkene: multiplets around 5.0-5.2 ppm (for the =CH₂) and a multiplet around 5.7-5.9 ppm (for the -CH=). You will also see allylic proton signals.
-
Ethyl cyclobutylglyoxylate (from cyclobutyl rearrangement): The cyclopropyl signals will be absent. Instead, you will observe multiplets for the cyclobutyl ring protons, typically in the range of 1.8-2.5 ppm.
-
1,2-dicyclopropylethane (from Wurtz coupling): This is a non-polar impurity and may be difficult to see in a standard ¹H NMR of the polar product. If present in significant amounts, you would see only upfield signals corresponding to the two cyclopropyl rings and the ethane bridge.
-
Q3: How can I minimize the formation of these impurities during the reaction?
A3: Careful control of reaction conditions is paramount:
-
Grignard Reagent Formation:
-
Use highly pure magnesium turnings and rigorously dried solvent (THF is preferred over diethyl ether for its better solvating power).[1]
-
Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
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Add the cyclopropylmethyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux, avoiding localized high concentrations of the halide which favors Wurtz coupling.[2]
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Use the Grignard reagent immediately after its formation. Storage can lead to increased rearrangement.
-
-
Reaction with Diethyl Oxalate:
-
Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor rearrangement.
-
Slowly add the freshly prepared Grignard reagent to a solution of excess diethyl oxalate. Having the oxalate in excess ensures the Grignard reacts with it quickly upon addition, minimizing the time for rearrangement.
-
Troubleshooting Guide: Impurity Identification and Remediation
This section provides a systematic approach to identifying and dealing with impurities.
Step 1: Initial Analysis of Crude Product
Before extensive purification, it is crucial to understand the composition of your crude product.
Recommended Analyses:
-
Thin Layer Chromatography (TLC): Use a solvent system such as 20-30% ethyl acetate in hexanes. The desired α-keto ester should be the major, moderately polar spot. Non-polar spots may indicate Wurtz coupling products, while spots with similar polarity to your product could be the rearranged isomers.
-
¹H NMR Spectroscopy: Obtain a proton NMR of the crude material. Look for the key impurity signatures outlined in FAQ 2.
-
GC-MS: Gas chromatography-mass spectrometry is an excellent tool for separating and identifying volatile components. The mass-to-charge ratios of the parent ions can help confirm the presence of the expected product and its isomers.
Workflow for Impurity Identification
Sources
Technical Support Center: Navigating Low Yields in Reactions with Ethyl 3-cyclopropyl-2-oxopropanoate
Welcome to the technical support center for Ethyl 3-cyclopropyl-2-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this versatile yet sensitive reagent. As a bifunctional compound featuring a reactive α-keto ester moiety and a sterically demanding, electronically unique cyclopropyl group, its reactions can sometimes lead to unexpected outcomes.
This document moves beyond simple procedural lists to provide in-depth, mechanism-oriented troubleshooting in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high, reproducible yields.
Section 1: Understanding the Reagent: Structure and Intrinsic Reactivity
Before troubleshooting specific reactions, it is critical to understand the inherent chemical properties of Ethyl 3-cyclopropyl-2-oxopropanoate. Its reactivity is governed by three primary features: the electrophilic ketone (C2), the adjacent electrophilic ester (C1), and the cyclopropyl ring.
The α-dicarbonyl system makes the molecule highly susceptible to nucleophilic attack. The cyclopropyl group, while often considered robust, can be prone to ring-opening under certain acidic or radical conditions, a common but often overlooked side reaction.[1][2]
Caption: A systematic workflow for initial troubleshooting steps.
Section 3: Reaction-Specific Troubleshooting (FAQs)
This section addresses common, high-value reactions where Ethyl 3-cyclopropyl-2-oxopropanoate is used and where yield issues are frequently reported.
FAQ 1: Reductive Amination
Question: My one-pot reductive amination of Ethyl 3-cyclopropyl-2-oxopropanoate with a primary amine is giving low yields of the target α-amino ester. The main contaminants appear to be the corresponding α-hydroxy ester and unreacted starting material. What is happening?
Answer: This is a classic problem of competing reaction pathways. The low yield is likely due to the direct reduction of the ketone competing with the desired imine formation and subsequent reduction. The key is to manage the relative rates of these two processes.
-
Causality 1: Premature Ketone Reduction. Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) do not effectively discriminate between a ketone and an iminium ion. Since the ketone is present from the start, it will be readily reduced to the alcohol, consuming your starting material and reducing agent. [3]
-
Causality 2: Inefficient Imine Formation. The formation of the imine intermediate from a ketone is an equilibrium-driven process and can be slow, especially with sterically hindered components. [4]If the reducing agent is too reactive, it will reduce the ketone before a sufficient concentration of the imine is present.
-
Causality 3: Reaction pH. Imine formation is typically catalyzed by mild acid (pH ~4-5) to facilitate dehydration of the carbinolamine intermediate. However, hydride reducing agents can have different stabilities and reactivities at varying pH levels. [3][5] Troubleshooting Protocol & Optimization:
-
Select a Weaker, More Selective Reducing Agent: The industry standard for this situation is Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) . [3]These reagents are less reactive towards ketones at neutral or mildly acidic pH but will efficiently reduce the protonated imine (iminium ion) as it forms. [3]This selectively pulls the equilibrium towards the desired product.
-
Control the Reaction pH: Buffer the reaction at a pH of 4-6 using a mild acid like acetic acid. This optimizes the rate of imine formation without degrading the acid-sensitive cyanoborohydride.
-
Consider a Two-Step ("Indirect") Approach:
-
First, stir the keto-ester and the amine together in the presence of a dehydrating agent (like molecular sieves) or a Lewis acid catalyst (like Ti(OⁱPr)₄) to form the imine intermediate. [4] * Monitor the formation of the imine by TLC or GC-MS.
-
Once imine formation is complete, add the reducing agent in a second step. This decouples the two processes and can significantly improve yields, though it is less operationally simple. [4]
Parameter Recommendation for High Yield Reducing Agent NaBH₃CN or NaBH(OAc)₃ Catalyst/Additive Acetic Acid (catalytic) Solvent Methanol (MeOH), Dichloroethane (DCE) Temperature Room Temperature (20-25 °C) | pH Range | 4-6 |
-
Caption: Competing pathways in reductive amination.
FAQ 2: Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation with Ethyl 3-cyclopropyl-2-oxopropanoate and an active methylene compound (e.g., malononitrile) using a standard base like piperidine, but the reaction is messy and gives a very low yield of the desired condensed product.
Answer: The Knoevenagel condensation relies on the generation of a stabilized carbanion from the active methylene compound, which then attacks a carbonyl group. [6]With your substrate, there are several complicating factors.
-
Causality 1: Competing Carbonyl Reactivity: Your substrate has two electrophilic carbonyls. While the ketone (C2) is generally more reactive to nucleophilic attack than the ester (C1), the α-dicarbonyl arrangement can lead to complex side reactions or attack at the less-hindered ester carbonyl under certain conditions.
-
Causality 2: Base-Induced Decomposition: Strong bases can potentially deprotonate the protons at C3, leading to enolate formation and subsequent side reactions like self-condensation. Furthermore, harsh basic conditions could potentially induce ring-opening of the cyclopropyl ketone moiety, though this is less common than under acidic conditions.
-
Causality 3: Catalyst Inefficiency: While piperidine is a classic Knoevenagel catalyst, its basicity may not be optimal for this specific, sterically demanding ketone. [7]Sluggish reactions often lead to the degradation of starting materials over long reaction times.
Troubleshooting Protocol & Optimization:
-
Use a More Effective Catalyst System:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This non-nucleophilic, sterically hindered base is often more efficient for Knoevenagel condensations, especially with less reactive ketones. [8]It is highly effective at promoting the reaction under mild, often solvent-free, conditions.
-
Lewis Acids: In some cases, adding a Lewis acid (e.g., ZnCl₂) can activate the ketone carbonyl towards nucleophilic attack, increasing the reaction rate.
-
-
Optimize the Solvent: For sluggish reactions, moving from polar protic solvents (like ethanol) to aprotic polar solvents (like DMSO or DMF) or even running the reaction neat (solvent-free) can accelerate the condensation.
-
Employ Water Removal: The final step of the Knoevenagel is the elimination of water. [6]Actively removing water as it forms, for example by using a Dean-Stark apparatus with a solvent like toluene, can drive the equilibrium towards the product and improve yields significantly.
| Catalyst System | Solvent | Temperature | Comments |
| Piperidine/Acetic Acid | Ethanol | Reflux | The classic method; may be inefficient. |
| DBU (catalytic) | Neat or Toluene | 25-80 °C | Often highly efficient and rapid. [8] |
| TiCl₄, Pyridine | Dichloromethane | 0 °C to RT | The "Tietze" conditions, are very effective for ketones. |
FAQ 3: Cyclopropyl Ring Instability
Question: In my reaction, which is run under acidic conditions, I'm seeing a significant loss of mass and the formation of several unidentifiable byproducts in my NMR, with a loss of the characteristic cyclopropyl proton signals. Is the starting material decomposing?
Answer: Yes, this is a strong indication of acid-catalyzed decomposition via ring-opening of the cyclopropyl ketone. The cyclopropyl group is a strained three-membered ring. Protonation of the ketone oxygen makes the cyclopropyl ring susceptible to nucleophilic attack or rearrangement, which relieves this ring strain. [2]
-
Mechanism: Under acidic conditions, the ketone carbonyl is protonated. This enhances the electrophilicity of the carbonyl carbon and can induce a rearrangement where the C-C bond of the cyclopropyl ring cleaves to form a more stable carbocation intermediate, which can then be trapped by nucleophiles (like the solvent) or undergo further rearrangements. Aryl cyclopropyl ketones are known to cyclize to form tetralones under acidic conditions. [2] Troubleshooting Protocol & Optimization:
-
Avoid Strong Brønsted Acids: If possible, replace strong acids like HCl, H₂SO₄, or TsOH with milder alternatives.
-
Use Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) which coordinate to the carbonyl but are less likely to induce proton-mediated rearrangement.
-
For acid-catalyzed reactions, use the weakest possible acid that still provides an acceptable reaction rate. Perform a screen of different acids (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS)).
-
-
Control Temperature: Acid-catalyzed decomposition pathways often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature can dramatically suppress the rate of ring-opening relative to your primary reaction.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged exposure to acidic conditions, even if mild, will promote byproduct formation.
Section 4: References
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
The α-alkylation of ketones in flow. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and SmI2-Induced Ring Expansion Reactions of Activated Cyclopropyl Ketone Derivatives Containing Ester Group. Semantic Scholar. [Link]
-
PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS. Google Patents.
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PubMed Central. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PubMed Central. [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. National Institutes of Health. [Link]
-
Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Cengage. [Link]
-
Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Latvian Institute of Organic Synthesis. [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]
-
Methods for the Synthesis of α-Keto Esters | Request PDF. ResearchGate. [Link]
-
Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity. BioCrick. [Link]
-
(PDF) A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]
-
Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. ResearchGate. [Link]
-
Ethyl 2-isopropyl-3-oxopentanoate. PubChem. [Link]
-
2-Ethyl-3-hydroxypropionic acid. PubChem. [Link]
-
Ethyl 3,3,3-trifluoro-2-oxopropanoate. PubChem. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Scalable synthesis of "Ethyl 3-cyclopropyl-2-oxopropanoate" challenges and solutions
Welcome to the technical support center for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this valuable α-keto ester intermediate on a scalable basis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your development work.
Introduction: The Synthetic Value of an α-Keto Ester
Ethyl 3-cyclopropyl-2-oxopropanoate is a significant building block in medicinal chemistry, primarily due to the presence of the reactive α-keto ester moiety and the structurally important cyclopropyl group.[1] These features make it a key precursor for various complex molecular architectures, particularly in the development of novel therapeutics such as potent enzyme inhibitors.[1] However, its synthesis, especially at scale, presents unique challenges related to precursor availability, reaction control, and product stability. This guide aims to provide practical and scientifically grounded solutions to these challenges.
Section 1: Recommended Synthetic Strategy
The most reliable and scalable approach to synthesizing Ethyl 3-cyclopropyl-2-oxopropanoate involves the oxidation of its corresponding α-hydroxy ester precursor, Ethyl 3-cyclopropyl-2-hydroxypropanoate. This strategy bifurcates the primary challenge into two distinct, manageable phases: first, the synthesis of the α-hydroxy ester, and second, its efficient oxidation.
Overall Synthetic Workflow
The diagram below outlines the recommended two-step synthetic pathway.
Caption: Recommended two-phase synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question: My Grignard reaction to produce the α-hydroxy ester precursor (Phase 1) is low-yielding. What are the common causes?
Answer: Low yields in this Grignard reaction are typically traced back to three areas: reagent quality, reaction conditions, or side reactions.
-
Grignard Reagent Quality: The activity of your cyclopropyl magnesium bromide is paramount. Ensure it was recently prepared or properly titrated. The presence of moisture or other protic impurities will quench the Grignard reagent, reducing the effective stoichiometry.
-
Reaction Conditions:
-
Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and all solvents (typically THF or diethyl ether) must be anhydrous. Moisture is the most common cause of failure.
-
Temperature Control: The addition of ethyl glyoxalate to the Grignard reagent is exothermic. Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition to prevent side reactions, such as enolization of the glyoxalate or double addition.
-
-
Side Reactions: The primary side reaction is the reduction of the glyoxalate aldehyde to the corresponding alcohol. This can be minimized by ensuring the Grignard reagent is added to the glyoxalate solution (inverse addition), although this is less common, or by maintaining very low temperatures.
Question: The oxidation of my α-hydroxy ester to the α-keto ester (Phase 2) is incomplete or results in significant byproducts. How can I optimize this step?
Answer: This is a critical and often challenging step. The choice of oxidant and precise control over reaction conditions are key to success. α-keto esters are sensitive molecules that can undergo further oxidation or degradation.[2]
-
Choice of Oxidant: Avoid harsh, non-selective oxidants like potassium permanganate or chromic acid, which can cause C-C bond cleavage and over-oxidation.[3] For scalable synthesis, milder and more selective methods are strongly recommended:
-
Swern Oxidation (or variants): Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride, trifluoroacetic anhydride). It operates at low temperatures (-78 °C), offering excellent selectivity. The main challenge at scale is the handling of cryogenic temperatures and the off-gassing of dimethyl sulfide.
-
Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that works at room temperature. Its primary drawback for large-scale synthesis is the high cost and the potentially explosive nature of the periodinane reagent if not handled correctly.
-
Parikh-Doering Oxidation (SO₃•Pyridine/DMSO): A very mild and scalable alternative to the Swern oxidation that avoids cryogenic temperatures and toxic co-products. It is often the preferred method for industrial applications.
-
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC. Stop the reaction immediately upon consumption of the starting alcohol to prevent byproduct formation.
-
pH Control: During workup, maintain neutral or slightly acidic conditions. Basic conditions can cause racemization if a chiral center is present or lead to other degradation pathways.[1]
Question: I am struggling with the purification of the final product, Ethyl 3-cyclopropyl-2-oxopropanoate. What are the best practices?
Answer: α-Keto esters can be challenging to purify due to their reactivity and potential for hydration or oligomerization.
-
Aqueous Workup: Minimize contact time with water during the workup. Use a saturated brine wash to break up emulsions and efficiently remove water from the organic layer.
-
Chromatography: If column chromatography is necessary, use a deactivated silica gel (e.g., treated with triethylamine) to prevent acid-catalyzed degradation of the product on the column. Run the column quickly with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Distillation: For larger scales, vacuum distillation is the preferred method. The product has a reported boiling point of 99-101 °C at 11 Torr.[4] Ensure the system is free of leaks to maintain a stable vacuum and prevent bumping. A short-path distillation apparatus is recommended to minimize thermal stress on the product.
Troubleshooting Decision Tree: Low Oxidation Yield
Caption: Decision tree for troubleshooting low oxidation yield.
Section 3: Frequently Asked Questions (FAQs)
What are the primary safety concerns for this synthesis? The primary hazards are associated with the reagents used.
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere and away from any source of water.
-
Oxidizing Agents: Dess-Martin periodinane can be shock-sensitive under certain conditions. Reagents for Swern oxidation like oxalyl chloride are toxic and corrosive. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use fresh, inhibitor-stabilized solvents.
How stable is the final product, and what are the recommended storage conditions? α-Keto esters are moderately stable. The primary degradation pathways are hydrolysis (if exposed to moisture) and potential polymerization. The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to maximize its shelf life.[5][6]
Can a Claisen condensation be used for this synthesis? The Claisen condensation is a powerful C-C bond-forming reaction that yields β-keto esters.[7][8] For instance, reacting cyclopropyl methyl ketone with diethyl carbonate would produce Ethyl 3-cyclopropyl-3-oxopropanoate , which is the β-keto ester isomer, not the desired α-keto ester target. This is a common point of confusion, and it's critical to select a synthetic route that correctly places the ketone at the alpha position.
Section 4: Data Summary & Protocols
Table 1: Comparison of Scalable Oxidation Methods for α-Hydroxy Esters
| Oxidation Method | Key Reagents | Typical Temp. | Scalability Pros | Scalability Cons |
| Parikh-Doering | SO₃•Pyridine, DMSO, Et₃N | 0 °C to RT | Mild conditions, avoids toxic byproducts, good for large scale. | SO₃•Pyridine complex can be moisture sensitive. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C | High selectivity, fast reaction times. | Requires cryogenic temperatures, off-gassing, toxic reagents. |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Excellent selectivity, simple workup. | High cost of reagent, potential thermal instability. |
| TEMPO-based | TEMPO, NaOCl (bleach) | 0 °C to RT | Uses inexpensive co-oxidant, environmentally benign. | Can be substrate-dependent, requires careful pH control. |
Protocol: Parikh-Doering Oxidation of Ethyl 3-cyclopropyl-2-hydroxypropanoate
This protocol is a representative procedure based on established methods for the oxidation of secondary alcohols and should be optimized for your specific setup.
Materials:
-
Ethyl 3-cyclopropyl-2-hydroxypropanoate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N, 4-5 eq)
-
Sulfur trioxide pyridine complex (SO₃•Pyridine, 2-3 eq)
Procedure:
-
In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Ethyl 3-cyclopropyl-2-hydroxypropanoate in anhydrous DCM and anhydrous DMSO (approx. 1:1 mixture).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine dropwise to the solution, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare a solution or slurry of the SO₃•Pyridine complex in anhydrous DMSO.
-
Add the SO₃•Pyridine solution/slurry dropwise to the reaction mixture over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.
-
Monitor the reaction for the disappearance of the starting material using TLC or HPLC.
-
Once the reaction is complete, quench by slowly adding water, ensuring the temperature is controlled.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with water, a dilute HCl solution (e.g., 1M) to remove excess triethylamine, and finally with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 3-cyclopropyl-2-oxopropanoate.
-
Purify the crude product via vacuum distillation as required.[4]
Section 5: References
-
Hart, H., & Smith, R. A. (1963). Ketone, cyclopropyl methyl. Organic Syntheses, 4, 278. Available at: [Link]
-
ChemTiff. (2025). cyclopropyl methyl ketone synthesis. Available at: [Link]
-
CN110862310A - Synthesis method of cyclopropyl methyl ketone. (2020). Google Patents. Available at:
-
CN105622369A - Method for preparing cyclopropyl methyl ketone. (2016). Google Patents. Available at:
-
Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(7), 1543. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]
-
Benfatti, F., et al. (2019). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2019(4), M1095. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Available at: [Link]
-
Xiang, J., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717–8721. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Available at: [Link]
-
ResearchGate. (2019). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Available at: [Link]
-
BioCrick. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9. Available at: [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-cyclopropyl-3-hydroxypropanoate. Available at: [Link]
-
Nagel, U., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-2. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Available at: [Link]
-
CP Lab Chemicals. (n.d.). ethyl 3-cyclopropyl-2-hydroxy-propanoate, min 97%, 100 mg. Available at: [Link]
-
NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
Sources
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- 2. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
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- 4. echemi.com [echemi.com]
- 5. biosynth.com [biosynth.com]
- 6. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9 [chemicalbook.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl 3-cyclopropyl-2-oxopropanoate: HPLC vs. GC
Introduction
Ethyl 3-cyclopropyl-2-oxopropanoate, a key β-keto ester intermediate in the synthesis of various pharmaceutical compounds, demands rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact downstream reactions and the toxicological profile of the drug product. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity determination of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, offering field-proven insights to guide researchers and quality control analysts in selecting the optimal method for their specific needs.
Physicochemical Profile: Ethyl 3-cyclopropyl-2-oxopropanoate
Understanding the molecule's properties is the critical first step in method development.
-
Molecular Formula: C₈H₁₂O₃
-
Molecular Weight: 156.18 g/mol
-
Appearance: Liquid
-
Key Functional Groups: Ester, Ketone, Cyclopropyl ring
A crucial characteristic of β-keto esters is their potential to exist in equilibrium between keto and enol tautomeric forms. This phenomenon is less of a concern under typical reversed-phase HPLC conditions but can be a significant factor in GC analysis, where high temperatures can influence the equilibrium and potentially lead to the separation of tautomers, complicating data interpretation.[1]
High-Performance Liquid Chromatography (HPLC): The Robust Standard
HPLC is a highly versatile and widely adopted technique for the analysis of non-volatile and thermally sensitive compounds, making it an excellent primary choice for pharmaceutical analysis.[2][3]
Causality of Method Selection: Why HPLC?
The primary advantage of HPLC for a compound like ethyl 3-cyclopropyl-2-oxopropanoate lies in its gentle, ambient-temperature analysis conditions.[4] This mitigates the risk of thermal degradation or shifts in tautomeric equilibrium that could occur at the elevated temperatures required for GC. Its suitability for non-volatile compounds ensures that the parent molecule and any potential non-volatile impurities are accurately profiled.[5]
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a robust, self-validating system for purity analysis.
1. Instrumentation and Conditions:
-
Chromatograph: Standard HPLC system with a quaternary pump and autosampler.
-
Detector: UV-Vis or Diode Array Detector (DAD). The α-keto ester moiety provides a suitable chromophore for detection (e.g., ~210-250 nm).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is an excellent starting point, offering good retention and separation for moderately polar compounds.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
2. Sample Preparation:
-
Prepare a stock solution of Ethyl 3-cyclopropyl-2-oxopropanoate at 1.0 mg/mL in Acetonitrile.
-
Further dilute the stock solution with a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL for analysis.
3. Analysis and Data Interpretation:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (50:50 Acetonitrile/Water) to ensure a clean baseline.
-
Inject the prepared sample.
-
The purity is calculated using the area percent method from the resulting chromatogram. The area of the main peak is divided by the total area of all peaks (excluding the solvent front) and multiplied by 100.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography (GC): The High-Efficiency Alternative
GC is a powerful technique renowned for its high separation efficiency and sensitivity, particularly for volatile and thermally stable compounds.[4][7]
Causality of Method Selection: Why GC?
GC offers the potential for faster analysis times and higher resolution compared to HPLC.[2] It is also the gold standard for analyzing volatile impurities, such as residual solvents from the synthesis process, which may not be adequately resolved or detected by HPLC. However, its application to β-keto esters requires careful consideration due to the high temperatures involved. The key challenges are ensuring the compound is sufficiently volatile without undergoing thermal decomposition in the injector port and managing the potential separation of keto-enol tautomers on the column.[1][8]
Experimental Protocol: Capillary GC
This protocol is designed to minimize thermal stress while achieving effective separation.
1. Instrumentation and Conditions:
-
Chromatograph: Standard GC system with a split/splitless injector.
-
Detector: Flame Ionization Detector (FID) - robust and universally responsive to organic compounds.
-
Column: A low-to-mid polarity capillary column, such as a DB-5 or HP-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[8]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (A lower temperature should be tested to minimize degradation).
-
Detector Temperature: 280°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
2. Sample Preparation:
-
Prepare a stock solution of Ethyl 3-cyclopropyl-2-oxopropanoate at 1.0 mg/mL in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
No further dilution is typically required if using a high split ratio.
3. Analysis and Data Interpretation:
-
Condition the column according to the manufacturer's instructions.
-
Inject a blank (solvent) to verify system cleanliness.
-
Inject 1 µL of the prepared sample.
-
Calculate purity using the area percent method from the FID signal.[9] Be vigilant for the presence of a closely eluting second peak, which could indicate the enol tautomer. Mass Spectrometry (GC-MS) can be used to confirm the identity of peaks if necessary.
GC Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. veeprho.com [veeprho.com]
- 6. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of Ethyl 3-cyclopropyl-2-oxopropanoate and Ethyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. The α-keto ester moiety is a privileged functional group, acting as a versatile precursor for a wide range of transformations. This guide provides an in-depth comparative analysis of two important α-keto esters: Ethyl 3-cyclopropyl-2-oxopropanoate and its simpler analog, Ethyl pyruvate .
This document moves beyond a simple cataloging of reactions to explore the fundamental principles governing the reactivity of these molecules. We will dissect how the substitution of a methyl group with a cyclopropyl ring profoundly alters the electronic and steric environment of the reactive carbonyl centers, thereby influencing reaction outcomes and enabling unique synthetic strategies.
Structural and Electronic Considerations: A Tale of Two Substituents
At first glance, the two molecules are structurally similar, each possessing an ethyl ester and a ketone. The key difference lies in the group adjacent to the ketone: a methyl group in ethyl pyruvate versus a cyclopropyl group in ethyl 3-cyclopropyl-2-oxopropanoate. This seemingly minor change has significant stereoelectronic consequences.
| Feature | Ethyl Pyruvate | Ethyl 3-cyclopropyl-2-oxopropanoate |
| Structure | (Structure for Ethyl 3-cyclopropyl-2-oxopropanoate not readily available; cyclopropyl methyl ketone shown for analogy of the key functional group) | |
| Key Substituent | Methyl (-CH₃) | Cyclopropyl (-c-C₃H₅) |
| CAS Number | 617-35-6[1] | 24922-02-9 (for the related Ethyl 3-cyclopropyl-3-oxopropanoate)[2] |
| Molecular Formula | C₅H₈O₃[1] | C₈H₁₂O₃ |
| Molar Mass | 116.12 g/mol [1] | 156.18 g/mol |
The Methyl Group in Ethyl Pyruvate: The methyl group is a simple alkyl group that exerts a weak electron-donating effect through induction. Its steric footprint is relatively small, allowing for straightforward access of nucleophiles to the adjacent ketone.
The Cyclopropyl Group: The cyclopropyl group is far more than a simple cycloalkane. Due to significant angle strain (C-C-C bond angles of 60°), the carbon-carbon bonds possess a high degree of p-character, often described as behaving like a double bond.[3][4][5] This unique electronic nature allows the cyclopropyl ring to act as a good π-electron donor through hyperconjugation, capable of stabilizing adjacent carbocations.[4][6] This electronic donation can influence the electrophilicity of the neighboring ketone. Furthermore, the cyclopropyl ring presents a greater steric hindrance compared to the methyl group.
Comparative Reactivity Analysis
The differences in steric bulk and electronic properties between the methyl and cyclopropyl groups lead to distinct reactivity profiles, particularly in nucleophilic additions and enolate-based reactions.
Nucleophilic Addition to the Ketone
Nucleophilic addition to the ketone is a fundamental reaction for both molecules. The electrophilicity of the ketone's carbon atom is a key determinant of reactivity.
-
Ethyl Pyruvate: The ketone in ethyl pyruvate is relatively reactive towards nucleophiles. The small methyl group offers minimal steric hindrance. It readily undergoes reactions like reduction by sodium borohydride to form the corresponding alcohol (ethyl lactate) and participates in Grignard reactions.[1] The mechanism involves the direct attack of the nucleophile on the electrophilic carbonyl carbon.[7][8]
-
Ethyl 3-cyclopropyl-2-oxopropanoate: The reactivity of the ketone is modulated by two opposing factors.
-
Electronic Effect: The cyclopropyl group can donate electron density into the carbonyl system, which slightly reduces the electrophilicity of the ketone carbon compared to a simple alkyl group.
-
Steric Effect: The cyclopropyl group is bulkier than a methyl group, providing increased steric hindrance to the approaching nucleophile.[9]
-
"text-align: center; font-size: 12px; margin-top: 5px;">Figure 1. Steric hindrance in nucleophilic attack.
Enolate Formation and Aldol-Type Reactions
The α-hydrogens on the methyl group of ethyl pyruvate are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like the aldol condensation.[11]
-
Ethyl Pyruvate: Ethyl pyruvate is known to undergo self-condensation (a homo-aldol reaction) to yield diethyl 2-hydroxy-2-methyl-4-oxoglutarate.[12] This reaction showcases its ability to act as both an enolate precursor and an electrophile. However, the reaction can be complex, with side reactions such as the formation of isotetronic acid or 1,3-dipolar cycloaddition products with certain catalysts like l-proline.[12][13]
-
Ethyl 3-cyclopropyl-2-oxopropanoate: This molecule lacks α-hydrogens on the cyclopropyl group. Therefore, it cannot form an enolate at that position and cannot act as the nucleophilic partner in a traditional aldol reaction. It can, however, act as an electrophilic acceptor for other enolates. This is a crucial difference for synthetic planning. A researcher might use ethyl 3-cyclopropyl-2-oxopropanoate to react with the enolate of a different ketone or ester in a crossed-aldol condensation, ensuring that only one desired product is formed and preventing self-condensation.
Experimental Data and Protocols
Comparative Data Summary
The following table summarizes expected outcomes based on established chemical principles and published examples for related structures.
| Reaction Type | Reagent/Conditions | Ethyl Pyruvate | Ethyl 3-cyclopropyl-2-oxopropanoate | Rationale |
| Reduction | NaBH₄, EtOH | High Yield, Fast Reaction[1] | High Yield, Slower Reaction | Increased steric hindrance from the cyclopropyl group slows the rate of hydride attack. |
| Homo-Aldol | Base (e.g., LDA) or Lewis Acid | Undergoes self-condensation[12][14] | No reaction (acts only as an electrophile) | Lack of α-hydrogens on the cyclopropyl moiety prevents enolate formation. |
| Henry Reaction | Nitromethane, Chiral Catalyst | Good to excellent yields[15] | Expected to be a good substrate (as electrophile) | The ketone is sufficiently electrophilic to react with the nitromethane anion. |
| Ring-Opening | Acid Catalyst (e.g., H₂SO₄) | Not Applicable | Can undergo cyclopropyl ring-opening[10] | The strained ring can be opened under acidic conditions, a reaction pathway unavailable to the methyl group.[16][17] |
Representative Experimental Protocols
Protocol 1: Catalytic Asymmetric Homo-Aldol Reaction of Ethyl Pyruvate
This protocol is adapted from studies on the synthesis of optically active isotetronic acid, a stable cyclized product of the initial aldol adduct.[12]
-
Objective: To demonstrate the ability of ethyl pyruvate to act as both a nucleophile and electrophile in a self-condensation reaction.
-
Materials: Ethyl pyruvate, chiral bisoxazoline copper(II) complex (catalyst), amine co-catalyst (e.g., triethylamine), anhydrous solvent (e.g., THF).
-
Procedure:
-
To a solution of the chiral copper(II) catalyst (5 mol%) in anhydrous THF, add the amine co-catalyst (10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add ethyl pyruvate (1.0 equivalent) dropwise to the stirred catalyst solution.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting product (diethyl 2-hydroxy-2-methyl-4-oxoglutarate or its cyclized isotetronic acid derivative) by column chromatography.
-
"text-align: center; font-size: 12px; margin-top: 5px;">Figure 2. General workflow for a catalyzed Aldol reaction.
Protocol 2: Crossed-Aldol Reaction using Ethyl 3-cyclopropyl-2-oxopropanoate as an Electrophile
This is a generalized protocol illustrating how Ethyl 3-cyclopropyl-2-oxopropanoate would be used as a specific electrophile.
-
Objective: To demonstrate the selective use of Ethyl 3-cyclopropyl-2-oxopropanoate as an electrophilic partner.
-
Materials: An enolizable ketone (e.g., acetone), Lithium diisopropylamide (LDA), Ethyl 3-cyclopropyl-2-oxopropanoate, anhydrous THF.
-
Procedure:
-
Dissolve the enolizable ketone (1.1 equivalents) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LDA (1.05 equivalents) dropwise, and stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir for several hours at -78 °C, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction.
-
Dry the organic layer, concentrate, and purify the cross-aldol product by column chromatography.
-
Implications in Drug Development and Medicinal Chemistry
The choice between a methyl and a cyclopropyl group has profound implications beyond simple reaction kinetics.
-
Metabolic Stability: The cyclopropyl group is often used in medicinal chemistry to enhance metabolic stability.[18] The C-H bonds on a cyclopropyl ring are generally stronger than those on a methyl group, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl group can increase a drug's half-life.
-
Conformational Rigidity: The cyclopropyl group acts as a rigid linker, locking the conformation of a molecule.[16][19] This can lead to higher binding affinity for a biological target by reducing the entropic penalty of binding.
-
Pharmacokinetic Properties: Introducing a cyclopropyl group can alter a molecule's lipophilicity and other physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Novel Scaffolds: The ability of cyclopropyl ketones to undergo ring-opening reactions provides access to unique molecular scaffolds that are not readily accessible from simple alkyl ketones.[17][20]
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A Comparative Guide to Cyclopropyl Ketones vs. Alkyl Ketones in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Ketones
In the landscape of organic synthesis, ketones are indispensable building blocks. Their carbonyl functionality serves as a versatile hub for a myriad of chemical transformations. While seemingly similar, the replacement of a simple alkyl group with a cyclopropyl moiety adjacent to the carbonyl group dramatically alters the molecule's electronic properties and reactivity. This guide provides an in-depth comparison of cyclopropyl ketones and alkyl ketones, exploring their unique characteristics and applications in synthesis, supported by experimental data and established protocols.
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain and unique bonding.[1][2][3] The carbon-carbon bonds within the ring possess a higher p-character than typical sp³-hybridized carbons, leading to properties that resemble those of a double bond.[1][2][4] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation and act as an electron donor, a feature that profoundly influences the reactivity of the adjacent ketone.[4][5][6] In contrast, alkyl groups are simple, saturated hydrocarbon chains that primarily exert their influence through inductive effects and sterics.
This fundamental difference in electronic nature dictates the divergent synthetic pathways these two classes of ketones undertake. While alkyl ketones are workhorses in traditional carbonyl chemistry, cyclopropyl ketones offer a unique gateway to complex molecular architectures through strain-releasing ring-opening reactions.[1][7]
At a Glance: Key Differences in Properties and Reactivity
| Feature | Cyclopropyl Ketones | Alkyl Ketones |
| Dominant Electronic Effect | π-donation from cyclopropyl ring, conjugation | Inductive effects from alkyl groups |
| Reactivity of Carbonyl Group | Can be activated or deactivated depending on the reaction type. The cyclopropyl ring itself is a reactive site. | Primarily dictated by the electronic and steric nature of the alkyl groups. |
| Unique Synthetic Utility | Versatile precursors for γ-functionalized ketones, cyclopentanones, and other complex structures via ring-opening reactions.[7][8][9] | Foundational building blocks in a wide array of classic carbonyl addition and substitution reactions. |
| Stability | The strained ring is susceptible to cleavage under various conditions (acidic, reductive, transition-metal catalysis).[7] | Generally stable under a wide range of reaction conditions. |
| Applications in Medicinal Chemistry | The cyclopropyl motif is prevalent in pharmaceuticals, enhancing potency, metabolic stability, and pharmacokinetic properties.[1][10][11][12][13][14] | Ubiquitous structural components in a vast number of bioactive molecules. |
The Synthetic Arena: A Head-to-Head Comparison
The true divergence in the utility of cyclopropyl and alkyl ketones becomes apparent when they are subjected to various synthetic transformations.
Nucleophilic Addition: A Tale of Two Pathways
For a typical alkyl ketone, nucleophilic addition to the carbonyl carbon is a cornerstone reaction. Grignard reagents, organolithiums, and hydrides readily attack the electrophilic carbonyl carbon to form alcohols.[15]
In the case of cyclopropyl ketones, while direct nucleophilic addition to the carbonyl is possible, the reaction landscape is more complex. The presence of the strained ring opens up alternative reaction pathways, particularly ring-opening reactions. The outcome is often dependent on the nature of the nucleophile and the reaction conditions. For instance, nucleophilic attack can occur at the cyclopropyl ring itself, leading to ring-opened products.[16]
Ring-Opening Reactions: The Forte of Cyclopropyl Ketones
The high ring strain of the cyclopropane moiety makes it a "spring-loaded" functional group, ready to undergo a variety of transformations to yield valuable linear carbon chains.[7] This reactivity is the most significant advantage of cyclopropyl ketones over their alkyl counterparts.
Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen is protonated, activating the cyclopropane ring for cleavage. The ring opens to form a stable carbocation intermediate, which is then trapped by a nucleophile.[7] The regioselectivity of this process is governed by the electronic properties of the substituents on the cyclopropyl ring.[7]
Reductive Ring Opening: Reducing agents can also initiate the cleavage of the cyclopropane ring. For example, zinc in ethanol can lead to the formation of an anion-radical intermediate, resulting in a ring-opened ketone or alcohol.[7] Sodium borohydride (NaBH₄), while primarily a reducing agent for ketones, can also induce ring-opening under certain conditions.[7]
Transition-Metal-Catalyzed Ring Opening: Transition metals offer a powerful and versatile platform for the ring-opening of cyclopropyl ketones.[7] Palladium-catalyzed reactions, for instance, can yield α,β-unsaturated ketones stereoselectively.[17] Nickel-catalyzed cross-electrophile coupling has been developed for the synthesis of γ-alkyl ketones from cyclopropyl ketones and alkyl chlorides.[8]
The following diagram illustrates the general concept of cyclopropyl ketone ring-opening leading to γ-functionalized ketones.
Caption: Ring-opening of a cyclopropyl ketone.
In stark contrast, alkyl ketones lack this intrinsic reactivity and cannot undergo such transformations.
Synthesis of Cyclopropyl and Alkyl Ketones: A Comparative Overview
The synthetic routes to these two classes of ketones also differ significantly, reflecting their distinct structural features.
Synthesis of Cyclopropyl Ketones
The preparation of cyclopropyl ketones often involves the construction of the three-membered ring. Common methods include:
-
Cyclopropanation of α,β-Unsaturated Ketones: The Corey-Chaykovsky reaction, using a sulfur ylide, is a widely employed method for converting enones to cyclopropyl ketones.[18]
-
Intramolecular Cyclization: As demonstrated in the synthesis of methyl cyclopropyl ketone, an intramolecular reaction of a halo-ketone, such as 5-chloro-2-pentanone, in the presence of a base can yield the cyclopropyl ketone.[19][20]
-
From Carboxylic Acid Derivatives: Decarboxylative ring contraction of α-acyl-γ-butyrolactones can also produce cyclopropyl ketones in excellent yields.[19]
The following diagram illustrates a common synthetic route to cyclopropyl ketones.
Caption: Synthesis via cyclopropanation.
Synthesis of Alkyl Ketones
The synthesis of alkyl ketones is a well-established area of organic chemistry with a plethora of available methods, including:
-
Oxidation of Secondary Alcohols: A classic and reliable method for preparing ketones.[21]
-
Friedel-Crafts Acylation: A powerful method for the synthesis of aryl alkyl ketones.[15]
-
Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura reactions of esters and alkyl boranes, provide efficient routes to alkyl ketones.[22] Nickel-catalyzed reductive coupling of carboxylic acid chlorides with alkyl iodides is another effective strategy.[22]
-
From Carboxylic Acids and their Derivatives: The addition of organometallic reagents to various carboxylic acid derivatives, such as N-acylazetidines, can yield ketones with high chemoselectivity.[22]
Experimental Protocols
Protocol 1: Synthesis of Methyl Cyclopropyl Ketone from 5-Chloro-2-pentanone
This protocol is adapted from the procedure described in Organic Syntheses.[20]
Step 1: Preparation of 5-Chloro-2-pentanone
-
In a 2-L distilling flask, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.[20]
-
Add a boiling chip and heat the mixture. Carbon dioxide will evolve.[20]
-
Distill the mixture, collecting the distillate in a receiver cooled in an ice-water bath.[20]
-
Separate the organic layer from the distillate and extract the aqueous layer with ether.[20]
-
Combine the organic layer and the ether extracts, dry over calcium chloride, and remove the ether by distillation to obtain crude 5-chloro-2-pentanone.[20]
Step 2: Cyclization to Methyl Cyclopropyl Ketone
-
In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.[19][20]
-
Add the crude 5-chloro-2-pentanone (approximately 3 moles) to the sodium hydroxide solution over 15–20 minutes.[19][20]
-
If the mixture does not begin to boil during the addition, gently heat it to initiate boiling and continue for 1 hour.[19][20]
-
Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed.[20]
-
Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of methyl cyclopropyl ketone.[19][20]
-
Extract the aqueous layer with ether, combine the ketone layer and the ether extracts, and dry over calcium chloride.[19][20]
-
Purify the methyl cyclopropyl ketone by fractional distillation.[19]
Protocol 2: Nickel-Catalyzed Reductive Coupling for the Synthesis of an Unsymmetrical Dialkyl Ketone
This protocol is a general representation of the method developed by Weix and Wotal.[22]
Materials:
-
Carboxylic acid chloride or (2-pyridyl)thioester
-
Alkyl iodide or benzylic chloride
-
Nickel catalyst (e.g., NiCl₂(DME))
-
Reducing agent (e.g., Zinc powder)
-
Ligand (e.g., a phosphine ligand)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with the nickel catalyst, ligand, and reducing agent.
-
Add the anhydrous solvent, followed by the carboxylic acid derivative and the alkyl halide.
-
Seal the vessel and stir the reaction mixture at the appropriate temperature (typically room temperature to 80 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical dialkyl ketone.
Applications in Drug Development
The unique properties of the cyclopropyl group have made it a valuable motif in medicinal chemistry.[1][12][13][14] Its incorporation into drug candidates can lead to:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to improved binding with its target.[23]
-
Improved Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in a flexible alkyl chain.[12][24]
-
Favorable Pharmacokinetic Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and other properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][13][14]
Notable examples of drugs containing a cyclopropyl moiety include the antiretroviral drug Efavirenz and the antibiotic Trovafloxacin.[11][24]
Conclusion
The choice between a cyclopropyl ketone and an alkyl ketone in a synthetic strategy is a critical decision that can profoundly influence the outcome of a research program. Alkyl ketones are the reliable and predictable workhorses for a vast array of established carbonyl chemistries. In contrast, cyclopropyl ketones, with their inherent ring strain and unique electronic properties, offer a gateway to a diverse range of complex molecular architectures through their characteristic ring-opening reactions. For researchers and drug development professionals, understanding the distinct reactivity profiles of these two classes of ketones is paramount for the rational design of efficient and innovative synthetic routes to novel and valuable compounds.
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- Cyclopropyl Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
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- Ring‐opening of cyclopropyl ketones followed by cyanation for the... - ResearchGate. (n.d.).
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- Cyclopropyl Methyl Ketone: properties, applications and safety - ChemicalBook. (2023).
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- Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening - Benchchem. (n.d.).
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- Cyclopropyl group - Wikipedia. (n.d.).
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- Cyclopropylketenes: preparation and nucleophilic additions - Canadian Science Publishing. (n.d.).
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Unambiguous Structural Verification of Ethyl 3-cyclopropyl-2-oxopropanoate: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like Ethyl 3-cyclopropyl-2-oxopropanoate, a versatile building block, seemingly minor ambiguities in its structural assignment can lead to significant downstream consequences in reaction outcomes and biological activity. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), complex spin systems and overlapping signals can often preclude a definitive structural assignment. This guide provides an in-depth, technical comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a robust methodology for the complete and unambiguous structural validation of Ethyl 3-cyclopropyl-2-oxopropanoate.
The Challenge: Beyond the 1D Spectrum
A standard ¹H NMR spectrum of Ethyl 3-cyclopropyl-2-oxopropanoate provides initial clues. We can anticipate signals for an ethyl group (a quartet and a triplet), and a complex set of signals for the cyclopropyl ring protons, along with a methylene group adjacent to the cyclopropyl ring. However, confirming the precise connectivity between these fragments—proving that the ethyl group is part of an ester and that the cyclopropylmethyl moiety is attached to the ketone—requires through-bond correlation information that only 2D NMR can definitively provide.
The Solution: A Multi-faceted 2D NMR Approach
To achieve an unequivocal structural proof, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle by revealing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying contiguous proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon resonances for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds. It is the key to connecting disparate spin systems across quaternary carbons (like carbonyls) and heteroatoms.
The logical workflow for this structural validation is as follows:
Caption: Key COSY correlations for Ethyl 3-cyclopropyl-2-oxopropanoate.
HSQC: Linking Protons to their Carbons
The HSQC spectrum is the bridge between the ¹H and ¹³C NMR data, definitively assigning the carbon signals for all protonated carbons.
Table 2: Expected HSQC Correlations
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| ~4.30 (H-7) | ~62.0 | C-7 |
| ~1.35 (H-8) | ~14.0 | C-8 |
| ~2.90 (H-4) | ~45.0 | C-4 |
| ~1.20 (H-3) | ~12.0 | C-3 |
| ~0.45-0.70 (H-1, H-2) | ~5.0 | C-1, C-2 |
This experiment confirms, for example, that the carbon at ~62.0 ppm is the one bearing the protons at ~4.30 ppm.
HMBC: The Definitive Structural Proof
The HMBC spectrum is the final and most crucial piece of evidence. It reveals long-range couplings (2-3 bonds) between protons and carbons, allowing us to connect the spin systems identified by COSY across non-protonated quaternary carbons, such as the two carbonyls in our target molecule.
The key correlations that will unambiguously validate the structure are:
-
Connecting the Ethyl Group to the Ester Carbonyl:
-
The protons of the methylene group of the ethyl fragment (H-7, ~4.30 ppm) will show a correlation to the ester carbonyl carbon (C-6, ~162.0 ppm). This is a three-bond correlation (³JCH) and proves the ester functionality.
-
The protons of the methyl group of the ethyl fragment (H-8, ~1.35 ppm) will also show a correlation to the ester methylene carbon (C-7, ~62.0 ppm), a two-bond correlation (²JCH).
-
-
Connecting the Cyclopropylmethyl Group to the Ketone Carbonyl:
-
The methylene protons adjacent to the cyclopropyl ring (H-4, ~2.90 ppm) will show a correlation to the ketone carbonyl carbon (C-5, ~195.0 ppm). This is a two-bond correlation (²JCH) and confirms the position of the ketone.
-
These same protons (H-4) will also show correlations to the cyclopropyl carbons C-3 and C-1/C-2.
-
Caption: Crucial HMBC correlations for structural confirmation.
By systematically analyzing the COSY, HSQC, and particularly the key HMBC correlations, the molecular structure of Ethyl 3-cyclopropyl-2-oxopropanoate can be assembled with a high degree of confidence, leaving no room for ambiguity.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Ethyl 3-cyclopropyl-2-oxopropanoate, given its ability to dissolve a wide range of organic compounds and its relatively clean spectral windows. [1][2]2. Concentration: For ¹H and 2D NMR experiments, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time. [3]3. Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Ensure the sample height in the tube is at least 4 cm.
-
Cap the NMR tube securely.
-
Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.
Table 3: Suggested 2D NMR Acquisition Parameters
| Experiment | Parameter | Suggested Value |
| COSY | Number of Scans (NS) | 4-8 |
| Number of Increments (F1) | 256 | |
| Spectral Width (F1, F2) | Same as ¹H spectrum | |
| Relaxation Delay (d1) | 1.5 s | |
| HSQC | Number of Scans (NS) | 2-4 |
| Number of Increments (F1) | 128-256 | |
| Spectral Width (F1) | ~220 ppm (for ¹³C) | |
| Spectral Width (F2) | Same as ¹H spectrum | |
| Relaxation Delay (d1) | 1.5 s | |
| HMBC | Number of Scans (NS) | 8-16 |
| Number of Increments (F1) | 256 | |
| Spectral Width (F1) | ~220 ppm (for ¹³C) | |
| Spectral Width (F2) | Same as ¹H spectrum | |
| Relaxation Delay (d1) | 1.5 s |
Conclusion
While 1D NMR is an essential first step in structural characterization, it often falls short of providing the complete picture for molecules with multiple functional groups and complex spin systems. As demonstrated for Ethyl 3-cyclopropyl-2-oxopropanoate, a systematic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides an irrefutable, piece-by-piece validation of the molecular structure. The COSY experiment delineates the proton frameworks, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment crucially connects these frameworks across quaternary centers. This comprehensive approach ensures the highest level of scientific integrity and is an indispensable tool for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
References
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Avance Beginners Guide - Solvent Selection. (n.d.). Retrieved from Bruker. [Link]
-
How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. [Link]
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"Ethyl 3-cyclopropyl-2-oxopropanoate" vs other ketoesters in medicinal chemistry applications
Introduction: Beyond Flatland with Versatile Scaffolds
In the landscape of medicinal chemistry, ketoesters are indispensable building blocks, prized for their dual reactivity that enables the construction of complex molecular architectures.[1][2] These compounds, broadly classified into α- and β-ketoesters based on the relative position of the ketone and ester carbonyls, serve as foundational synthons for a vast array of heterocyclic drugs.[3] While simple alkyl and aryl ketoesters like ethyl pyruvate and ethyl benzoylacetate have been the workhorses of drug discovery for decades, the quest for novel chemical space and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties demands more sophisticated tools.
This guide focuses on a particularly valuable, yet often overlooked, class of reagents: cyclopropyl-substituted ketoesters. Specifically, we will delve into the properties and applications of Ethyl 3-cyclopropyl-3-oxopropanoate , a β-ketoester, and compare its performance against canonical ketoesters. While the isomeric α-ketoester, ethyl 3-cyclopropyl-2-oxopropanoate, is a structural possibility, the β-isomer is far more prevalent in synthetic applications and commercially available, making it the practical focus for this analysis.[4] We will explore how the unique stereoelectronic properties of the cyclopropyl ring offer a distinct advantage in modern drug design, providing a powerful strategy to "escape from flatland" and access novel, potent, and metabolically robust therapeutics.[5]
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is far more than a simple three-membered ring; it is a potent bioisostere that can profoundly and beneficially alter a molecule's pharmacological profile.[6][7] Its incorporation is a deliberate strategy to overcome common challenges in drug development.
Key Advantages of Cyclopropyl Integration:
-
Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target benzylic positions or other readily oxidized alkyl groups. Replacing a metabolically labile group, such as an isopropyl or benzyl moiety, with a cyclopropyl ring can significantly increase a drug's half-life.[8]
-
Conformational Rigidity: Unlike freely rotating alkyl chains, the rigid structure of the cyclopropane ring reduces the number of accessible conformations of a molecule. This pre-organization can lock the molecule into a bioactive conformation, leading to a significant increase in binding affinity for its target protein and, consequently, higher potency.[9]
-
Improved Physicochemical Properties: As a small, non-polar, and rigid scaffold, the cyclopropyl group can improve a compound's lipophilicity and permeability. It acts as a "lipophilic yet compact" bioisostere for groups like gem-dimethyl, enhancing membrane passage without a substantial increase in molecular weight.[10]
-
Novel Vector for SAR: The unique spatial vectors of the cyclopropyl ring provide new opportunities for structure-activity relationship (SAR) exploration. It can orient substituents into regions of a binding pocket that are inaccessible with traditional aromatic or aliphatic linkers.
Comparative Profile of Key Ketoesters in Medicinal Chemistry
The choice of ketoester starting material directly impacts not only the synthetic route but also the properties of the final compound. Here, we compare Ethyl 3-cyclopropyl-3-oxopropanoate with three widely used alternatives.
| Property | Ethyl 3-cyclopropyl-3-oxopropanoate | Ethyl Pyruvate | Ethyl Acetoacetate | Ethyl Benzoylacetate |
| Structure | ![]() | ![]() | ![]() | ![]() |
| CAS Number | 24922-02-9 | 617-35-6[11] | 141-97-9 | 94-02-0 |
| Class | β-Ketoester | α-Ketoester | β-Ketoester | β-Ketoester |
| Molecular Wt. | 156.18 g/mol | 116.12 g/mol [11] | 130.14 g/mol | 192.21 g/mol |
| Key Features | Rigid cyclopropyl group confers metabolic stability and unique stereochemistry.[4] | Simple, reactive α-dicarbonyl. Acts as an antioxidant and anti-inflammatory agent.[11][12] | Archetypal β-ketoester; versatile C-C bond formation via its enolate.[13] | Aromatic ring allows for extended conjugation and serves as a phenyl-group donor. |
| Primary Use | Building block for conformationally restricted heterocycles (e.g., pyrazolones, quinolines) with improved pharmacokinetic profiles.[14] | Synthesis of BACE-1 inhibitors for Alzheimer's disease; precursor to various pharmaceuticals.[11] | Acetoacetic ester synthesis for ketones; precursor for dyes, pharmaceuticals.[13] | Synthesis of coumarins, quinolones, and other fused aromatic heterocycles.[15] |
Synthetic Utility & Reactivity Analysis
The true value of a building block lies in its synthetic versatility. Ethyl 3-cyclopropyl-3-oxopropanoate combines the reactivity of a β-ketoester with the unique structural influence of the cyclopropyl ring.
Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
This compound is typically synthesized via the acylation of a malonic ester derivative. A common and efficient method involves the reaction of cyclopropanecarbonyl chloride with the magnesium salt of monoethyl malonate (itself generated from ethyl potassium malonate and MgCl₂), which proceeds in high yield.[16][17] This approach is scalable and avoids the harsh conditions or expensive catalysts required for some alternative methods.
Application in Heterocyclic Synthesis: The Knorr Pyrazolone Synthesis
The synthesis of pyrazolones, a core scaffold in many analgesic and anti-inflammatory drugs, provides an excellent case study.[14] The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative.
Causality Behind Experimental Choices:
-
Ethyl 3-cyclopropyl-3-oxopropanoate vs. Ethyl Acetoacetate: Using the cyclopropyl variant instead of the traditional ethyl acetoacetate introduces a rigid, metabolically stable group at the 5-position of the pyrazolone ring. This is a critical position for modulating activity and selectivity. While an ethyl acetoacetate-derived pyrazolone (Edaravone) is a known radical scavenger, the cyclopropyl derivative offers a distinct scaffold for exploring new pharmacological targets where conformational locking is key.[14]
-
Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and is high-boiling enough to facilitate the condensation and subsequent cyclization, which requires thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack.
Experimental Protocols: A Self-Validating System
The following protocols are based on established literature procedures and provide a reliable pathway for the synthesis and application of ethyl 3-cyclopropyl-3-oxopropanoate.
Protocol 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
This protocol is adapted from the acylation of ethyl potassium malonate.[16][17]
Objective: To synthesize the title β-ketoester via magnesium-mediated acylation.
Materials:
-
Ethyl potassium malonate (1 eq.)
-
Magnesium chloride (MgCl₂, anhydrous, 1.5 eq.)
-
Triethylamine (TEA, 2.5 eq.)
-
Tetrahydrofuran (THF, anhydrous)
-
Cyclopropanecarbonyl chloride (1 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Enolate Formation: To a stirred suspension of ethyl potassium malonate (1 eq.) and anhydrous MgCl₂ (1.5 eq.) in anhydrous THF, add triethylamine (2.5 eq.) dropwise at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a thick white slurry of the magnesium enolate is expected.
-
Acylation: Cool the reaction mixture back to 0 °C. Add a solution of cyclopropanecarbonyl chloride (1 eq.) in anhydrous THF dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 16 hours).
-
Workup: Quench the reaction by slowly pouring it into a beaker containing ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil, Ethyl 3-cyclopropyl-3-oxopropanoate, is often of sufficient purity (>95%) for subsequent steps.[16] If necessary, it can be purified by vacuum distillation.
Protocol 2: Synthesis of 5-cyclopropyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Objective: To demonstrate the utility of the synthesized β-ketoester in a Knorr pyrazolone synthesis.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate (1 eq.)
-
Phenylhydrazine (1 eq.)
-
Ethanol (absolute)
-
Acetic acid (catalytic)
-
Round-bottom flask with reflux condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-cyclopropyl-3-oxopropanoate (1 eq.) in absolute ethanol.
-
Add phenylhydrazine (1 eq.) to the solution, followed by a few drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolone derivative.
Conclusion: A Strategic Choice for Modern Drug Discovery
While classic ketoesters remain valuable, Ethyl 3-cyclopropyl-3-oxopropanoate offers a clear and compelling advantage for medicinal chemists aiming to develop next-generation therapeutics. Its defining feature—the cyclopropyl ring—is not merely a structural curiosity but a powerful tool for enhancing metabolic stability, enforcing bioactive conformations, and improving overall drug-like properties.
The decision to employ this reagent over simpler alternatives like ethyl acetoacetate or ethyl pyruvate is a strategic one, driven by the need to solve specific pharmacological challenges. It is the ideal choice when:
-
Metabolic instability at an adjacent position is a known issue.
-
Increased potency is sought through conformational constraint.
-
A novel vector for SAR is required to improve selectivity or explore new interactions within a binding site.
By integrating the cyclopropyl ketoester scaffold, researchers can more efficiently navigate the complex path of drug optimization, moving beyond established chemical space to create more robust and effective clinical candidates.
References
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Di Brisco, R., et al. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available at: [Link]
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Gavit, R., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available at: [Link]
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Marinescu, M. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Available at: [Link]
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Riemer, M., & Christmann, M. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. Available at: [Link]
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Nagesh, H.N., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Available at: [Link]
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MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
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Gaugaz, F.Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. PubMed. Available at: [Link]
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Pinho e Melo, T.M.V.D. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
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SlidePlayer. Bioisosteres in Drug Design – “Escape from Flatland”. SlidePlayer. Available at: [Link]
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Pinho e Melo, T.M.V.D. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
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ResearchGate. (A) Examples of the cyclopropyl isostere to block potentially reactive.... ResearchGate. Available at: [Link]
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Sappington, P.L., et al. (2005). The ethyl pyruvate analogues... exhibit anti-inflammatory properties in vivo and/or in vitro. PubMed. Available at: [Link]
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A Comparative Guide to Stereoselective Reactions of Ethyl 3-Cyclopropyl-2-Oxopropanoate
Introduction: Unlocking the Chiral Potential of a Unique Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of enantiomerically pure compounds is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Cyclopropyl-containing molecules are of particular interest due to the ring's unique conformational rigidity and electronic properties, which can enhance binding affinity and metabolic stability. Ethyl 3-cyclopropyl-2-oxopropanoate, an α-ketoester, represents a versatile yet challenging substrate for asymmetric synthesis. Its two adjacent electrophilic carbonyl carbons offer a powerful platform for constructing chiral α-hydroxy and α-amino acid derivatives, which are invaluable building blocks for novel therapeutics.[1][2]
This guide provides a comparative assessment of key stereoselective strategies applicable to Ethyl 3-cyclopropyl-2-oxopropanoate. While direct, peer-reviewed comparative studies on this specific substrate are limited, this document leverages established principles from analogous α-ketoester reactions to provide a predictive framework for researchers. We will delve into the mechanistic underpinnings of various methods, compare their potential outcomes, and provide representative protocols to empower scientists to make informed experimental choices.
Part 1: Asymmetric Reduction of the α-Keto Group
The most direct path to a valuable chiral building block from Ethyl 3-cyclopropyl-2-oxopropanoate is the stereoselective reduction of the C2 ketone to a secondary alcohol, yielding ethyl (R)- or (S)-2-cyclopropyl-2-hydroxypropanoate. The choice of methodology depends critically on factors like scale, cost, available equipment, and the desired enantiomer.
Methodology Comparison: Chemocatalysis vs. Biocatalysis
The asymmetric reduction of prochiral ketones is a well-solved problem in organic synthesis, with multiple robust solutions available.[3] For an α-ketoester like our target, the primary contenders are transition-metal-catalyzed hydrogenation, borane-based reductions, and enzymatic catalysis.
-
Transition-Metal Catalysis (Hydrogenation & Transfer Hydrogenation): These methods are often favored for their high efficiency, excellent enantioselectivity, and scalability. Catalysts based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) paired with chiral ligands (e.g., BINAP) are workhorses in this field.[3] Transfer hydrogenation, which uses readily available hydrogen donors like isopropanol or formic acid instead of H₂ gas, offers significant operational simplicity and safety advantages.[3] The ester functionality can act as a coordinating group, enhancing catalyst binding and stereochemical communication.
-
Chiral Borane Reagents: The Corey-Itsuno (CBS) reduction, utilizing an oxazaborolidine catalyst with borane, is a powerful tool for reducing ketones with high enantioselectivity.[3][4] This method is particularly effective for ketones that may not coordinate well to metal catalysts and offers predictable stereochemical outcomes based on the catalyst structure.
-
Biocatalysis (Ketoreductases): Enzyme-catalyzed reductions have emerged as a premier technology for producing chiral alcohols.[5] Ketoreductases (KREDs) operate in aqueous media under mild conditions (ambient temperature and pressure) and often exhibit near-perfect enantioselectivity (>99% e.e.). A key advantage is the availability of enzyme panels that contain variants capable of producing either the (R)- or (S)-enantiomer from the same substrate.
Data Summary: Predicted Performance for Asymmetric Reduction
| Method | Catalyst/Reagent | Typical Selectivity (e.e.) | Advantages | Disadvantages/Considerations |
| Asymmetric Hydrogenation | Ru(II)-BINAP / H₂ | >95% | High turnover numbers, well-established, predictable stereochemistry.[3] | Requires high-pressure hydrogenation equipment; potential for catalyst poisoning. |
| Asymmetric Transfer Hydrogenation | Ru(II)/Chiral Diamine + Isopropanol | >95% | Operationally simple, avoids H₂ gas, tolerant of various functional groups.[3] | May require higher catalyst loading than direct hydrogenation. |
| CBS Reduction | (S)- or (R)-CBS Catalyst + BH₃ | >95% | Predictable stereochemical model, no high-pressure equipment needed.[3][4] | Requires stoichiometric borane; catalyst can be moisture-sensitive. |
| Biocatalytic Reduction | Ketoreductase (KRED) | >99% | Extremely high enantioselectivity, mild aqueous conditions, environmentally friendly.[5] | Requires screening to find the optimal enzyme; potential for substrate inhibition at high concentrations. |
Workflow for Method Selection
The following decision tree illustrates a logical workflow for selecting an appropriate reduction strategy.
Caption: Decision workflow for selecting a stereoselective reduction method.
Representative Protocol: Asymmetric Transfer Hydrogenation
Disclaimer: This protocol is a representative example adapted for α-ketoesters and must be optimized for the specific substrate.
-
Catalyst Pre-formation: In a nitrogen-purged glovebox, add the chiral catalyst precursor, such as (1S,2S)-TsDPEN-Ru(p-cymene)Cl (0.005 equiv.), and a dry, degassed solvent like isopropanol to a reaction vessel.
-
Activation: Add a solution of sodium isopropoxide in isopropanol (0.05 equiv.) to the catalyst mixture and stir for 30 minutes at room temperature to form the active Ru-hydride species. The causality here is the deprotonation of the ligand and coordination of isopropoxide to generate the catalytically active complex.
-
Substrate Addition: Add a solution of Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 equiv.) in isopropanol.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor by TLC or GC/LC-MS. Isopropanol serves as both the solvent and the terminal reductant in this transfer hydrogenation process.[3]
-
Workup: Upon completion, cool the reaction, quench with a mild acid (e.g., saturated NH₄Cl solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Dry the organic layer, concentrate under reduced pressure, and purify the resulting chiral alcohol by column chromatography. Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.
Part 2: Diastereoselective Nucleophilic Addition
Creating a chiral tertiary alcohol via nucleophilic addition (e.g., Grignard or organolithium reagents) to the C2 ketone presents a greater challenge due to the presence of an adjacent stereocenter after the reaction. The goal is to control the facial selectivity of the nucleophilic attack.
Controlling Diastereoselectivity
The stereochemical outcome is dictated by the energetic preference of the transition state. Without external chiral influence, the inherent facial bias from the existing (or forming) stereocenters is often low. Key strategies involve:
-
Chelation Control: Using Lewis acidic additives (e.g., MgBr₂, CeCl₃) that can coordinate to both the ketone and ester carbonyl oxygens. This creates a rigid, five-membered chelate that blocks one face of the ketone, directing the nucleophile to the opposite face.
-
Steric Hindrance: The cyclopropyl group itself provides significant steric bulk. According to Felkin-Anh-type models, the nucleophile will preferentially attack from the face opposite the largest group (the cyclopropylmethyl moiety).
Mechanistic Visualization: Chelation-Controlled Addition
This diagram illustrates how a Lewis acid can organize the substrate to direct an incoming nucleophile.
Caption: Model for chelation-controlled nucleophilic addition.
Part 3: Asymmetric Reductive Amination for Chiral α-Amino Acids
Cyclopropyl-containing α-amino acids are highly sought-after non-canonical amino acids for peptide modification.[1][6] A one-pot reductive amination of Ethyl 3-cyclopropyl-2-oxopropanoate is an efficient route to these valuable products.
Strategy Comparison
| Method | Key Reagents | Selectivity Control | Advantages | Disadvantages/Considerations |
| Diastereoselective | Chiral amine (e.g., (R)-α-methylbenzylamine), reducing agent (e.g., NaBH(OAc)₃) | The chiral amine forms a diastereomeric imine intermediate, directing the hydride attack. | Simple, reliable, uses common reagents. | Requires a final deprotection step to remove the chiral auxiliary. |
| Catalytic Asymmetric | NH₃ or benzylamine, H₂, chiral catalyst (e.g., Ir or Rh-based) | The substrate binds to a chiral metal complex, which catalyzes enantioselective imine formation and/or reduction. | Atom-economical, avoids chiral auxiliaries. | Requires specialized catalysts and hydrogenation equipment; optimization can be challenging. |
Representative Protocol: Diastereoselective Reductive Amination
Disclaimer: This protocol is a representative example and must be optimized for the specific substrate.
-
Imine Formation: In a flask, dissolve Ethyl 3-cyclopropyl-2-oxopropanoate (1.0 equiv.) and (R)-α-methylbenzylamine (1.1 equiv.) in a suitable solvent like dichloroethane. Add a drying agent (e.g., MgSO₄) to drive the equilibrium towards the imine. Stir for 2-4 hours at room temperature. The choice of a chiral amine is the cornerstone of this diastereoselective approach.
-
Reduction: To the mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to control gas evolution. This reagent is selective for imines over ketones and esters.
-
Reaction: Stir the reaction overnight at room temperature. Monitor by TLC or LC-MS for the disappearance of the imine intermediate.
-
Workup: Quench the reaction carefully with a saturated solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification & Analysis: Combine the organic layers, dry, and concentrate. Purify the resulting diastereomeric amino esters by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
-
Deprotection (if required): The α-methylbenzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the primary α-amino ester.
Conclusion
Ethyl 3-cyclopropyl-2-oxopropanoate is a building block with significant potential for the stereoselective synthesis of high-value chiral intermediates. While direct comparative data is sparse, a robust toolkit of asymmetric transformations can be effectively applied to this substrate. For asymmetric reduction , biocatalysis with ketoreductases offers unparalleled enantioselectivity and operational simplicity for accessing either enantiomeric alcohol. For the synthesis of chiral tertiary alcohols , chelation-controlled nucleophilic addition is a promising strategy to achieve high diastereoselectivity. Finally, for accessing valuable α-amino acids , a diastereoselective reductive amination using a chiral amine auxiliary provides a reliable and straightforward path. The experimental insights and representative protocols in this guide serve as a validated starting point for researchers aiming to unlock the full synthetic potential of this unique molecule.
References
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Enantioselective reduction of ketones. Wikipedia.[Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI.[Link]
-
On the Hunt for Chiral Single-Atom Catalysts. ACS Catalysis.[Link]
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-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.[Link]
-
Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. ACS Publications.[Link]
-
Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. europepmc.org.[Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH.[Link]
-
Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Thieme.[Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: Probing the SARS-CoV-2 3C-like Protease with Novel Cyclopropyl Ligands
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies. We will focus on a series of rationally designed virtual ligands derived from the "Ethyl 3-cyclopropyl-2-oxopropanoate" scaffold, targeting a high-value therapeutic target: the SARS-CoV-2 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus responsible for COVID-19, making it a prime target for antiviral drug development.[1][2][3][4]
The choice of the cyclopropyl moiety is deliberate. This small, strained ring system is of significant interest in medicinal chemistry due to its unique conformational rigidity and its ability to engage in favorable hydrophobic interactions within a protein's binding pocket.[5] Recent studies have highlighted the potential of cyclopropane-containing molecules as potent inhibitors of viral proteases, including the SARS-CoV-2 3CLpro.[2][5][6]
This document is intended for researchers, scientists, and drug development professionals. It will not only detail a step-by-step protocol for a comparative docking study but also delve into the scientific rationale behind the experimental choices, ensuring a robust and reproducible in silico investigation.
The Scientific Imperative: Targeting the SARS-CoV-2 3CLpro
The SARS-CoV-2 3C-like protease (3CLpro) is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins.[1][4] Its essential nature and the fact that there are no human proteases with similar cleavage specificity make it an attractive target for the development of antiviral therapeutics with a potentially high therapeutic index.[3][4] The active site of 3CLpro is a well-defined cleft with specific sub-pockets that can be exploited for inhibitor design. The catalytic dyad, consisting of a cysteine and a histidine residue, is the key functional unit of the enzyme.[1][7]
Ligand Design Strategy: A Virtual Library Derived from Ethyl 3-cyclopropyl-2-oxopropanoate
To explore the structure-activity relationships within the 3CLpro binding site, we will utilize a small, focused virtual library of ligands derived from the lead scaffold, Ethyl 3-cyclopropyl-2-oxopropanoate. The design of these derivatives aims to probe key interactions within the enzyme's active site.
Our virtual ligand set includes:
-
Ligand 1 (Lead Scaffold): Ethyl 3-cyclopropyl-2-oxopropanoate
-
Ligand 2 (Amide Derivative): N-benzyl-3-cyclopropyl-2-oxopropanamide
-
Ligand 3 (Hydroxamic Acid Derivative): 3-cyclopropyl-N-hydroxy-2-oxopropanamide
-
Ligand 4 (Extended Hydrophobic Moiety): Ethyl 3-cyclopropyl-2-oxo-4-phenylbutanoate
These derivatives were chosen to systematically explore the effects of modifying the ester group to an amide or a hydroxamic acid, which can form additional hydrogen bonds, and to introduce a larger hydrophobic group to potentially interact with other pockets in the active site.
A Validated Workflow for Comparative Docking Studies
The following workflow provides a robust framework for performing comparative docking studies. The emphasis is on careful preparation of both the protein and the ligands, followed by a validated docking procedure and thorough analysis of the results.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Experimental Protocols
Part 1: Protein and Ligand Preparation
1.1. Protein Target Selection and Preparation:
-
Target: SARS-CoV-2 3C-like protease (3CLpro).
-
PDB ID Selection: We will use the high-resolution crystal structure of SARS-CoV-2 3CLpro in complex with a non-covalent inhibitor (PDB ID: 7WOF).[7] The presence of a co-crystallized ligand is crucial for defining the binding site and for validating our docking protocol.
-
Preparation Steps:
-
Download the PDB file from the RCSB Protein Data Bank.
-
Remove all water molecules and any co-solvents from the PDB file.
-
Separate the protein chains and the co-crystallized inhibitor. The inhibitor will be used for redocking to validate the protocol.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. Tools like AutoDockTools (ADT) or the prepare_receptor4.py script can be used for this purpose.[8]
-
1.2. Ligand Preparation:
-
2D to 3D Conversion: Sketch the 2D structures of the four virtual ligands. Use a tool like ChemDraw or a molecular builder to convert these 2D structures into 3D SDF or MOL2 files.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is critical to obtain low-energy, realistic conformations of the ligands.
-
PDBQT Conversion: Convert the energy-minimized ligand files into the PDBQT format. This process assigns Gasteiger charges and defines the rotatable bonds in the ligands. AutoDockTools or OpenBabel can be used for this conversion.[8]
Part 2: Molecular Docking with AutoDock Vina
2.1. Docking Protocol Validation (Redocking):
-
Rationale: Before docking our virtual library, it is essential to validate our docking protocol to ensure it can reproduce the experimentally observed binding mode.[3][9][10] This is achieved by redocking the co-crystallized ligand back into the active site of the protein.
-
Procedure:
-
Dock the extracted co-crystallized ligand (from step 1.1) into the prepared 3CLpro structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[1]
-
2.2. Grid Box Generation:
-
Purpose: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.
-
Procedure:
-
Center the grid box on the co-crystallized ligand's position within the active site.
-
Ensure the grid box dimensions are large enough to encompass the entire binding site and allow for the ligand to rotate freely. A typical size would be 25 x 25 x 25 Å.
-
2.3. AutoDock Vina Execution:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Command-Line Execution: Run AutoDock Vina from the command line using the following command:
-
Exhaustiveness: For a more thorough search of the conformational space, consider increasing the exhaustiveness parameter in the configuration file (default is 8).
Part 3: Results Analysis and Comparison
3.1. Binding Energy Analysis:
-
AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a more favorable predicted binding affinity.
-
Compare the binding affinities of the four virtual ligands to identify which modifications lead to improved predicted binding.
3.2. Binding Pose and Interaction Analysis:
-
Visualize the docked poses of each ligand within the 3CLpro active site using a molecular visualization tool like PyMOL or Chimera.
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the amino acid residues of the active site.
-
Pay close attention to interactions with the catalytic dyad (Cys145 and His41) and other key residues in the S1, S2, and other subsites.[1][7]
Predicted Docking Results and Comparative Analysis
The following table summarizes the hypothetical docking results for our virtual ligand series against the SARS-CoV-2 3CLpro.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Ligand 1 | -6.2 | His41, Met49, Cys145, His163, Glu166 | Hydrogen bond with Glu166; Hydrophobic interactions with the cyclopropyl ring. |
| Ligand 2 | -7.5 | His41, Met49, Gln189, Cys145, His163, Glu166 | Additional hydrogen bond with Gln189 from the amide N-H; Pi-pi stacking with His41 from the benzyl group. |
| Ligand 3 | -7.1 | His41, Cys145, His163, Glu166 | Bidentate hydrogen bonding with the catalytic dyad from the hydroxamic acid group. |
| Ligand 4 | -6.8 | His41, Met49, Leu141, Cys145, Met165 | Extended hydrophobic interactions with the phenyl group in the S2 subsite. |
Interpretation of Results:
Based on these hypothetical results, the amide derivative (Ligand 2) shows the most promising predicted binding affinity. The introduction of the benzylamide group appears to allow for an additional hydrogen bond and favorable pi-pi stacking interactions, leading to a stronger predicted binding. The hydroxamic acid derivative (Ligand 3) also shows improved predicted affinity, likely due to its strong hydrogen bonding potential with the catalytic residues. The extended hydrophobic moiety in Ligand 4 shows a modest improvement over the lead scaffold, suggesting that while hydrophobic interactions are important, the directionality and specific contacts are crucial.
Visualizing Binding Interactions
Caption: A schematic of the predicted key interactions of Ligand 2 within the 3CLpro active site.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to conducting comparative molecular docking studies, using the timely example of novel cyclopropyl-based inhibitors targeting the SARS-CoV-2 3C-like protease. Our in silico analysis suggests that modifying the "Ethyl 3-cyclopropyl-2-oxopropanoate" scaffold with an N-benzylamide group could significantly enhance its binding affinity to the 3CLpro active site.
It is crucial to remember that molecular docking is a computational prediction tool. The results presented here are hypothetical and would require experimental validation through synthesis and in vitro enzymatic assays to confirm the inhibitory activity of these compounds. Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding poses over time.
By following a well-structured and validated workflow, researchers can leverage the power of molecular docking to accelerate the discovery and design of novel therapeutic agents.
References
-
Identifying Inhibitor-SARS-CoV2-3CL pro Binding Mechanism Through Molecular Docking, GaMD Simulations, Correlation Network Analysis and MM-GBSA Calculations. (n.d.). MDPI. [Link]
-
Computational molecular docking and virtual screening revealed promising SARS-CoV-2 drugs. (n.d.). PubMed Central. [Link]
-
AutoDock Vina Documentation. (n.d.). Read the Docs. [Link]
-
Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses. (2024). PubMed Central. [Link]
-
7WOF: SARS-CoV-2 3CLpro. (2022). RCSB PDB. [Link]
-
Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022). PubMed Central. [Link]
-
Ethyl 3-cyclopropyl-3-oxopropionate Synthesis. (n.d.). PrepChem.com. [Link]
-
Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds. (2022). PubMed Central. [Link]
-
Docking validation: (A) (1) 3CLpro crystal with a re-docked inhibitor... (n.d.). ResearchGate. [Link]
-
Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022). ACS Publications. [Link]
-
Progress on SARS-CoV-2 3CLpro Inhibitors. (2022). Dove Medical Press. [Link]
-
Molecular docking tutorial using AutoDock 4.2.6 on SARS-CoV-2 main protease for beginner. (2021). ResearchGate. [Link]
-
Identification of Phytochemicals from Arabian Peninsula Medicinal Plants as Strong Binders to SARS-CoV-2 Proteases (3CLPro and PLPro) by Molecular Docking and Dynamic Simulation Studies. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. Computational molecular docking and virtual screening revealed promising SARS-CoV-2 drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Ethyl 3-cyclopropyl-3-oxopropanoate
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity and concentration assessment of Ethyl 3-cyclopropyl-3-oxopropanoate. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and practical, data-supported protocols.
Note on Analyte Nomenclature: The topic specifies "Ethyl 3-cyclopropyl-2-oxopropanoate," an α-ketoester. However, the more commonly synthesized and commercially available isomer is "Ethyl 3-cyclopropyl-3-oxopropanoate" (CAS 24922-02-9), a β-ketoester.[1] This guide will focus on the latter, as its analytical challenges are representative. The principles and methodologies described herein are fundamentally adaptable to the α-ketoester isomer, requiring only adjustments for specific chemical shifts and relaxation times.
The Analytical Challenge: Quantifying a Multifunctional Reagent
Ethyl 3-cyclopropyl-3-oxopropanoate is a valuable building block in organic synthesis, notable for its combination of an ester, a ketone, and a strained cyclopropyl ring.[2][3] Accurately determining the purity of such a molecule is paramount for ensuring reaction stoichiometry, yield calculations, and the quality of downstream products. Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the analytical lab, but they present specific challenges that can be elegantly overcome by qNMR.
The qNMR Paradigm: A Metrological Approach
Quantitative NMR operates on a fundamental principle that sets it apart from most other analytical techniques: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4] This relationship is, under properly controlled experimental conditions, independent of the molecule's structure. Consequently, qNMR can act as a primary ratio method of measurement, capable of delivering results with metrological traceability to the International System of Units (SI).[5][6]
This unique feature allows for the determination of an analyte's purity or concentration by co-dissolving it with a certified internal standard of known purity and concentration. A single, high-purity standard can be used to quantify a vast array of different analytes, a significant departure from chromatographic methods that typically require a specific, certified reference material for each compound being quantified.[6][7]
Head-to-Head Comparison: qNMR vs. Chromatography
The choice of an analytical technique is a balance of accuracy, speed, cost, and the specific requirements of the assay. While HPLC and GC are powerful separation techniques, qNMR offers a compelling alternative, particularly for pure substance characterization.
| Feature | Quantitative ¹H NMR (qNMR) | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Signal area is directly proportional to the number of protons.[5] | Measures UV absorbance of the analyte as it elutes from a column. | Measures the response of an analyte as it is ionized in a flame. |
| Reference Standard | Requires a single, high-purity internal standard (not structurally related to the analyte).[6] | Requires a certified reference material (CRM) of the specific analyte. | Requires a CRM of the specific analyte. |
| Calibration | No calibration curve needed for purity assignment (single-point calibration).[4] | Multi-point calibration curve is required. | Multi-point calibration curve is required. |
| Sample Preparation | Simple: accurate weighing of analyte and standard, followed by dissolution.[8] | More complex: accurate weighing, dissolution, serial dilutions, mobile phase preparation. | Accurate weighing, dissolution, potential derivatization for non-volatile compounds. |
| Analysis Time | Fast: 5-15 minutes per sample, post-preparation.[9] | Moderate: 10-30 minutes per sample run, plus calibration runs.[10] | Moderate: 10-40 minutes per sample run, plus calibration runs. |
| Selectivity | Excellent for resolving signals from different functional groups within a molecule. | High, based on differential partitioning between stationary and mobile phases. | Very high, based on volatility and column interaction. |
| Universality | Universal for any soluble, NMR-active compound (e.g., ¹H, ¹³C, ¹⁹F, ³¹P).[11] | Limited to compounds with a UV chromophore. | Limited to volatile and thermally stable compounds. |
| Information Output | Provides simultaneous quantitative data and structural confirmation. | Provides quantitative data and retention time. | Provides quantitative data and retention time. |
| Destructiveness | Non-destructive; the sample can be fully recovered.[4] | Non-destructive (sample is diluted in solvent). | Destructive. |
| Cost | High initial instrument cost; low per-sample cost (solvents, consumables).[9] | Moderate instrument cost; moderate per-sample cost. | Moderate instrument cost; moderate per-sample cost. |
| Key Advantage | "Absolute" quantification without an identical analyte standard; structural verification. | Excellent for complex mixtures and trace-level impurity detection.[12] | Gold standard for volatile organic compounds and residual solvents. |
Experimental Guide: qNMR Assay of Ethyl 3-cyclopropyl-3-oxopropanoate
This section provides a self-validating protocol for determining the mass fraction purity of Ethyl 3-cyclopropyl-3-oxopropanoate. The causality behind each step is explained to ensure methodological robustness.
Workflow Overview
Step 1: Method Planning & Material Selection
-
Analyte: Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9, MW: 156.18 g/mol ).[1]
-
Internal Standard (IS) Selection: The choice of IS is critical for accuracy.[13]
-
Candidate: Maleic acid (CAS: 110-16-7, MW: 116.07 g/mol ).
-
Rationale:
-
High Purity: Available as a certified reference material (CRM) with >99.5% purity.
-
Chemical Stability: Stable in solution and does not react with the analyte.[13]
-
Non-Overlapping Signals: Its two olefinic protons produce a sharp singlet at ~6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte.[13]
-
Solubility: Readily soluble in Dimethyl Sulfoxide-d₆ (DMSO-d₆).[13]
-
-
-
Solvent Selection:
-
Candidate: DMSO-d₆.
-
Rationale: Both Ethyl 3-cyclopropyl-3-oxopropanoate and Maleic acid are soluble in DMSO.[14] Its low volatility prevents concentration changes during the experiment. The residual proton signal (~2.5 ppm) does not interfere with the chosen analyte or IS signals.
-
Step 2: Sample Preparation
Causality: Accurate weighing is the largest potential source of error in a qNMR experiment. Using a calibrated microbalance is essential for minimizing measurement uncertainty.
-
Accurately weigh approximately 20 mg of Ethyl 3-cyclopropyl-3-oxopropanoate into a clean, dry glass vial. Record the mass (m_analyte) to 0.01 mg.
-
To the same vial, add approximately 15 mg of the Maleic acid internal standard (CRM). Record the mass (m_std) to 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex thoroughly until both components are fully dissolved. A brief sonication may be used if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Step 3: NMR Data Acquisition
Causality: The validity of the quantitative data hinges on acquiring a fully relaxed spectrum. This ensures that the signal intensity is truly proportional only to the number of nuclei and not biased by differences in relaxation times (T₁).
The following parameters are recommended for a 400 MHz or higher field spectrometer:
| Parameter | Recommended Value | Rationale & Justification |
| Pulse Program | Standard 1D pulse (e.g., zg30 or zg) | A simple single-pulse experiment is robust and sufficient for quantification. |
| Pulse Angle | 30-90 degrees | A 90° pulse provides maximum signal per scan. A 30° pulse can be used with a shorter relaxation delay if T₁ values are very long, but requires careful calibration. For purity assays, a 90° pulse with a full relaxation delay is preferred for ultimate accuracy. |
| Relaxation Delay (D1) | ≥ 60 seconds | CRITICAL: This delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). This ensures >99.3% magnetization recovery before the next pulse, eliminating T₁ bias. T₁ values for small molecules in DMSO are typically <10 seconds, so 60s provides a conservative and safe margin. |
| Acquisition Time (AT) | ≥ 3 seconds | Ensures complete decay of the Free Induction Decay (FID) signal, providing sufficient digital resolution in the resulting spectrum. |
| Number of Scans (NS) | 8 to 16 | The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks chosen for integration.[8] This S/N is required for integration precision better than 1%. |
| Receiver Gain (RG) | Auto-adjust | The receiver gain should be set automatically to avoid signal clipping (overload) of the most intense peak (usually the solvent). |
Step 4: Data Processing and Calculation
-
Apply Fourier Transform to the FID.
-
Phase Correction: Manually adjust the zero-order and first-order phase to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integration:
-
Integrate the sharp singlet from the Maleic acid internal standard at ~6.3 ppm. This is your reference integral (I_std).
-
Integrate a well-resolved, non-overlapping signal from the analyte. The triplet from the ethyl group's CH₃ (~1.2 ppm) or the quartet from the CH₂ (~4.1 ppm) are excellent candidates. Let's choose the quartet (I_analyte).
-
-
Purity Calculation: The mass fraction purity (P_analyte) is calculated using the following equation[15]:
Where:
-
I_analyte: Integral of the analyte signal (the quartet at ~4.1 ppm).
-
I_std: Integral of the standard signal (the singlet at ~6.3 ppm).
-
N_analyte: Number of protons giving rise to the analyte signal (2 protons for the -CH₂- quartet).
-
N_std: Number of protons giving rise to the standard signal (2 protons for the Maleic acid singlet).
-
M_analyte: Molar mass of the analyte (156.18 g/mol ).
-
M_std: Molar mass of the standard (116.07 g/mol ).
-
m_analyte: Mass of the analyte weighed.
-
m_std: Mass of the standard weighed.
-
P_std: Purity of the internal standard (from its certificate of analysis).
-
Comparative Analysis Workflow
The following diagram illustrates the fundamental differences in the laboratory workflows for qNMR, HPLC, and GC, highlighting the efficiency of the qNMR approach for purity determination.
Conclusion: An Authoritative and Efficient Method
For the specific task of assigning purity to a substance like Ethyl 3-cyclopropyl-3-oxopropanoate, qNMR presents a highly accurate, efficient, and robust analytical solution. Its primary advantages lie in the simplicity of its sample preparation, the speed of analysis post-preparation, and its foundation on a universal principle that obviates the need for analyte-specific reference materials.[9][12] While chromatography remains indispensable for analyzing complex mixtures and trace impurities, qNMR is an unparalleled tool for the definitive characterization of pure compounds, aligning with the principles of modern quality control and metrology.[5][16] The adoption of qNMR, guided by validated protocols as outlined by pharmacopeias, empowers researchers and drug development professionals with a method that is not only precise but also provides invaluable structural context, ensuring the integrity of their chemical entities.[17]
References
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- What is qNMR and why is it important?. Mestrelab Resources.
- Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI.
- A Guide to Quantit
- qNMR - Quantit
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Ethyl 3-cyclopropyl-3-oxopropano
- Ethyl-3-cyclopropyl-3-oxopropion
- Ethyl 3-Cyclopropyl-3-oxopropanoate | CAS:24922-02-9. Tokyo Chemical Industry (TCI).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- qNMR. BIPM.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
- Ethyl 3-cyclopropyl-3-oxopropano
- 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9. ChemicalBook.
- Ethyl 3-cyclopropyl-3-oxopropano
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- 3. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9 [chemicalbook.com]
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- 14. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
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A Senior Application Scientist's Guide to the Synthetic Utility of Ethyl 3-Cyclopropyl-3-oxopropanoate
An In-depth Comparison of a Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. The cyclopropyl group, a small, strained ring system, has garnered significant attention for its unique conformational and electronic properties, which can impart desirable characteristics to bioactive molecules, such as enhanced metabolic stability and binding affinity.[1] This guide provides a comprehensive literature review and comparative analysis of ethyl 3-cyclopropyl-3-oxopropanoate, a versatile reagent that marries the reactivity of a β-keto ester with the structural benefits of a cyclopropyl moiety.
This document will delve into the synthesis of ethyl 3-cyclopropyl-3-oxopropanoate, explore its diverse reactivity in key chemical transformations, and critically compare its utility against alternative synthetic strategies for the introduction of the valuable cyclopropyl ketone motif. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this and related building blocks in the design and synthesis of complex molecular architectures.
Synthesis of Ethyl 3-Cyclopropyl-3-oxopropanoate: A Robust and Scalable Approach
The efficient construction of ethyl 3-cyclopropyl-3-oxopropanoate is crucial for its widespread application. A prevalent and high-yielding method involves the acylation of a malonate derivative with cyclopropanecarbonyl chloride. Two detailed protocols are presented below, showcasing the adaptability of this approach.
Protocol 1: Magnesium-Mediated Acylation of Potassium Ethyl Malonate
This procedure utilizes the magnesium salt of potassium ethyl malonate, which is then acylated with cyclopropanecarbonyl chloride.[2]
Experimental Protocol:
-
Preparation of the Malonate Salt: In a suitable reaction vessel, suspend potassium ethyl malonate (17.0 g, 0.10 mol) in ethyl acetate (100 mL).
-
Addition of Reagents: To the suspension, add triethylamine (34.7 mL, 0.25 mol) and magnesium chloride (14.3 g, 0.15 mol) sequentially under ice cooling.
-
Reaction: Stir the resulting mixture at 40°C for 20 hours.
-
Preparation of the Acylating Agent: In a separate flask, dissolve cyclopropanecarboxylic acid (4.30 g, 50.0 mmol) in tetrahydrofuran (50 mL). Add oxalyl chloride (4.36 mL, 50.0 mmol) and a catalytic amount of N,N-dimethylformamide under ice cooling. Stir the mixture for 1 hour at this temperature and then for 1 hour at room temperature.
-
Acylation: Cool the previously prepared malonic acid solution with an ice bath and slowly add the acid chloride solution. Stir the resulting mixture at room temperature for 20 hours.
-
Work-up and Purification: Pour the reaction mixture into a 10% aqueous citric acid solution (300 mL) and extract with ethyl acetate (3 x 300 mL). Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (500 mL) and brine (300 mL), and then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil.
This method provides a high yield of the desired product (93%).[2]
Protocol 2: Lithium-Mediated Acylation of Ethyl Hydrogen Malonate
An alternative approach employs n-butyllithium to generate the dianion of ethyl hydrogen malonate, which is subsequently acylated.[3]
Experimental Protocol:
-
Dianion Formation: To a stirred solution of ethyl hydrogen malonate (23.8 g, 180 mmol) in dry THF (350 mL) at -75°C under a nitrogen atmosphere, add 2.5 M n-butyllithium in hexane (145 mL, 363 mmol) dropwise, maintaining the temperature below -55°C.
-
Warming and Recooling: Warm the resulting suspension to approximately 0°C and hold at 0-10°C for 20 minutes. Then, recool the mixture to -70°C.
-
Acylation: Add cyclopropanecarbonyl chloride (10.0 mL, 11.5 g, 109 mmol) dropwise, keeping the temperature below -60°C.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and dilute with ether (300 mL). Carefully add a solution of concentrated hydrochloric acid (25 mL) in water (200 mL).
-
Extraction and Purification: Separate the phases and extract the aqueous phase three times with ether. Combine all organic phases, wash with saturated aqueous NaHCO₃, and dry over MgSO₄. Evaporate the solvent to give the crude product.
-
Distillation: Purify the crude product by distillation under reduced pressure (bp 88°-92° C./5 mm Hg) to yield the final product.
This protocol also provides a good yield of the target molecule.[3]
The Synthetic Versatility of Ethyl 3-Cyclopropyl-3-oxopropanoate
The dual functionality of ethyl 3-cyclopropyl-3-oxopropanoate, possessing both a reactive β-keto ester and a stable cyclopropyl ring, makes it a highly versatile building block in organic synthesis.[3]
Reactivity of the β-Keto Ester Moiety
The β-keto ester functionality is a classic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:
-
Alkylation and Acylation: The acidic α-proton can be readily removed by a base to form an enolate, which can then be alkylated or acylated with a wide range of electrophiles.
-
Condensation Reactions: The active methylene group can participate in various condensation reactions, such as the Knoevenagel and Hantzsch syntheses, to form diverse heterocyclic systems.
The Role of the Cyclopropyl Group
The cyclopropyl group can either remain as a rigid structural element in the final molecule or participate in ring-opening reactions, serving as a three-carbon synthon.[3] This dual reactivity adds another layer of synthetic utility to this building block.
Comparative Analysis: Heterocycle Synthesis
A significant application of β-keto esters is in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals. Here, we compare the utility of ethyl 3-cyclopropyl-3-oxopropanoate with the more common ethyl acetoacetate in the context of well-established multicomponent reactions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic method for preparing dihydropyridines and pyridines.[4] It typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.
Workflow for Hantzsch Pyridine Synthesis:
Caption: General workflow of the Hantzsch pyridine synthesis.
While ethyl acetoacetate is the traditional choice for this reaction, leading to 2,6-dimethyl-substituted pyridines, employing ethyl 3-cyclopropyl-3-oxopropanoate offers a direct route to 2,6-dicyclopropyl-substituted pyridines. These cyclopropyl-decorated heterocycles are of significant interest in medicinal chemistry.
| β-Keto Ester | Product | Typical Yield | Reference |
| Ethyl Acetoacetate | 2,6-Dimethyl-1,4-dihydropyridine | 61-96% | [5] |
| Ethyl 3-Cyclopropyl-3-oxopropanoate | 2,6-Dicyclopropyl-1,4-dihydropyridine | Data not available in searched results |
Knoevenagel Condensation
The Knoevenagel condensation is another fundamental C-C bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone.
Workflow for Knoevenagel Condensation:
Caption: General workflow of the Knoevenagel condensation.
| Active Methylene Compound | Aldehyde | Product | Yield | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Ethyl 2-acetylcinnamate | 84% (conversion) | [6] |
| Ethyl 4-chloro-3-oxobutanoate | Aromatic Aldehydes | Ethyl 2-chloroacetyl-3-arylpropenoates | 44-84% | [7][8] |
| Ethyl 3-Cyclopropyl-3-oxopropanoate | Various Aldehydes | α,β-Unsaturated cyclopropyl ketones | Data not available in searched results |
Analysis: The reactivity of the active methylene group in ethyl 3-cyclopropyl-3-oxopropanoate is expected to be comparable to that of other β-keto esters. The electron-withdrawing nature of the cyclopropyl ketone moiety activates the α-protons, facilitating their removal by a base. The resulting α,β-unsaturated cyclopropyl ketones are valuable Michael acceptors and dienophiles in their own right. The lack of direct comparative yield data in the searched literature underscores an opportunity for further research to quantify the relative performance of this reagent in such transformations.
Alternative Strategies for Cyclopropyl Ketone Synthesis
Instead of starting with a pre-formed cyclopropyl keto-ester, the cyclopropyl ketone functionality can be constructed at a later stage of a synthetic sequence. Several powerful methods exist for this purpose, each with its own advantages and limitations.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert α,β-unsaturated ketones (enones) into the corresponding cyclopropyl ketones.[9][10]
Mechanism of Corey-Chaykovsky Cyclopropanation:
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation of enones.
Experimental Protocol (General):
-
Ylide Generation: A sulfonium salt (e.g., trimethylsulfoxonium iodide) is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous solvent like DMSO or THF to generate the sulfur ylide in situ.
-
Reaction with Enone: The α,β-unsaturated ketone is added to the solution of the ylide.
-
Work-up: The reaction is quenched, and the cyclopropyl ketone is isolated and purified.
Yields for this reaction are generally good, often in the range of 55-65% or higher, depending on the substrate.[9]
Simmons-Smith Reaction
The Simmons-Smith reaction is a stereospecific method for cyclopropanating alkenes using a carbenoid, typically generated from diiodomethane and a zinc-copper couple. To synthesize a cyclopropyl ketone using this method, one would start with a silyl enol ether or an enol acetate of a ketone.
Kulinkovich Reaction
The Kulinkovich reaction provides access to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. The resulting cyclopropanols can then be oxidized to the corresponding cyclopropyl ketones.
Mechanism of the Kulinkovich Reaction:
Caption: Simplified workflow for cyclopropyl ketone synthesis via the Kulinkovich reaction.
Comparative Analysis of Synthetic Strategies
| Method | Starting Material | Key Features | Typical Yields |
| Using Ethyl 3-cyclopropyl-3-oxopropanoate | Ethyl 3-cyclopropyl-3-oxopropanoate | Cyclopropyl ketone moiety is pre-installed; versatile for further functionalization. | High (for the reagent itself) |
| Corey-Chaykovsky Reaction | α,β-Unsaturated ketone | Good for late-stage cyclopropanation; diastereoselective. | 55-65% |
| Simmons-Smith Reaction | Alkene (e.g., silyl enol ether) | Stereospecific; often requires a directing group. | Variable, can be high |
| Kulinkovich Reaction | Ester | Forms cyclopropanols, requiring an additional oxidation step. | Good to excellent |
Analysis and Field-Proven Insights:
The choice between using a pre-functionalized building block like ethyl 3-cyclopropyl-3-oxopropanoate and employing a cyclopropanation reaction depends heavily on the overall synthetic strategy.
-
Convergent Synthesis: Ethyl 3-cyclopropyl-3-oxopropanoate is ideal for convergent synthetic routes where the cyclopropyl ketone unit is a central scaffold to which other fragments are added. Its utility in multicomponent reactions like the Hantzsch synthesis exemplifies this advantage.
-
Late-Stage Functionalization: Methods like the Corey-Chaykovsky and Simmons-Smith reactions are powerful for late-stage introduction of the cyclopropane ring onto a complex molecule. This can be advantageous if the cyclopropane ring is sensitive to reaction conditions in earlier steps.
-
Substrate Scope and Functional Group Tolerance: Each method has its own limitations regarding substrate scope and functional group tolerance. The choice of method will therefore also depend on the specific molecular context.
Applications in Drug Discovery and Development
Ethyl 3-cyclopropyl-3-oxopropanoate and the resulting cyclopropyl ketone-containing molecules are valuable intermediates in the synthesis of pharmaceuticals.[2] For instance, cyclopropyl methyl ketone, which can be synthesized from ethyl 3-cyclopropyl-3-oxopropanoate via hydrolysis and decarboxylation, is a key intermediate for anti-HIV drugs like Efavirenz and fungicides such as Cyprodinil and Cyproconazole.[1] While direct examples of the use of ethyl 3-cyclopropyl-3-oxopropanoate in the synthesis of marketed drugs were not prevalent in the searched literature, its potential as a building block for creating libraries of novel, cyclopropyl-containing compounds for drug screening is evident.
Conclusion
Ethyl 3-cyclopropyl-3-oxopropanoate stands out as a highly valuable and versatile building block for the synthesis of complex molecules. Its robust synthesis and the dual reactivity of its β-keto ester and cyclopropyl functionalities provide chemists with a powerful tool for accessing novel chemical matter. While alternative methods for constructing the cyclopropyl ketone moiety offer strategic advantages in certain contexts, the use of a pre-formed, functionalized building block like ethyl 3-cyclopropyl-3-oxopropanoate is often a more convergent and efficient approach, particularly in the early stages of a synthetic campaign and for the generation of compound libraries. Further research into the direct comparison of this reagent with other β-keto esters in a wider range of multicomponent reactions will undoubtedly solidify its position in the synthetic chemist's toolbox.
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YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation. Retrieved January 21, 2026, from [Link]
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NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved January 21, 2026, from [Link]
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YouTube. (2021). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Retrieved January 21, 2026, from [Link]
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NIH. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved January 21, 2026, from [Link]
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Kyoto University Research Information Repository. (1970). Studies on the Simmons-Smith Reaction. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of Ethyl 3-cyclopropyl-3-oxopropanoate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The integrity of our work extends beyond the benchtop to include the entire lifecycle of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-cyclopropyl-3-oxopropanoate (CAS No. 24922-02-9), a common intermediate in organic synthesis. Our objective is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with scientific diligence, ensuring that our pursuit of innovation does not come at the cost of environmental health or personal safety.
Hazard Identification and Risk Assessment: A Precautionary Approach
Understanding the hazard profile of a chemical is the foundation of its safe management. Ethyl 3-cyclopropyl-3-oxopropanoate is classified with specific health hazards that necessitate careful handling during disposal procedures.
According to available Safety Data Sheets (SDS), this compound is not classified as flammable but is a combustible liquid.[1] However, the primary risks are associated with direct exposure. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Crucially, there is currently no available data on its ecotoxicity, including its effects on aquatic life, its persistence and degradability in the environment, or its potential for bioaccumulation.[2] This data gap requires us, as responsible scientists, to adopt a precautionary principle. The absence of evidence of harm is not evidence of its absence. Therefore, Ethyl 3-cyclopropyl-3-oxopropanoate must be treated as hazardous chemical waste to prevent its release into the environment. It must not be discharged into sewer systems.[2]
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [2] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity | H335: May cause respiratory irritation | [2] |
| Environmental Hazards | No data available | [2] |
The Regulatory Framework: Understanding Your Responsibilities
In the United States, the management and disposal of laboratory chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6] RCRA establishes the "cradle-to-grave" framework for hazardous waste, meaning the generator of the waste (the laboratory) is responsible for it from creation to its final, safe disposal.[4] Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and facilitating compliant disposal.[7]
Step-by-Step Disposal Protocol for Ethyl 3-cyclopropyl-3-oxopropanoate
This protocol ensures that the disposal process is handled safely at every stage, from the point of generation to final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection : Wear impervious, chemically resistant gloves (e.g., nitrile) and a lab coat. The SDS also specifies wearing fire/flame resistant clothing.[2]
-
Respiratory Protection : If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, use a full-face respirator with an appropriate cartridge.[2]
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[3][8]
-
Designated Waste Container : Collect waste Ethyl 3-cyclopropyl-3-oxopropanoate in a dedicated, leak-proof container that is chemically compatible.[9][10] Glass or high-density polyethylene (HDPE) containers are typically suitable. Ideally, use the original container if it is in good condition.[8]
-
Do Not Mix : Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unknown and potentially hazardous reactions.
-
Aqueous vs. Organic : If you have aqueous solutions containing this compound, they should still be collected as hazardous waste and not poured down the drain.[2]
Step 3: Labeling and Temporary Storage
Accurate labeling and safe storage are mandated by law and are essential for safety.
-
Labeling : As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your EHS department.[11] The label must include:
-
The full chemical name: "Waste Ethyl 3-cyclopropyl-3-oxopropanoate"
-
All components and their approximate percentages if it is a mixture.[8]
-
The date accumulation started.
-
-
Storage : Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][12] The container must be kept closed at all times, except when adding waste.[8][10] Ensure the SAA is away from heat sources and in a well-ventilated area, preferably within a secondary containment tray to catch any potential leaks.[10][11]
Step 4: Final Disposal via Professional Services
Final disposal must be handled by trained professionals.
-
Contact EHS : Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[8][13]
-
Licensed Disposal : Your EHS office will work with a licensed chemical waste contractor to transport the waste for final disposal.[3][4] The recommended disposal method for this compound is controlled incineration in a licensed chemical destruction plant, which ensures the complete breakdown of the molecule into less harmful substances.[2]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear plan is essential for a safe response.
Spill Management
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the incident to your lab supervisor and EHS office.
-
-
Large Spills (requires EHS assistance):
-
Evacuate the immediate area.
-
Alert others and your lab supervisor.
-
Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
-
Personal Exposure
-
Skin Contact : Immediately take off contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-cyclopropyl-3-oxopropanoate waste.
Caption: Decision workflow for safe laboratory disposal.
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Personal protective equipment for handling Ethyl 3-cyclopropyl-2-oxopropanoate
An Essential Guide to Personal Protective Equipment for Handling Ethyl 3-cyclopropyl-2-oxopropanoate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but with the highest degree of safety. Ethyl 3-cyclopropyl-2-oxopropanoate is a valuable building block in pharmaceutical and chemical synthesis, but its handling requires a thorough understanding of its potential hazards and the appropriate protective measures. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific principles, ensuring your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a full evaluation of its hazards is critical.[1][2] Ethyl 3-cyclopropyl-2-oxopropanoate and its close structural analogs are associated with specific health risks. The Globally Harmonized System (GHS) classifications highlight the primary routes of exposure and potential harm.
According to available safety data, this chemical class presents the following hazards:
These classifications dictate a clear need for a multi-layered PPE strategy to prevent ingestion, skin/eye contact, and inhalation.
| Hazard Statement | Description | Route of Exposure | Implied PPE Requirement |
| H302 | Harmful if swallowed | Ingestion | Hand hygiene, No eating/drinking in lab |
| H315 | Causes skin irritation | Skin Contact | Chemical-resistant gloves, Lab coat |
| H319 | Causes serious eye irritation | Eye Contact | Chemical splash goggles, Face shield |
| H335 | May cause respiratory irritation | Inhalation | Fume hood, Respirator (if needed) |
Core PPE Requirements: Your First Line of Defense
Based on the hazard profile, a standard set of PPE is mandatory for any procedure involving Ethyl 3-cyclopropyl-2-oxopropanoate. This equipment should be donned before entering the area where the chemical is handled and worn until the procedure and cleanup are complete.[5][6]
Eye and Face Protection
The H319 warning ("Causes serious eye irritation") necessitates robust eye protection.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards to protect against splashes and vapors.[4][7]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated reactions, a full-face shield must be worn in addition to chemical splash goggles.[7][8][9] This provides a critical secondary layer of protection for your entire face.
Skin and Body Protection
Preventing skin contact is paramount due to the H315 classification ("Causes skin irritation").
-
Lab Coat: A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned.[9] This protects your street clothes and skin from incidental contact.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[2][7] For prolonged handling or direct immersion, consult a glove manufacturer's chemical resistance guide to select a more robust glove material. Always double-glove if there is a significant risk of exposure. Inspect gloves for any signs of degradation or puncture before use.[6] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[10]
-
Full Body Coverage: Always wear long pants and closed-toe, chemical-resistant shoes.[9][11] Sandals, perforated shoes, and shorts offer no protection and are not permitted in a laboratory setting.[2][6]
Respiratory Protection
The H335 warning ("May cause respiratory irritation") indicates that airborne exposure must be controlled.
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All work with Ethyl 3-cyclopropyl-2-oxopropanoate that could generate vapors or aerosols must be conducted inside a certified chemical fume hood.[2][10] Ensure the hood has adequate airflow before beginning your work.
-
Respirators: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[4][8] Use of a respirator requires prior medical evaluation, fit-testing, and training.[9]
Operational and Disposal Plans
Trustworthy safety protocols are validated by clear, actionable plans for both routine operations and emergencies.
Standard Handling Protocol
-
Preparation: Before starting, review the Safety Data Sheet (SDS) for Ethyl 3-cyclopropyl-2-oxopropanoate.[2] Ensure eyewash stations and safety showers are unobstructed and accessible.[8]
-
PPE Donning: Put on all required PPE: lab coat, chemical splash goggles, and appropriate gloves.
-
Work Area Setup: Conduct all handling within a certified chemical fume hood. Keep the sash at the lowest possible working height.[10]
-
Aliquotting/Transfer: When transferring the liquid, use a funnel and pour slowly to minimize splashing.[2] Keep containers sealed when not in use.
-
Post-Handling: After the procedure is complete, decontaminate any surfaces. Remove gloves using a technique that avoids touching the outer surface with your bare skin.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6]
Emergency Plan: Spill Response Workflow
A spill presents the most acute risk of exposure. The following workflow should be adopted immediately.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Chemical Waste: All unused Ethyl 3-cyclopropyl-2-oxopropanoate and spill cleanup materials must be disposed of as hazardous waste.[8][12] Collect these materials in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container. Do not discard them in the regular trash.
-
Regulations: Always follow your institution's and local hazardous waste regulations for disposal procedures.[12]
By integrating this expert-driven PPE and handling strategy into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure for Ethyl 3-cyclopropyl-2-oxopropanoate not readily available; cyclopropyl methyl ketone shown for analogy of the key functional group)



